1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHAWTYVJHGSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227020 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-95-5 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536974-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene CAS number
An In-Depth Technical Guide to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene: A Versatile Building Block for Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, its unique trifunctional substitution pattern—a benzyloxy protecting group, a reactive chloromethyl moiety, and a fluorine atom—makes it a molecule of high interest for researchers, scientists, and professionals in drug development. This guide will delve into its predicted physicochemical properties, a proposed synthetic pathway, its chemical reactivity, and its potential applications, particularly in medicinal chemistry.
Introduction and Structural Elucidation
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a benzyloxy group at the 1-position, a chloromethyl group at the 4-position, and a fluorine atom at the 2-position. The presence of these three distinct functional groups imparts a unique combination of reactivity and stability, making it a valuable building block for the synthesis of more complex molecular architectures.
The chloromethyl group serves as a reactive handle for introducing the substituted benzyl moiety into a target molecule through nucleophilic substitution. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug design.[1][2]
Caption: Chemical Structure of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Predicted Physicochemical Properties
While experimental data for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is not available, its physicochemical properties can be predicted based on structurally similar compounds.
| Property | Predicted Value | Rationale/Comparison Compound(s) |
| Molecular Formula | C₁₄H₁₂ClFO | Based on its constituent atoms. |
| Molecular Weight | 250.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid or oil | Similar to 1-(benzyloxy)-2-(chloromethyl)benzene which is a white to off-white crystalline powder.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water | Aromatic ethers and chlorinated hydrocarbons generally exhibit this solubility profile.[3] |
| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid. |
| Boiling Point | > 200 °C at atmospheric pressure | Based on related structures like 4-Fluorobenzyl chloride.[4] |
| Stability | Stable under normal storage conditions; sensitive to moisture and strong nucleophiles | The chloromethyl group is susceptible to hydrolysis and nucleophilic attack. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene can be envisioned starting from commercially available 3-fluoro-4-methylphenol. The synthesis would involve two key steps: benzylation of the phenolic hydroxyl group followed by radical chlorination of the methyl group.
Caption: Proposed synthetic workflow for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-methylbenzene
-
To a solution of 3-fluoro-4-methylphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(benzyloxy)-2-fluoro-4-methylbenzene.
Step 2: Synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
-
Dissolve the 1-(benzyloxy)-2-fluoro-4-methylbenzene (1.0 eq.) from Step 1 in carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford pure 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Chemical Reactivity and Applications in Drug Development
The primary site of reactivity in 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (SN2 type). This allows for the facile introduction of the benzyloxy-fluorobenzyl moiety onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
Caption: Key reactivity and deprotection of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
In drug discovery, this compound can serve as a key intermediate for synthesizing molecules where a substituted benzyl group is a crucial pharmacophore. The benzyloxy group can be removed in a later synthetic step, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenolic hydroxyl group. This hydroxyl group can then participate in hydrogen bonding interactions with the target protein or be further functionalized.
The presence of the fluorine atom is particularly advantageous in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]
Safety and Handling
Given the presence of a reactive chloromethyl group, 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene should be handled with appropriate safety precautions. Structurally related benzyl chlorides are known to be lachrymators, corrosive, and can cause severe skin burns and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Keep away from heat, sparks, and open flames.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and moisture.[5][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Predicted Spectroscopic Characterization
For researchers who synthesize this compound, the following spectroscopic features are predicted, based on the analysis of structurally similar molecules.[8]
-
¹H NMR:
-
A singlet for the benzylic protons of the chloromethyl group (CH₂Cl) is expected around δ 4.5-4.7 ppm.
-
A singlet for the benzylic protons of the benzyloxy group (OCH₂) is expected around δ 5.0-5.2 ppm.
-
A complex multiplet pattern for the aromatic protons of the fluoro-substituted benzene ring and the benzyloxy group in the range of δ 6.8-7.5 ppm.
-
-
¹³C NMR:
-
A signal for the benzylic carbon of the chloromethyl group is expected around δ 45-50 ppm.
-
A signal for the benzylic carbon of the benzyloxy group is expected around δ 70-75 ppm.
-
Multiple signals for the aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.
-
Conclusion
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, while not a commonly cataloged chemical, represents a promising and versatile building block for organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecules with potential therapeutic applications. The strategic incorporation of a fluorine atom makes it particularly appealing for modern medicinal chemistry programs. The synthetic route and safety guidelines proposed in this guide provide a solid foundation for researchers interested in exploring the potential of this valuable intermediate.
References
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A Comprehensive Technical Guide to 4-Benzyloxy-3-fluorobenzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Benzyloxy-3-fluorobenzoyl chloride is a key intermediate in organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a benzyloxy protecting group, a fluorine atom, and a reactive acyl chloride, makes it a versatile scaffold for the construction of complex, biologically active molecules. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth exploration of the synthesis, properties, and applications of this important building block, offering practical insights for researchers and professionals in drug development.
It is important to note that while the topic specifies "benzyl chloride," the context of its synthesis from a carboxylic acid and its utility as an acylating agent strongly indicate that the intended compound is 4-benzyloxy-3-fluorobenzoyl chloride . This guide will proceed with this scientifically accurate interpretation.
Molecular Structure
The chemical structure of 4-benzyloxy-3-fluorobenzoyl chloride is characterized by a benzene ring substituted with a benzyloxy group at the 4-position, a fluorine atom at the 3-position, and a chlorocarbonyl group at the 1-position.
Caption: Chemical structure of 4-benzyloxy-3-fluorobenzoyl chloride.
Synthesis of 4-Benzyloxy-3-fluorobenzoyl Chloride
The synthesis of 4-benzyloxy-3-fluorobenzoyl chloride is typically achieved through a two-step process starting from 4-hydroxy-3-fluorobenzoic acid. The first step involves the protection of the hydroxyl group via Williamson ether synthesis, followed by the conversion of the carboxylic acid to the acyl chloride.
Step 1: Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
The phenolic hydroxyl group of 4-hydroxy-3-fluorobenzoic acid is protected as a benzyl ether. This is a standard Williamson ether synthesis where the phenoxide, generated by a base, acts as a nucleophile and attacks benzyl chloride.
Step 2: Synthesis of 4-Benzyloxy-3-fluorobenzoyl Chloride
The resulting 4-benzyloxy-3-fluorobenzoic acid is then converted to the corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1]
Caption: Synthetic workflow for 4-benzyloxy-3-fluorobenzoyl chloride.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-fluorobenzoyl Chloride
This protocol outlines a general procedure for the synthesis of 4-benzyloxy-3-fluorobenzoyl chloride from 4-benzyloxy-3-fluorobenzoic acid.
Materials:
-
4-Benzyloxy-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, add 4-benzyloxy-3-fluorobenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. Thionyl chloride can be used as both the reagent and the solvent. Alternatively, an inert solvent such as anhydrous toluene can be used, with a smaller excess of thionyl chloride added.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride). Maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.[1]
-
Purification: The resulting crude 4-benzyloxy-3-fluorobenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.[1]
Self-Validating System: The successful synthesis can be confirmed by the complete consumption of the starting carboxylic acid, which can be monitored by thin-layer chromatography (TLC). The formation of the acyl chloride can be confirmed by infrared spectroscopy, looking for the characteristic C=O stretch of the acyl chloride.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Appearance | Expected to be a solid or high-boiling liquid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, toluene) |
| ¹H NMR (Predicted) | Aromatic protons, benzylic protons, and protons of the benzyl group |
| ¹³C NMR (Predicted) | Carbonyl carbon, aromatic carbons, benzylic carbon |
| IR (cm⁻¹) (Predicted) | ~1770-1810 (C=O stretch of acyl chloride)[3] |
| Mass Spec (Predicted) | Molecular ion peak corresponding to the molecular weight |
Applications in Drug Discovery and Development
4-Benzyloxy-3-fluorobenzoyl chloride is a valuable intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorobenzyl moiety can enhance the biological activity and pharmacokinetic properties of the final drug molecule.[6]
A notable application of a structurally similar precursor, 4-(3-fluorobenzyloxy)benzaldehyde, is in the synthesis of Safinamide.[7][8] Safinamide is a drug used for the treatment of Parkinson's disease. The synthesis involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl chloride to form the key intermediate.[7] This highlights the importance of the 4-benzyloxy-3-fluoro-phenyl moiety in the design of neurologically active compounds.
The reactive acyl chloride group of 4-benzyloxy-3-fluorobenzoyl chloride allows for its facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is exploited in the construction of compound libraries for high-throughput screening in drug discovery programs.[9]
Safety and Handling
As with all reactive chemical compounds, 4-benzyloxy-3-fluorobenzoyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] Based on the safety data for structurally related compounds such as 4-fluorobenzoyl chloride and 4-fluorobenzyl chloride, the following hazards should be considered[10][12][13]:
-
Lachrymator: Substance which increases the flow of tears.[12]
-
Moisture Sensitive: Reacts with water, potentially violently, to produce corrosive hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere.[12]
-
Inhalation: May cause irritation to the respiratory tract.[10]
-
Ingestion: May cause irritation to mucous membranes.[10]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a respirator if working outside of a fume hood or if there is a risk of inhalation.[11]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Conclusion
4-Benzyloxy-3-fluorobenzoyl chloride stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a protecting group, a bioisosteric fluorine atom, and a reactive functional handle provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this versatile building block in their pursuit of new medicines. By understanding the underlying chemistry and adhering to strict safety protocols, the full potential of 4-benzyloxy-3-fluorobenzoyl chloride can be realized in the development of the next generation of pharmaceuticals.
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PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]
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Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]
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3-fluoro-4-benzyloxybenzyl chloride synthesis
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-benzyloxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-benzyloxybenzyl chloride is a critical bifunctional building block in modern organic synthesis, particularly valued in medicinal chemistry for the construction of complex molecular scaffolds. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the reactive benzyl chloride moiety serves as a versatile electrophile for introducing the substituted benzyl group. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 3-fluoro-4-benzyloxybenzyl chloride, grounded in established chemical principles. We will dissect each synthetic transformation, explaining the underlying mechanisms, the rationale for procedural choices, and the critical parameters for success. This document is designed to be a self-validating resource, empowering researchers to confidently replicate and adapt these protocols.
Strategic Overview of the Synthetic Pathway
The synthesis of the target compound is most effectively achieved through a three-step sequence starting from the commercially available 3-fluoro-4-hydroxybenzaldehyde. The pathway is designed for high yields and purity, leveraging robust and well-understood reactions.
The core strategy involves:
-
Protection of the Phenolic Hydroxyl: A Williamson ether synthesis is employed to protect the acidic phenol as a benzyl ether. This step prevents unwanted side reactions in subsequent transformations.
-
Chemoselective Aldehyde Reduction: The benzaldehyde carbonyl is selectively reduced to a primary alcohol, yielding the key benzyl alcohol intermediate.
-
Conversion to Benzyl Chloride: The final step involves the conversion of the benzyl alcohol to the target benzyl chloride using a suitable chlorinating agent, a transformation that requires careful control of conditions.
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-1-benzyloxy-4-chloromethylbenzene: Properties, Synthesis, and Applications
2-Fluoro-1-benzyloxy-4-chloromethylbenzene is a trifunctional aromatic compound poised as a highly valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic architecture, featuring a reactive chloromethyl group, a stable benzyloxy protecting group, and an electronically significant fluorine atom, offers a powerful scaffold for the construction of complex molecular entities. The presence and specific arrangement of these functional groups provide chemists with orthogonal handles for sequential chemical modifications, making it an ideal starting point for the synthesis of novel therapeutic agents.
The core utility of this molecule lies in the distinct roles of its substituents:
-
The chloromethyl group serves as a potent electrophilic site, rendering the benzylic carbon highly susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse array of functionalities, enabling the covalent linkage of this scaffold to other molecules of interest.
-
The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, such as catalytic hydrogenation, to unmask a reactive hydroxyl group for further derivatization.
-
The fluorine atom is a critical modulator of physicochemical and pharmacological properties. The incorporation of fluorine into drug candidates can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]
This guide provides a comprehensive analysis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene, detailing its predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, its chemical reactivity, and a discussion of its potential applications in drug development. Safety and handling protocols are also thoroughly addressed to ensure its responsible use in a research setting.
Section 1: Physicochemical and Spectroscopic Profile
While 2-fluoro-1-benzyloxy-4-chloromethylbenzene is not a widely cataloged commercial product, its properties can be reliably predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
The following table summarizes the key identifiers and predicted properties for this compound.
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | 1-(benzyloxy)-2-fluoro-4-(chloromethyl)benzene | Based on standard IUPAC nomenclature rules. |
| Molecular Formula | C₁₄H₁₂ClFO | Derived from the chemical structure. |
| Molecular Weight | 250.70 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar substituted toluenes and benzyl ethers.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | Typical for moderately polar aromatic compounds.[4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended for reactive benzylic halides to prevent degradation.[6] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following are the expected spectral characteristics for 2-fluoro-1-benzyloxy-4-chloromethylbenzene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals for the aromatic and benzylic protons.
-
Aromatic Protons (3H): Complex multiplets expected in the range of δ 6.9-7.5 ppm. The proton between the benzyloxy and fluorine groups will likely appear as a triplet, while the other two protons will show doublet of doublets splitting patterns due to coupling with each other and the fluorine atom.
-
Benzyloxy Phenyl Protons (5H): A multiplet in the range of δ 7.3-7.5 ppm.
-
Benzyloxy Methylene Protons (2H): A sharp singlet around δ 5.1 ppm.
-
Chloromethyl Protons (2H): A sharp singlet around δ 4.6 ppm.[4]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz).
-
Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Signals for the benzyloxy methylene carbon (≈ 71 ppm) and the chloromethyl carbon (≈ 45 ppm) would be clearly visible.
-
-
IR (Infrared) Spectroscopy:
-
C-H stretch (aromatic): ~3030-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (aromatic): ~1500-1600 cm⁻¹
-
C-O stretch (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric)
-
C-F stretch: ~1100-1200 cm⁻¹
-
C-Cl stretch: ~650-750 cm⁻¹
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 250, with a characteristic [M+2]⁺ peak at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
A prominent fragment would be the tropylium ion at m/z 91, corresponding to the benzyl fragment [C₇H₇]⁺. Another significant fragment would arise from the loss of the chloromethyl group.
-
Section 2: Synthesis and Experimental Protocol
A logical and efficient synthesis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene can be envisioned via a two-step sequence starting from commercially available 3-fluorophenol. This pathway involves an initial protection of the phenolic hydroxyl group, followed by a regioselective chloromethylation.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
-
Step 1 (Williamson Ether Synthesis): This is a classic and high-yielding method for forming aryl ethers. 3-Fluorophenol is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Step 2 (Chloromethylation): This is an electrophilic aromatic substitution reaction. The benzyloxy group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group.[7] The powerful activating effect of the benzyloxy group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it. The para position (C4) is sterically more accessible and electronically favored, leading to the desired product as the major regioisomer. A mixture of paraformaldehyde and concentrated HCl in the presence of a Lewis acid like zinc chloride (ZnCl₂) is a standard reagent system for generating the chloromethyl electrophile.[8]
Detailed Step-by-Step Methodology
PART A: Synthesis of 1-(Benzyloxy)-3-fluorobenzene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol), and acetone (150 mL).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 20 minutes.
-
Addition of Reagent: Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the mixture over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(benzyloxy)-3-fluorobenzene.
PART B: Synthesis of 2-Fluoro-1-benzyloxy-4-chloromethylbenzene
-
Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a gas inlet, and an outlet connected to a trap, place 1-(benzyloxy)-3-fluorobenzene (10.0 g, 49.5 mmol), paraformaldehyde (1.8 g, 59.4 mmol), and anhydrous zinc chloride (0.7 g, 5.0 mmol).
-
Reaction: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride (HCl) gas through the stirred mixture for 3-4 hours, ensuring the temperature does not exceed 10°C.
-
Quenching: After the reaction is complete (as monitored by TLC), carefully pour the mixture onto crushed ice (100 g) with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
-
Workup: Combine the organic layers and wash with cold water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, hexane/DCM gradient) to afford the final product, 2-fluoro-1-benzyloxy-4-chloromethylbenzene.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-fluoro-1-benzyloxy-4-chloromethylbenzene stems from the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for the target compound.
-
Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is the primary site of reactivity. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions. This allows for the straightforward installation of various nucleophiles, including alcohols, phenols, amines, thiols, and carboxylates, to build more complex structures.[4] This reactivity is fundamental to its role as a building block for tethering the fluoro-benzyloxy-phenyl scaffold to other molecular fragments.
-
Deprotection of the Benzyl Ether: The benzyloxy group can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). This reaction is typically clean and high-yielding, revealing the parent phenol. This unmasking step is often performed late in a synthetic sequence to expose a hydroxyl group for further functionalization or as a required pharmacophore for biological activity.
-
Applications in Drug Discovery: Halogenated and benzyloxy-containing aromatic structures are prevalent motifs in medicinal chemistry.[9] The subject compound serves as a precursor to molecules where the fluorinated phenyl ring is a key component. For instance, similar fluorinated benzyl intermediates are used in the synthesis of kinase inhibitors, central nervous system agents, and anti-infectives. The fluorine atom can enhance binding to target proteins and improve metabolic stability, leading to drugs with better pharmacokinetic profiles.[1][3]
Section 4: Safety, Handling, and Disposal
As a reactive benzylic halide, 2-fluoro-1-benzyloxy-4-chloromethylbenzene must be handled with appropriate caution. The following guidelines are based on safety data for structurally related compounds.[10][11][12]
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Corrosion/Irritation: Causes severe skin burns and eye damage.[12] It is expected to be a lachrymator (tear-inducing).
-
Sensitization: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a flame-retardant lab coat.
-
-
Handling and Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
AOBChem. 2-(Benzyloxy)-1-bromo-3chloro-4-fluorobenzene. [Link]
-
Toocle.com. 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4). [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
PubChem. [2-(4-Fluoro-benzyl)-phenyl]-chloromethane. [Link]
-
Fluorine notes. CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. [Link]
-
NIST. Benzene, 1-(chloromethyl)-2-fluoro-. [Link]
-
PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. [Link]
-
Patsnap. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents.
-
NIST. Benzene, 1-(chloromethyl)-4-fluoro-. [Link]
-
PubChem. 1-Benzyloxy-2-fluoro-benzene. [Link]
-
PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Vaia. Explain why fluorobenzene is more reactive than chlorobenzene. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
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- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | 78068-85-6 [sigmaaldrich.com]
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alpha-chloro-4-benzyloxy-3-fluorotoluene synonyms
Technical Guide: -Chloro-4-benzyloxy-3-fluorotoluene
A Critical Intermediate for Fluorinated Benzylations in Drug Discovery[1][2]
Chemical Identity & Structural Analysis[1][2]
-Chloro-4-benzyloxy-3-fluorotoluene3-fluoro-4-(benzyloxy)benzyl123-fluoro-4-hydroxybenzyl12Nomenclature & Synonyms
To ensure precise procurement and database searching, researchers should utilize the following standard identifiers:
| Nomenclature Type | Synonym / Identifier |
| IUPAC Name | 4-(Benzyloxy)-3-fluorobenzyl chloride |
| Systematic Name | 1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene |
| Alternative Name | 2-Fluoro-4-(chloromethyl)phenyl benzyl ether |
| Precursor CAS (Alcohol) | 536974-94-4 (4-Benzyloxy-3-fluorobenzyl alcohol) |
| Precursor CAS (Methyl) | 885267-21-0 (1-Benzyloxy-2-fluoro-4-methylbenzene) |
| Molecular Formula | C |
| Molecular Weight | 250.70 g/mol |
Structural Logic & Reactivity
The molecule features three distinct functional components that dictate its utility:
-
Benzyl Chloride (
-Chloro) Group : A highly reactive electrophile susceptible to S 2 attack by nucleophiles (amines, thiols, phenoxides).[1][2] -
3-Fluoro Substituent : An electron-withdrawing group (EWG) that:
-
4-Benzyloxy Group : A robust protecting group for the phenol, stable to basic conditions and removable via catalytic hydrogenation (H
/Pd-C) or strong acid hydrolysis.[1][2]
Synthesis & Preparation Protocols
Due to the inherent instability (hydrolysis sensitivity) of benzyl chlorides, this compound is frequently prepared in situ or fresh from its stable alcohol precursor.[1][2]
Method A: Chlorination of 4-(Benzyloxy)-3-fluorobenzyl Alcohol
This is the preferred laboratory-scale method due to the commercial availability of the alcohol (CAS: 536974-94-4).[1][2]
Reagents: Thionyl chloride (SOCl
Protocol:
-
Dissolution : Dissolve 1.0 eq of 4-(benzyloxy)-3-fluorobenzyl alcohol in anhydrous DCM (0.2 M concentration) under N
atmosphere. -
Activation : Cool the solution to 0°C. Add a catalytic amount of DMF (1-2 drops).
-
Chlorination : Dropwise add 1.2 eq of SOCl
. The reaction will evolve HCl gas and SO .[1][2] -
Reaction : Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of polar alcohol to non-polar chloride).[1][2]
-
Workup : Concentrate the mixture under reduced pressure to remove excess SOCl
and solvent. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.[1][2] -
Yield : Quantitative conversion is typical.[1][2] The resulting crude oil is sufficiently pure for immediate coupling.[1][2]
Method B: Radical Chlorination of 1-(Benzyloxy)-2-fluoro-4-methylbenzene
Used for larger-scale preparation where the methyl precursor (CAS: 885267-21-0) is more cost-effective.[1][2]
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN, CCl
Protocol:
-
Setup : Suspend 1.0 eq of 1-(benzyloxy)-2-fluoro-4-methylbenzene and 1.05 eq of NCS in CCl
. -
Initiation : Add 5 mol% radical initiator (AIBN/BPO) and heat to reflux.[1][2]
-
Completion : Monitor carefully to avoid over-chlorination (gem-dichloro formation).
-
Workup : Filter off succinimide byproduct. Concentrate filtrate.[1][2]
Applications in Drug Development[1][2]
The 4-(benzyloxy)-3-fluorobenzyl motif serves as a strategic "masked" phenol.[1][2] The fluorine atom at the ortho position to the oxygen is a classic bioisostere used to block metabolic hotspots and improve ligand binding kinetics.[1][2]
Key Application Workflow
-
Coupling : The benzyl chloride reacts with a nucleophilic core (e.g., a piperazine, amine, or heterocycle) to attach the side chain.[1][2]
-
Deprotection : The benzyl group is removed to reveal the 3-fluoro-4-hydroxyphenyl moiety.[1][2]
-
Bioactivity : The resulting fluorophenol interacts with target proteins (e.g., Kinases, GPCRs) via hydrogen bonding, with the fluorine atom influencing the pKa of the hydroxyl group (making it more acidic than a standard phenol).[1][2]
Visualized Pathway (Graphviz)[1][2]
Figure 1: Synthetic workflow for introducing the 3-fluoro-4-hydroxybenzyl pharmacophore using the
Handling & Safety Specifications
As a benzyl chloride derivative, this compound poses specific safety risks that must be managed in a research environment.
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Potent eye and respiratory irritant.[1][2] | Handle only in a functioning fume hood. Wear goggles and face shield.[1][2] |
| Corrosive | Hydrolyzes to release HCl upon contact with moisture/tissue.[1][2] | Wear chemical-resistant gloves (Nitrile/Neoprene).[1][2] |
| Unstable | Prone to hydrolysis and polymerization if stored improperly.[1][2] | Store at -20°C under inert gas (Argon/Nitrogen). Use immediately after preparation. |
Stability Note
The presence of the electron-donating alkoxy group (benzyloxy) at the para position can make the benzyl chloride more prone to solvolysis compared to unsubstituted benzyl chloride.[1][2] It should be stored strictly anhydrous.[1][2]
References
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for 4-(Benzyloxy)-3-fluorobenzyl alcohol (CAS 536974-94-4). Retrieved from [Link]
-
Google Patents . WO2005087215A1 - Substituted urea and carbamate aspartyl-protease inhibitors (Citing use of 3-fluoro-4-hydroxybenzyl intermediates).[1][2] Retrieved from
fluorinated benzyl chloride building blocks
An In-depth Technical Guide to Fluorinated Benzyl Chloride Building Blocks for Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of . We will delve into their synthesis, reactivity, and critical applications in modern medicinal chemistry, moving beyond a simple recitation of facts to explore the underlying chemical principles and provide practical, field-tested insights.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a molecule. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Fluorinated benzyl chloride building blocks are particularly valuable synthons, providing a direct and efficient route to introduce the fluorobenzyl moiety into a wide range of molecular scaffolds.
Synthesis of Fluorinated Benzyl Chlorides
The reliable supply of high-purity fluorinated benzyl chlorides is crucial for their effective use in research and development. Several synthetic methodologies are employed for their preparation, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
A common and direct method involves the chlorination of the corresponding fluorotoluene. This can be achieved through free-radical chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
Another important route is the chlorination of fluorobenzyl alcohols using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This method is often preferred for its milder conditions and high yields.
Reactivity and Mechanistic Considerations
The reactivity of benzyl chlorides in nucleophilic substitution reactions is a well-established principle in organic chemistry. However, the introduction of a fluorine atom onto the aromatic ring introduces a fascinating interplay of electronic effects that can modulate this reactivity.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating mesomeric effect (+M effect). The position of the fluorine atom relative to the benzylic carbon determines the net electronic influence on the reaction center.
-
Ortho- and Para-Fluorination: In these positions, the +M effect can partially offset the -I effect, leading to a moderate influence on the reactivity compared to the non-fluorinated analogue.
-
Meta-Fluorination: At the meta position, only the strong -I effect is operative, which destabilizes the developing positive charge in an Sₙ1-type transition state, thereby slowing down the reaction rate.
This nuanced reactivity allows for fine-tuning of reaction conditions and can be exploited to achieve selective transformations in complex molecules.
Diagram: Electronic Effects of Fluorine on Benzyl Chloride Reactivity
Caption: Electronic effects of fluorine on benzyl chloride reactivity.
Key Transformations: A Practical Protocol
The utility of fluorinated benzyl chlorides lies in their ability to undergo nucleophilic substitution with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward installation of the fluorobenzyl group.
Detailed Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a representative N-alkylation reaction using 4-fluorobenzyl chloride and a generic primary amine.
Materials:
-
4-Fluorobenzyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature control
-
Standard glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to dissolve/suspend the reagents (to a concentration of 0.1 M with respect to the limiting reagent).
-
Begin stirring the mixture at room temperature.
-
Add 4-fluorobenzyl chloride (1.0 eq) to the reaction mixture.
-
Attach a condenser to the flask and heat the reaction to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Self-Validation: The progress of the reaction can be easily monitored for the disappearance of the starting materials and the appearance of the product spot on TLC. The final product's identity and purity should be unequivocally confirmed by spectroscopic methods.
Applications in Drug Discovery: Case Studies
The incorporation of fluorinated benzyl groups has been instrumental in the development of numerous successful drug candidates across various therapeutic areas.
| Compound Class | Example Structure (Illustrative) | Therapeutic Area | Significance of Fluorobenzyl Moiety |
| Antidepressants | A derivative of a selective serotonin reuptake inhibitor (SSRI) | CNS Disorders | The fluorobenzyl group can enhance binding to the serotonin transporter and improve the metabolic stability of the molecule. |
| Anticancer Agents | A kinase inhibitor | Oncology | Fluorination can modulate the pKa of nearby functional groups, leading to improved cell permeability and target engagement. |
| Antiviral Agents | A non-nucleoside reverse transcriptase inhibitor (NNRTI) | Infectious Diseases | The C-F bond is resistant to metabolic oxidation, leading to a longer in vivo half-life. |
Safety and Handling
Benzyl chlorides, including their fluorinated derivatives, are lachrymatory and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. This includes safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
Fluorinated benzyl chloride building blocks are indispensable tools in the modern medicinal chemist's arsenal. Their versatile reactivity, coupled with the beneficial effects of fluorine incorporation, makes them highly valuable for the synthesis of novel drug candidates with improved pharmacological profiles. A thorough understanding of their synthesis, reactivity, and handling is paramount to their successful application in the laboratory.
References
Synthesizing Picomolar Dual Inhibitors: The Role of 4-Chloromethyl-2-fluorophenol Benzyl Ether
Executive Summary
In the landscape of targeted oncology, the pursuit of single agents capable of hitting multiple drug targets is highly topical. For Hormone-Dependent Breast Cancer (HDBC), the dual inhibition of Aromatase (which converts androgens to estrogens) and Steroid Sulfatase (STS, which hydrolyzes circulating estrone sulfate into active estrone) represents a formidable therapeutic strategy.
4-Chloromethyl-2-fluorophenol benzyl ether (IUPAC: 1-(benzyloxy)-4-(chloromethyl)-2-fluorobenzene) is a highly specialized, bifunctional synthetic intermediate. It serves as the critical building block for introducing the 3-fluoro-4-O-sulfamate pharmacophore into complex molecular scaffolds, enabling the synthesis of hybrid Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) that exhibit unprecedented picomolar potency[1].
Structural Rationale & Mechanistic Causality (E-E-A-T)
The design of this intermediate is not arbitrary; every functional group serves a precise mechanistic purpose in both the synthetic workflow and the final pharmacokinetic profile of the drug.
The Electrophilic Chloromethyl Anchor
The chloromethyl group (-CH₂Cl) at the para-position acts as a highly reactive electrophile. It facilitates rapid Sₙ2 alkylation with nucleophilic nitrogen atoms on core scaffolds (such as 1,2,4-triazoles or amines)[2]. The benzylic position stabilizes the transition state, ensuring high yields during the coupling phase without requiring harsh, degradation-inducing temperatures.
Benzyl Ether: Strategic Protection
During the N-alkylation of the core scaffold, strong bases like Sodium Hydride (NaH) are required to deprotonate the triazole/amine. If the phenol were unprotected, it would competitively alkylate, leading to complex polymeric mixtures. The benzyl ether (-OBn) is strategically chosen over acetyl or silyl protecting groups because it is completely inert to strong bases (unlike esters) and sterically robust. Furthermore, it can be cleaved under exceptionally mild, neutral hydrogenolysis conditions that do not disturb the rest of the highly functionalized DASI molecule[2].
The Ortho-Fluorine Effect
The fluorine atom positioned ortho to the protected phenol is the "magic methyl" equivalent for STS inhibitors. STS is irreversibly inhibited via the covalent transfer of a sulfamoyl group (-SO₂NH₂) to an active-site formylglycine residue[3]. The electron-withdrawing nature of the ortho-fluorine lowers the pKa of the resulting phenol (from ~10.0 to ~8.7). This makes the fluorophenol a vastly superior leaving group during the enzyme-inhibition mechanism, directly translating to the picomolar STS inhibitory activity observed in advanced DASIs[1].
Experimental Workflows: A Self-Validating System
The conversion of a core scaffold into an active DASI using 4-chloromethyl-2-fluorophenol benzyl ether requires a rigorous, three-step protocol. The following methodology incorporates self-validating in-process controls to ensure high fidelity.
Step 1: N-Alkylation of the Core Scaffold
-
Objective: Covalently attach the protected fluorophenol moiety to the core triazole/amine.
-
Procedure: Dissolve the core scaffold (1.0 eq) in anhydrous DMF. Cool to 0 °C under N₂. Add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise. Causality check: Wait 30 minutes until H₂ evolution ceases, confirming complete deprotonation. Dropwise, add 4-chloromethyl-2-fluorophenol benzyl ether (1.1 eq). Warm to room temperature and stir for 12 h[2].
-
Validation: Quench with H₂O and extract with EtOAc. LC-MS should indicate the disappearance of the core scaffold mass and the appearance of the [M+H]⁺ peak corresponding to the benzylated intermediate.
Step 2: Hydrogenolysis (Deprotection)
-
Objective: Unmask the phenol for subsequent pharmacophore generation.
-
Procedure: Dissolve the alkylated intermediate in a 1:1 mixture of THF/MeOH. Purge the flask with N₂, then add 10% Pd/C (0.1 eq by weight). Evacuate and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12–24 h[2].
-
Causality: The 1 atm H₂ pressure is a critical parameter. Higher pressures or temperatures risk reductive defluorination of the critical ortho-fluorine atom.
-
Validation: Filter through a Celite pad to remove Pd/C. TLC (Hexanes/EtOAc) will show a shift to a lower R_f value due to the newly exposed polar hydroxyl group.
Step 3: Sulfamoylation (Pharmacophore Generation)
-
Objective: Install the active STS-inhibiting warhead.
-
Procedure: Dissolve the deprotected phenol in N,N-dimethylacetamide (DMA). Cool to 0 °C. Add a freshly prepared solution of sulfamoyl chloride (NH₂SO₂Cl, 3.0 eq). Stir at room temperature for 4 h.
-
Causality: DMA acts as both a solvent and a mild catalyst, facilitating the nucleophilic attack of the phenol onto the electrophilic sulfur without requiring external amine bases that could degrade the sulfamoyl chloride.
-
Validation: The final aryl sulfamate is purified via flash chromatography. High-resolution NMR will confirm the presence of the -NH₂ protons (typically a broad singlet around 7.9–8.1 ppm in DMSO-d₆).
Quantitative Impact on Drug Potency
The integration of the 3-fluoro-4-O-sulfamate moiety (derived from the title compound) into hybrid scaffolds yields an exponential increase in dual-target potency. The table below summarizes data from JEG-3 human choriocarcinoma cell assays, demonstrating the leap from nanomolar to picomolar efficacy[1].
| Compound | Structural Core | Aromatase IC₅₀ (pM) | STS IC₅₀ (pM) |
| DASI 3 | Triazole-benzonitrile | 820 | 39,000 |
| DASI 9 | Biphenyl | 500 | 5,500 |
| Hybrid DASI 14 | Triazole-biphenyl + 3-F-4-O-sulfamate | 15 | 830 |
| Hybrid DASI 15 | Triazole-biphenyl + 3-F-4-O-sulfamate | 18 | 130 |
Pathway & Workflow Visualizations
Synthetic workflow converting a core scaffold to an active DASI using the title compound.
Dual inhibition of Aromatase and STS pathways in hormone-dependent breast cancer.
References
- Title: 5-((3-fluoro-4-hydroxy-benzyl)(4H-1,2,4-triazol-4-yl)amino)
- Source: nih.
- Source: nih.
Sources
- 1. Hybrid dual aromatase-steroid sulfatase inhibitors with exquisite picomolar inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-((3-fluoro-4-hydroxy-benzyl)(4H-1,2,4-triazol-4-yl)amino)biphenyl-2-carbonitrile - CAS号 1260389-55-6 - 摩熵化学 [molaid.com]
- 3. SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a trifunctional aromatic compound of significant interest to medicinal chemists and researchers in drug development. Its molecular architecture, featuring a stable benzyloxy protecting group, a reactive chloromethyl handle for synthetic elaboration, and a strategically placed fluorine atom, makes it a valuable intermediate for constructing complex molecular entities. The fluorine substituent can be leveraged to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide provides a detailed examination of the compound's physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its chemical reactivity, and establishes comprehensive protocols for safe handling and storage.
Chemical Identity and Physicochemical Properties
The foundational characteristics of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene are summarized below. The molecular weight is calculated from its chemical formula, while its physical properties are extrapolated from structurally similar aromatic compounds due to the absence of specific experimental data for this exact molecule.
Identifiers and Molecular Data
| Parameter | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₄H₁₂ClFO | Calculated |
| Molecular Weight | 250.70 g/mol | Calculated |
Physicochemical Characteristics
These properties are inferred from analogous compounds such as 1-(benzyloxy)-2-(chloromethyl)benzene and various fluorinated benzyl chlorides.[3][4]
| Property | Estimated Value | Rationale / Comparative Compound |
| Appearance | White to off-white crystalline powder or solid | Based on 1-(benzyloxy)-2-(chloromethyl)benzene.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) | Typical for benzyl-ether compounds.[3] |
| Melting Point | Not determined; expected to be a low-melting solid | Similar halogenated aromatics are often solids.[3] |
| Stability | Stable under normal ambient conditions; reactive towards strong oxidizing agents | General characteristic of benzyl ethers.[3] |
Synthesis and Mechanistic Rationale
The synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene can be logically approached via a two-step process starting from a commercially available substituted phenol. This strategy prioritizes the protection of the reactive hydroxyl group before introducing the chloromethyl moiety.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol provides a self-validating methodology with integrated monitoring steps.
Step 1: Synthesis of 1-Benzyloxy-4-methyl-2-fluorobenzene (Ether Formation)
-
Rationale: The acidic phenolic proton is removed by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a classic Williamson ether synthesis. Acetone is a suitable polar aprotic solvent that facilitates the reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (10 mL per 1 g of phenol).
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-benzyloxy-4-methyl-2-fluorobenzene.
-
Step 2: Synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (Chlorination)
-
Rationale: This step involves a free-radical halogenation at the benzylic position of the methyl group. N-Chlorosuccinimide (NCS) serves as the chlorine source, and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) is required to start the chain reaction upon heating.[3] Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions.
-
Procedure:
-
Dissolve the 1-benzyloxy-4-methyl-2-fluorobenzene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).
-
Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq.).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a standard 100W light bulb to facilitate radical initiation.
-
Monitor the reaction by TLC or ¹H NMR (observing the disappearance of the methyl singlet and the appearance of the chloromethyl singlet).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.[3]
-
Wash the filtrate sequentially with 10% aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to afford the pure target compound.
-
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is derived from the distinct roles of its three functional groups.
-
The Chloromethyl Group: This is the primary site of reactivity. The carbon-chlorine bond is polarized, making the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution (S_N2 type) reactions.[3] This allows for the facile introduction of a wide variety of nucleophiles, including amines, azides, cyanides, thiols, and carbanions.
-
The Benzyloxy Group: This serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the phenol at a later synthetic stage.[5]
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6] A fluorine atom can block sites of metabolic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles.[2]
Core Reactivity Diagram
Caption: Nucleophilic substitution at the benzylic chloride position.
General Protocol: Nucleophilic Substitution
This protocol describes a general method for reacting the title compound with a nucleophile.
-
Dissolve 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the desired nucleophile (e.g., sodium azide, an amine, or potassium cyanide; 1.2 eq.).
-
If the nucleophile is a neutral amine, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) to scavenge the HCl byproduct.[3]
-
Stir the reaction at a temperature ranging from room temperature to 60°C, depending on the nucleophilicity of the incoming group.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup by diluting the mixture with water and extracting with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization to obtain the desired substituted product.
Handling, Storage, and Safety Protocols
As a reactive alkylating agent, 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene must be handled with appropriate safety precautions. The safety profile is inferred from related hazardous compounds like 4-Fluorobenzyl chloride.[5]
Hazard Identification
| Hazard Class | GHS Statement | Source (Analogous Compound) |
| Skin Corrosion/Irritation | H314 - Causes severe skin burns and eye damage | [5][7] |
| Eye Damage | H318 - Causes serious eye damage | [5] |
| Acute Toxicity | May be harmful if swallowed or inhaled | [8] |
| Other Hazards | Lachrymator (substance which increases the flow of tears) | [5][7] |
Recommended Handling and Storage
-
Engineering Controls: Use only under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[9]
-
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid breathing dust, vapors, or spray.[5] Keep away from heat, sparks, and open flames.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene stands out as a highly versatile and strategically designed synthetic intermediate. The orthogonal reactivity of its functional groups provides researchers with a powerful tool for the modular assembly of complex molecules. Its potential to introduce a fluorinated benzyloxybenzyl moiety makes it particularly relevant for lead optimization campaigns in modern drug discovery, where the fine-tuning of pharmacokinetic and pharmacodynamic properties is paramount. Adherence to rigorous synthetic and safety protocols is essential for harnessing the full potential of this valuable chemical building block.
References
-
Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4). Cheméo. [Online] Available at: [Link]
-
NIST. Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. [Online] Available at: [Link]
-
NIST. Benzene, 1-(chloromethyl)-2-fluoro-. NIST Chemistry WebBook. [Online] Available at: [Link]
-
PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Journal of Scientific and Medical Research. Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Online] Available at: [Link]
-
ResearchGate. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Online] Available at: [Link]
-
PubChem. 1-(Benzyloxy)-4-(chloromethyl)benzene. National Center for Biotechnology Information. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 1-Benzyloxy-4-chlorobenzene. PubMed Central (PMC). [Online] Available at: [Link]
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Fluoro-4-(benzyloxy)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-fluoro-4-(benzyloxy)benzyl chloride, a key organic intermediate. It details the compound's physicochemical properties, synthesis, and reactivity profile. A significant focus is placed on hazard identification and rigorous safe handling protocols, drawing from established Material Safety Data Sheets (MSDS). Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry and drug discovery, supported by an exemplary experimental protocol for its use in alkylation reactions. This whitepaper is intended to serve as an essential resource for scientists leveraging this reagent in their research and development endeavors.
Chemical Identity and Physicochemical Properties
3-Fluoro-4-(benzyloxy)benzyl chloride is a substituted aromatic compound featuring a benzyl chloride moiety, a fluorine atom, and a benzyloxy group. These functional groups impart specific reactivity and properties that make it a valuable reagent in organic synthesis. The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, while the benzyloxy group often serves as a protecting group for a phenol, which can be cleaved in later synthetic steps. The benzylic chloride is a reactive electrophile, making the compound an effective alkylating agent.
Table 1: Physicochemical Properties of 3-Fluoro-4-(benzyloxy)benzyl Chloride
| Property | Value | Source |
| CAS Number | 220140-59-4 | AstaTech, Inc. |
| Molecular Formula | C₁₄H₁₂ClFO | AstaTech, Inc. |
| Molecular Weight | 250.70 g/mol | AstaTech, Inc. |
| Appearance | White to off-white solid | AstaTech, Inc. |
| Purity | ≥97% (Typical) | AstaTech, Inc. |
| Melting Point | 48-52 °C | AstaTech, Inc. |
| Storage Temperature | 2-8°C, under inert atmosphere | AstaTech, Inc. |
Note: The properties listed are typical values and may vary between suppliers. Always refer to the supplier-specific Certificate of Analysis.
Synthesis and Reactivity
The synthesis of 3-fluoro-4-(benzyloxy)benzyl chloride typically involves a multi-step process starting from a more readily available precursor like 3-fluoro-4-hydroxybenzaldehyde. The general synthetic strategy involves protection of the phenolic hydroxyl group, followed by reduction of the aldehyde and subsequent chlorination of the resulting benzylic alcohol.
A plausible synthetic workflow is outlined below:
Caption: A general workflow for the synthesis of the target compound.
The core reactivity of this molecule is centered on the benzylic chloride. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity makes it a staple for introducing the 3-fluoro-4-(benzyloxy)benzyl moiety into a target structure.
Hazard Identification and Safe Handling (MSDS Core)
DANGER: 3-Fluoro-4-(benzyloxy)benzyl chloride is a hazardous substance that causes severe skin burns and eye damage. It is a lachrymator and is harmful if swallowed or inhaled.[1][2][3][4] All handling must be performed with appropriate engineering controls and personal protective equipment.
GHS Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[3]
-
Acute Toxicity, Inhalation: May cause respiratory irritation.[2][3]
Safe Handling and Storage:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are readily accessible.[2][5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] Do not get in eyes, on skin, or on clothing.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6] Keep in a corrosives area, away from incompatible materials such as strong bases, alcohols, amines, and oxidizing agents.[1][2][5] Store at recommended temperatures (2-8°C).
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water.[5] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[4] Ingestion can cause severe damage and perforation of delicate tissues.[1][2] Seek immediate medical attention.
The hierarchy of controls is a fundamental principle of industrial hygiene that should be applied when working with this and other hazardous chemicals.
Caption: Hierarchy of controls for managing chemical exposure risks.
Applications in Medicinal Chemistry and Drug Discovery
Benzyl chlorides are fundamental reagents in organic synthesis, serving as versatile building blocks for introducing the benzyl group into various molecular scaffolds.[7][8] 3-Fluoro-4-(benzyloxy)benzyl chloride is particularly valuable in medicinal chemistry for several reasons:
-
Scaffold Elaboration: It is used to alkylate nucleophilic sites (e.g., phenols, amines, thiols) on a parent molecule, allowing for systematic structure-activity relationship (SAR) studies. For instance, it can be used to synthesize ether or amine linkages, which are common motifs in drug molecules.
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties like membrane permeability.
-
Protected Phenol: The benzyloxy group acts as a stable protecting group for a phenol. This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group. The benzyl group can be selectively removed later in the synthesis (e.g., by catalytic hydrogenation) to reveal the free phenol, which is itself a key functional group for biological activity and further derivatization.
This reagent serves as an intermediate in the synthesis of complex molecules, including those with potential pharmaceutical applications.[7][9] For example, fluorinated benzyloxy moieties are found in compounds being investigated as therapeutic agents.[10]
Exemplary Experimental Protocol: Alkylation of a Phenolic Substrate
This protocol describes a general procedure for the O-alkylation of a generic phenol using 3-fluoro-4-(benzyloxy)benzyl chloride.
Objective: To synthesize a diaryl ether via Williamson ether synthesis.
Materials:
-
Phenolic substrate (1.0 eq)
-
3-Fluoro-4-(benzyloxy)benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents.
-
Reagent Addition: Add 3-fluoro-4-(benzyloxy)benzyl chloride (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial because benzyl chlorides can be sensitive to moisture, and the phenoxide intermediate is a strong base.
-
Excess Base: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol to form the reactive phenoxide nucleophile.
-
Monitoring: Regular monitoring by TLC is a self-validating step that confirms the consumption of starting materials and the formation of the product, preventing unnecessary heating or premature termination of the reaction.
Conclusion
3-Fluoro-4-(benzyloxy)benzyl chloride is a high-value synthetic intermediate with significant applications in research and drug development. Its unique combination of a reactive benzylic chloride, a metabolically interesting fluorine substituent, and a protected phenolic group makes it a powerful tool for molecular elaboration. While its utility is clear, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge for its effective and safe use, empowering researchers to leverage its full potential in the synthesis of novel chemical entities.
References
-
Multichem Exports. 3-Fluorobenzyl chloride. [Link]
-
PubChem. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255. [Link]
-
PubChem. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376. [Link]
- Google Patents. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]
-
PMC. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]
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fluorinated aromatic intermediates for medicinal chemistry
Title: Strategic Deployment of Fluorinated Aromatic Intermediates in Medicinal Chemistry: A Technical Guide
Executive Summary
In modern drug discovery, fluorine is no longer just a "metabolic block"; it is a precision tool for modulating physicochemical space.[1] Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This guide addresses the structural and synthetic deployment of fluorinated aromatic intermediates, moving beyond basic bioisosterism to advanced applications involving trifluoromethyl (
Part 1: The Physicochemical Toolkit
The "Fluorine Effect" in Structure-Activity Relationships (SAR)
The strategic introduction of fluorine alters the electronic and steric landscape of an aromatic ring without imposing the massive steric penalty of a methyl or chloro group.
Table 1: Comparative Physicochemical Properties of Fluorinated Motifs
| Property | Hydrogen ( | Fluorine ( | Trifluoromethyl ( | Pentafluorosulfanyl ( |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.70 | 2.94 |
| Electronegativity (Pauling) | 2.1 | 4.0 | N/A (Group: ~3.5) | N/A (Group: ~3.6) |
| Hammett Constant ( | 0.00 | 0.06 | 0.54 | 0.68 |
| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.51 |
| Bond Dissociation Energy (kcal/mol) | ~110 (C-H) | ~116 (C-F) | ~116 (C-F) | ~92-106 (S-F) |
Key Insight: The
Part 2: Strategic Classes of Intermediates
Monofluorinated Scaffolds (The Metabolic Armor)
Application: Blocking Cytochrome P450 labile sites.
Mechanism: The C-F bond is shorter and stronger than the C-H bond. Replacing a para-hydrogen on a phenyl ring with fluorine prevents oxidation to the phenol, extending half-life (
Fluoropyridines (The Basicity Modulators)
Application: Tuning solubility and hERG avoidance.
Mechanism: Nitrogen lone pair availability is critical for solubility (via protonation) but also correlates with hERG channel blocking (cardiotoxicity).
Effect: Introducing fluorine ortho to the pyridine nitrogen lowers the pKa of the conjugate acid by ~2-3 log units due to the inductive effect (
Pentafluorosulfanyl ( ) Aromatics
Application: High-value lipophilic spacers.
Synthesis Challenge: Historically difficult to synthesize.[3] Modern access relies on the reaction of disulfides with
Part 3: Synthetic Methodologies & Protocols[4][5][6]
Workflow: The "Fluorine Scan"
Before committing to large-scale synthesis, medicinal chemists employ a "Fluorine Scan" to identify optimal substitution patterns.
Caption: Logical workflow for a Fluorine Scan to optimize metabolic stability while retaining potency.
Detailed Protocol: Regioselective SNAr on Pentafluoropyridine
Context: Perfluorinated heteroaromatics are versatile scaffolds. Nucleophilic Aromatic Substitution (SNAr) allows the sequential replacement of fluorine atoms with nucleophiles (amines, alkoxides). Challenge: Controlling regioselectivity (C4 vs. C2 substitution).
Protocol: Synthesis of 4-(substituted)-2,3,5,6-tetrafluoropyridine
-
Reagents:
-
Substrate: Pentafluoropyridine (1.0 equiv).
-
Nucleophile: Morpholine (1.05 equiv).
-
Base: Diisopropylethylamine (DIPEA, 1.2 equiv).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
-
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Charge the flask with Pentafluoropyridine (5.0 mmol) and MeCN (20 mL). Cool to 0°C using an ice bath. Reasoning: Low temperature favors kinetic control, directing substitution to the most electron-deficient C4 position.
-
Reaction: Add DIPEA followed by the dropwise addition of Morpholine over 10 minutes.
-
Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (10% EtOAc/Hexanes) or LC-MS.
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
-
Self-Validating Check:
- NMR: The product should show two distinct signals (integrating 2:2) for the symmetric AA'XX' system of the tetrafluoropyridine ring. If C2 substitution occurred, the symmetry would be broken, resulting in four distinct signals.
Part 4: Safety & Handling of Fluorinating Agents
While using fluorinated intermediates is standard, installing fluorine often requires hazardous reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Decision Tree: Selecting the Right Fluorination Reagent
Caption: Decision matrix for selecting fluorinating agents based on substrate hybridization.
Critical Safety Protocol (DAST):
-
Moisture Sensitivity: DAST reacts violently with water to produce HF. All glassware must be oven-dried.
-
Temperature: Never heat DAST reactions above 50°C in a closed vessel; decomposition is exothermic and gas-generating.
-
First Aid: Calcium gluconate gel must be instantly accessible in the lab to treat potential HF burns.
References
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Inno Pharmchem. (2025).[4] Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]
- Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool?
Sources
Methodological & Application
synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene from 3-fluoro-4-hydroxybenzaldehyde
Application Note: Synthesis Protocol for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Executive Summary
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS: 536974-95-5) is a highly versatile electrophilic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the construction of complex pharmacophores, including Histamine-3 (H3) receptor inverse agonists for obesity treatment[1] and NAMPT modulators for metabolic disorders[2].
As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide details a robust, three-step synthetic pathway starting from commercially available 3-fluoro-4-hydroxybenzaldehyde, emphasizing the mechanistic causality behind reagent selection and establishing self-validating In-Process Controls (IPCs) to ensure high-fidelity execution at the bench.
Synthetic Strategy & Pathway Visualization
The synthesis is executed via a linear three-step sequence:
-
O-Benzylation of the phenol utilizing a Williamson ether synthesis framework[3].
-
Chemoselective Reduction of the aldehyde to a benzylic alcohol.
-
Halogenation of the alcohol to the target benzyl chloride via a Vilsmeier-Haack-type intermediate[2].
Three-step synthetic workflow for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Quantitative Data Summary
The following table outlines the expected quantitative metrics for each intermediate to facilitate yield tracking and quality assurance.
| Step | Chemical Entity | CAS Number | Molecular Weight ( g/mol ) | Expected Yield (%) | Target Purity (HPLC) |
| 1 | 4-Benzyloxy-3-fluorobenzaldehyde | 103438-91-1 | 230.23 | 85 – 92 | > 98% |
| 2 | (4-Benzyloxy-3-fluorophenyl)methanol | 536974-94-4 | 232.25 | 90 – 95 | > 98% |
| 3 | 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene | 536974-95-5 | 250.70 | 80 – 88 | > 95% |
Step-by-Step Experimental Protocols & Mechanistic Rationale
Step 1: Synthesis of 4-Benzyloxy-3-fluorobenzaldehyde
Objective: Protect the phenolic hydroxyl group to prevent interference in downstream reactions and establish the benzyloxy ether linkage[3].
-
Reagents: 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).
-
Methodology:
-
Charge a round-bottom flask with 3-fluoro-4-hydroxybenzaldehyde and dissolve in anhydrous DMF (approx. 5 mL/mmol).
-
Add K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
-
Add benzyl bromide dropwise via an addition funnel.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Mechanistic Rationale (Expertise): K₂CO₃ is a mild, non-nucleophilic base perfectly suited to deprotonate the relatively acidic phenol (pKa ~8.5, lowered by the electron-withdrawing fluorine and aldehyde). DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide from benzyl bromide.
-
Self-Validating System (Trustworthiness): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) will disappear, replaced by a highly UV-active product spot (Rf ~0.6). In ¹H-NMR, verify the appearance of a singlet integrating to 2H at ~5.2 ppm, corresponding to the new benzylic ether CH₂.
Step 2: Synthesis of (4-Benzyloxy-3-fluorophenyl)methanol
Objective: Chemoselectively reduce the aldehyde to a primary alcohol.
-
Reagents: 4-Benzyloxy-3-fluorobenzaldehyde (1.0 eq), Sodium borohydride (NaBH₄, 1.2 eq), Methanol (MeOH).
-
Methodology:
-
Dissolve 4-benzyloxy-3-fluorobenzaldehyde in MeOH (approx. 10 mL/mmol) and cool the solution to 0 °C using an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes to control the evolution of hydrogen gas and the exothermic nature of the reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Remove the bulk of MeOH under reduced pressure, then extract the aqueous residue with EtOAc. Dry and concentrate to yield the product as a white solid.
-
-
Mechanistic Rationale (Expertise): NaBH₄ is chosen over stronger reducing agents like LiAlH₄ because it is highly chemoselective for aldehydes/ketones, safer to handle at scale, and compatible with protic solvents like methanol. Methanol serves a dual purpose: as a solvent and as the proton source that ultimately protonates the intermediate alkoxyborate to yield the final alcohol.
-
Self-Validating System (Trustworthiness): The reaction is complete when the distinct aldehyde proton signal (~9.8 ppm) completely disappears in the ¹H-NMR spectrum. Concurrently, a new doublet/singlet will appear at ~4.6 ppm, corresponding to the newly formed benzylic alcohol CH₂.
Step 3: Synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Objective: Convert the primary alcohol into a highly reactive benzylic chloride for downstream coupling[2].
-
Reagents: (4-Benzyloxy-3-fluorophenyl)methanol (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), DMF (catalytic, 0.05 eq), Dichloromethane (DCM).
-
Methodology:
-
Dissolve the alcohol in anhydrous DCM (approx. 5 mL/mmol) and add a catalytic amount of DMF. Cool the solution to 0 °C.
-
Add SOCl₂ dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2.5 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove any residual SOCl₂ and HCl gas. The product is typically used immediately in the next step without further column chromatography due to its reactivity.
-
-
Mechanistic Rationale (Expertise): While SOCl₂ alone can convert alcohols to chlorides, the reaction is often sluggish. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride) in situ. This highly electrophilic species reacts rapidly with the alcohol, ensuring a clean conversion without unwanted Friedel-Crafts alkylation side reactions. The gaseous byproducts (SO₂ and HCl) drive the reaction forward entropically and are easily removed during concentration.
-
Self-Validating System (Trustworthiness): In ¹H-NMR, the benzylic CH₂ protons attached to the hydroxyl group (~4.6 ppm) will shift slightly downfield and sharpen into a definitive singlet (loss of coupling to the -OH proton). LC-MS analysis will show the loss of water and a distinct chlorine isotope pattern (M / M+2 ratio of 3:1) if ionized, though benzylic chlorides often fragment to the stable benzylic carbocation in standard ESI-MS.
References[3] Title: CN102199139B - Liquid crystalline cpd and liquid crystal media | Source: Google Patents | URL: https://patents.google.com/patent/CN102199139B/en[2] Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof | Source: Google Patents | URL: https://patents.google.com/patent/WO2024061340A1/en[1] Title: 5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity | Source: ResearchGate | URL: https://www.researchgate.net/publication/23163353_5-Hydroxyindole-2-carboxylic_Acid_Amides_Novel_Histamine-3_Receptor_Inverse_Agonists_for_the_Treatment_of_Obesity
Sources
Application Note: Nucleophilic Substitution of 4-Benzyloxy-3-fluorobenzyl Chloride
This Application Note and Protocol Guide details the handling, reactivity, and optimization of nucleophilic substitution reactions for 4-benzyloxy-3-fluorobenzyl chloride , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), PPAR agonists, and other bioactive scaffolds.
Introduction & Significance
4-Benzyloxy-3-fluorobenzyl chloride (Systematic Name: 1-(benzyloxy)-4-(chloromethyl)-2-fluorobenzene) is a high-value electrophilic building block.[1] It combines a reactive benzylic chloride with a 3-fluoro-4-benzyloxy motif, a pharmacophore often employed to modulate metabolic stability and lipophilicity in drug candidates.[1]
-
Key Reactivity: The benzylic chloride is highly susceptible to
displacement. -
Electronic Profile: The 3-fluoro substituent ($ \sigma_I > 0
\sigma_R < 0 $) provides resonance donation. The net effect is a highly reactive electrophile that requires controlled conditions to prevent hydrolysis or polymerization. -
Applications: Synthesis of benzylamines (via amination), benzyl ethers (via Williamson ether synthesis), and nitriles (homologation).
Chemical Identity & Properties
| Property | Specification |
| Structure | 1-(benzyloxy)-4-(chloromethyl)-2-fluorobenzene |
| Formula | |
| Molecular Weight | 250.70 g/mol |
| Precursor CAS | 536974-94-4 (Alcohol form: 4-benzyloxy-3-fluorobenzyl alcohol) |
| Physical State | Off-white solid or pale yellow oil (low melting point).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene. Reacts with alcohols/water. |
| Stability | Moisture sensitive (hydrolyzes to alcohol + HCl). Acid sensitive (cleavage of OBn). |
Critical Process Parameters (CPPs)
To ensure high yields (>85%) and minimize side reactions (e.g., hydrolysis, dimerization), the following parameters must be controlled:
-
Solvent Selection:
-
Recommended:Acetonitrile (MeCN) or DMF for rapid
kinetics. -
Alternative:DCM or Toluene for slower, more controlled additions.
-
Avoid: Protic solvents (MeOH, EtOH) unless solvolysis is intended.
-
-
Base Scavenger:
-
The reaction generates HCl.[2] Use Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) . -
Note: Inorganic bases (
, ) are preferred in MeCN/DMF to prevent quaternary ammonium salt formation often seen with tertiary amines.
-
-
Catalysis (The Finkelstein Effect):
-
For sterically hindered nucleophiles, adding 10 mol% Sodium Iodide (NaI) generates the more reactive benzyl iodide in situ, increasing reaction rates by 5–10x.
-
Experimental Protocols
Protocol A: Synthesis of Benzylamines (C-N Bond Formation)
Target: Synthesis of secondary/tertiary amines for kinase inhibitor scaffolds.
Materials:
-
4-Benzyloxy-3-fluorobenzyl chloride (1.0 equiv)[1]
-
Amine Nucleophile (1.1 – 1.2 equiv)
-
(2.0 equiv) or
(1.5 equiv) -
Acetonitrile (anhydrous)
-
NaI (0.1 equiv - Optional)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with the Amine Nucleophile (1.0 mmol) and
(2.0 mmol) in anhydrous Acetonitrile (5 mL). -
Activation (Optional): If the amine is unreactive (e.g., aniline derivative), add NaI (0.1 mmol) and stir for 10 min at room temperature.
-
Addition: Dissolve 4-benzyloxy-3-fluorobenzyl chloride (1.0 mmol) in minimal Acetonitrile (1 mL). Add this solution dropwise to the amine mixture at 0°C (to minimize bis-alkylation of primary amines) or RT (for secondary amines).
-
Reaction: Warm to room temperature and stir.
-
Primary Amines: 2–4 hours at RT.[2]
-
Anilines/Hindered Amines: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the chloride (
not visible, usually hydrolyzes on LCMS) and appearance of the product mass. -
Workup: Dilute with EtOAc (20 mL), wash with water (
mL) and Brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Synthesis of Benzyl Ethers (C-O Bond Formation)
Target: Ether linkage for solubility modulation.
Step-by-Step Procedure:
-
Deprotonation: In a dry flask, dissolve the Phenol/Alcohol (1.0 equiv) in anhydrous DMF . Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add 4-benzyloxy-3-fluorobenzyl chloride (1.1 equiv) dropwise at 0°C.
-
Completion: Stir at RT for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Isolation: Extract with
or EtOAc. Wash organic layer extensively with water (to remove DMF).
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the electronic influence of the 3-Fluoro and 4-Benzyloxy groups on the transition state.
Caption: Mechanistic pathway of nucleophilic substitution. The 3-Fluoro group inductively activates the benzylic carbon, while the 4-Benzyloxy group stabilizes the developing charge in the transition state.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of chloride due to wet solvent.[1] | Use anhydrous solvents (MeCN/DMF) and store chloride under |
| Bis-alkylation | Primary amine is too nucleophilic.[1] | Use excess amine (3–5 equiv) or add chloride slowly at -10°C. |
| No Reaction | Nucleophile is sterically hindered or weak. | Add NaI (10-20 mol%) (Finkelstein condition) or switch solvent to DMF and heat to 60°C. |
| Impurity: Alcohol | Moisture ingress. | Dry all glassware. Check reagents. The alcohol (CAS 536974-94-4) is the hydrolysis product.[1] |
Safety & Handling
-
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Corrosive: Releases HCl upon contact with moisture/tissue. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
References
-
Synthesis of Fluorobenzyl Chlorides: ChemicalBook. "3-Fluorobenzyl chloride synthesis and properties."
-
Nucleophilic Substitution Methodology: BenchChem. "Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines."
-
Precursor Identification: Abacipharm. "Product: 4-benzyloxy-3-fluorobenzyl alcohol (CAS: 536974-94-4)."[1][3][4]
-
Medicinal Chemistry Context (PPAR Agonists): Dou, X., et al. "Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists." Future Medicinal Chemistry, 2018.
-
General Reactivity of Benzyl Halides: Chemistry LibreTexts. "Nucleophilic Substitution Reactions of Benzyl Halides."
Sources
Application Notes & Protocols for Benzyl Protecting Group Removal by Catalytic Hydrogenolysis
Abstract
The benzyl (Bn) group is a cornerstone protecting group for hydroxyls, amines, and thiols in modern organic synthesis, prized for its robustness under a wide array of chemical conditions. Its effective and clean removal is paramount to the success of complex multi-step syntheses. Among the deprotection strategies, catalytic hydrogenolysis stands out for its mild conditions, high efficiency, and clean byproducts—typically just toluene. This guide provides an in-depth exploration of the principles, practical execution, and optimization of benzyl group hydrogenolysis. We offer detailed, field-tested protocols for standard hydrogenolysis, transfer hydrogenolysis, and reactions involving the highly active Pearlman's catalyst, supplemented with a comprehensive troubleshooting guide to navigate common experimental challenges.
Introduction: The Role of the Benzyl Group
In the intricate chess game of organic synthesis, protecting groups are indispensable pawns, temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyl group, introduced via reagents like benzyl bromide (BnBr), is particularly versatile. It is stable to acidic and basic conditions, nucleophiles, and many oxidizing and reducing agents, making it compatible with a broad spectrum of subsequent transformations.
The true value of a protecting group, however, lies in the ease and selectivity of its removal. Catalytic hydrogenolysis offers an elegant solution for debenzylation. This method involves the cleavage of the C-O, C-N, or C-S bond at the benzylic position using molecular hydrogen (H₂) or a hydrogen donor, facilitated by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[1][2]
The Mechanism of Catalytic Hydrogenolysis
Understanding the mechanism of hydrogenolysis is key to rational protocol design and troubleshooting. The process occurs on the surface of the heterogeneous palladium catalyst and can be summarized in several key steps.[1][3][4]
-
Adsorption: Both the benzyl-protected substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride (Pd-H) species.[1][5]
-
C-X Bond Cleavage: The benzylic carbon-heteroatom (C-O, C-N) bond of the adsorbed substrate is cleaved. This is the critical hydrogenolysis step, leading to the formation of the deprotected functional group and toluene. The reaction may proceed via coordination of the benzyl oxygen to the catalyst, followed by attack of the palladium hydride.[6]
-
Desorption: The final products, the deprotected molecule and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]
The efficiency of this process is influenced by the electronic properties of the aromatic ring; electron-donating groups can accelerate the reaction, suggesting the development of a partial positive charge on the benzylic carbon in the transition state.[6]
Figure 1: General mechanism of benzyl group hydrogenolysis on a palladium surface.
Designing the Experiment: Key Parameters
The success of a hydrogenolysis reaction hinges on the careful selection of several key parameters. A researcher's ability to manipulate these variables is crucial for optimizing yield, reaction time, and chemoselectivity.
Parameter Selection Workflow
Figure 2: Decision workflow for selecting hydrogenolysis conditions.
Detailed Parameter Analysis
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Catalyst | 10% Pd/C: The workhorse catalyst; effective for most benzyl ethers and amines.[7] 20% Pd(OH)₂/C (Pearlman's): More active and often superior for stubborn substrates or when acidic conditions must be avoided. It can be less prone to causing aromatic ring saturation.[1][8][9] Mixed Catalyst: A 1:1 mixture of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone for particularly difficult debenzylations.[10] | The choice of catalyst is critical. Pearlman's catalyst is particularly effective for N-debenzylation and can show selectivity for N-benzyl groups over O-benzyl ethers.[11] The fine structure of Pearlman's catalyst is actually a hydrous palladium oxide, not a true hydroxide, which may contribute to its unique reactivity.[8] |
| Catalyst Loading | Typically 1-10 mol% of palladium relative to the substrate. For difficult substrates, loading may be increased to 20 mol% or on a weight basis (e.g., 10-50% w/w).[12] | Higher loading increases reaction rates but also cost and can complicate filtration. For complex molecules with many benzyl groups, catalyst loading is often calculated per benzyl group to ensure sufficient active sites are available.[12] |
| Hydrogen Source | H₂ Gas: Applied at pressures from atmospheric (balloon) to high pressure (50-1000 psi) in a Parr or autoclave reactor.[1][11] Transfer Hydrogenation: Uses a hydrogen donor in situ. Common donors include ammonium formate (NH₄HCO₂), formic acid (HCOOH), 1,4-cyclohexadiene, or even isopropanol.[3][13][14][15] | H₂ gas is the most direct source but requires specialized equipment and safety precautions. Transfer hydrogenolysis is exceptionally convenient for standard lab setups, avoiding the need to handle flammable H₂ gas.[16] Ammonium formate is widely used and often highly effective, decomposing to H₂, CO₂, and ammonia.[17] |
| Solvent | Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common and generally accelerate the reaction. Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used.[2][7] | Solvent choice can dramatically impact reaction rates. For Pd/C, the rate of O-benzyl hydrogenolysis follows the general trend: Toluene < MeOH < EtOH << AcOH < THF.[7] The solvent must, of course, fully dissolve the starting material for efficient mass transfer to the catalyst surface. |
| Additives | Acids (e.g., HCl, Acetic Acid): Can accelerate the reaction, especially for N-benzyl groups, by protonating the amine product and preventing it from poisoning the catalyst surface.[1][7] Bases (e.g., Et₃N, NH₃): Can be used to inhibit the hydrogenolysis of benzyl ethers while allowing other reductions (e.g., of alkenes or Cbz groups) to proceed, offering a powerful tool for chemoselectivity.[14][18] | The use of additives is a nuanced decision. While acids can help, they are incompatible with acid-sensitive substrates. The strategic use of basic additives as temporary catalyst poisons is an advanced technique to achieve selectivity that would otherwise be impossible.[18] |
| Temperature & Pressure | Most reactions are run at room temperature (RT). For less reactive substrates, elevated temperatures (e.g., 50-70°C) and higher H₂ pressures can be employed to drive the reaction to completion.[1][10] | Increasing temperature and pressure provides more energy to overcome the activation barrier, but may also reduce chemoselectivity, leading to the reduction of other functional groups. Start with the mildest conditions possible (RT, 1 atm H₂). |
Experimental Protocols
Safety Precaution: Palladium on carbon is a pyrophoric catalyst, especially when dry and exposed to air. Always handle it in a well-ventilated fume hood. Do not allow the filter cake to dry during filtration. After filtration, the catalyst on the Celite or filter paper should be quenched with water before disposal according to your institution's safety guidelines.[1]
Protocol 1: Standard Debenzylation of an O-Benzyl Ether with H₂ Gas
Objective: To perform a standard, clean removal of a benzyl ether using Pd/C and a hydrogen balloon.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (typically 10 mol% Pd, e.g., ~106 mg for a 1.0 mmol reaction)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) (10-20 mL)
-
Round-bottom flask with stir bar
-
Septum and needles
-
Hydrogen balloon assembly
-
Vacuum/Nitrogen line
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected substrate (1.0 mmol) in MeOH (15 mL) in a round-bottom flask.
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C.
-
Inerting the Atmosphere: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas line, carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Introducing Hydrogen: Replace the nitrogen/argon needle with a needle attached to a hydrogen-filled balloon. Evacuate the flask one final time and allow the hydrogen from the balloon to fill the flask. Ensure the balloon remains inflated throughout the reaction.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[1]
-
Workup: Once complete, carefully purge the flask with nitrogen. Dilute the mixture with additional MeOH and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with MeOH.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
Objective: To remove a benzyl protecting group without the use of H₂ gas, suitable for any standard laboratory setup.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (~20-50% by weight of substrate)
-
Ammonium Formate (NH₄HCO₂) (5.0 mmol, 5 eq.)
-
Methanol (MeOH), anhydrous (10-15 mL)
-
Round-bottom flask with stir bar and condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the benzyl-protected substrate (1.0 mmol) in anhydrous MeOH (10 mL).[16]
-
Catalyst Addition: Carefully add 10% Pd/C to the suspension.
-
Hydrogen Donor Addition: To the stirred mixture, add ammonium formate (5.0 mmol) in one portion.[16]
-
Reaction: Attach a condenser and heat the reaction mixture to a gentle reflux (for MeOH, ~65°C) or stir at room temperature, depending on substrate reactivity. Reactions are often rapid at reflux (<1 hour).[1]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, wash the pad with fresh MeOH, and concentrate the combined filtrates under reduced pressure to obtain the crude product.[13][17]
Protocol 3: Debenzylation of a Hindered Substrate with Pearlman's Catalyst
Objective: To deprotect a sterically hindered or sensitive substrate that is resistant to standard Pd/C conditions.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C), (~20% by weight of substrate)
-
Ethanol (EtOH) (15-20 mL)
-
Parr hydrogenator or similar high-pressure vessel
Procedure:
-
Reaction Setup: In a suitable pressure-resistant vessel, dissolve the substrate (1.0 mmol) in EtOH (20 mL).
-
Catalyst Addition: Carefully add the Pearlman's catalyst to the solution.[11]
-
Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator. Purge the vessel several times with hydrogen gas. Pressurize the vessel to 50-60 psi of H₂.[11]
-
Reaction: Shake or stir the reaction mixture vigorously at room temperature. If the reaction is slow, it may be gently heated to 40-50°C.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. Once uptake ceases, vent the vessel and take an aliquot for analysis by TLC or LC-MS to confirm completion.
-
Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite®, wash the pad with EtOH, and concentrate the combined filtrates to yield the product.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | Catalyst Poisoning: The product (especially amines) or impurities (sulfur, halides) can deactivate the catalyst.[19] | • Add a mild acid (e.g., 1-2 eq. of acetic acid) to protonate amine products.[7] • Filter the reaction mixture through Celite, wash, and add a fresh batch of catalyst to the filtrate. • Ensure starting materials are free from sulfur-containing impurities. |
| Insufficient Catalyst Activity: Old or improperly stored catalyst. Sterically hindered substrate requires a more active catalyst. | • Use a fresh bottle of catalyst. • Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][11] • Consider using a mixed Pd/C and Pd(OH)₂/C system.[10] | |
| Poor Mass Transfer: Inefficient stirring or poor substrate solubility. | • Increase the stirring rate to ensure the catalyst is well-suspended. • Change to a solvent system that better dissolves the substrate. A co-solvent like THF may be required.[20] | |
| Unwanted Side Reactions | Reduction of Other Functional Groups: Alkenes, alkynes, nitro groups, or aromatic rings may be reduced. | • Run the reaction at lower pressure (1 atm) and room temperature. • Use a transfer hydrogenolysis agent like 1,4-cyclohexadiene, which can be milder.[14] • Strategically add a catalyst poison like diphenylsulfide or pyridine to increase chemoselectivity and spare sensitive groups.[18][21] |
| Dehalogenation: Aromatic chlorides or bromides are cleaved. | This is a common challenge. Selective debenzylation can sometimes be achieved by careful catalyst selection (e.g., specific unreduced Pd/C catalysts) and by stopping the reaction immediately upon consumption of the starting material.[22] | |
| Pyrophoric Catalyst Ignites on Filter Paper | The catalyst was allowed to dry in the presence of air and solvent vapors. | Immediate Action: Smother with sand. Prevention: Never let the catalyst go dry on the filter paper. Keep the filter cake wet with solvent during filtration. After filtration is complete, immediately quench the Celite/catalyst pad with water. |
References
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Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. Retrieved from [Link]
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Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 14). Hydrogenolysis. Retrieved from [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Retrieved from [Link]
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Rhodium.ws. (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Retrieved from [Link]
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Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Farrell, N. et al. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. Retrieved from [Link]
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Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. Retrieved from [Link]
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Banik, B. K. et al. (2018). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Retrieved from [Link]
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Mata, J. F. D. et al. (2011). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups. ResearchGate. Retrieved from [Link]
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Gowda, D. C. et al. (2000). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. ResearchGate. Retrieved from [Link]
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Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
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Yang, S. S. et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Semantic Scholar. Retrieved from [Link]
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Farrell, N. et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved from [Link]
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Anwer, M. K. et al. (1989). Ammonium formate catalytic transfer hydrogenation. Indian Journal of Chemistry. Retrieved from [Link]
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Dong, K. et al. (2017). The Highly Effective Hydrogenolysis-Based Debenzylation of Tetraacetyl-Dibenzyl-Hexaazaisowurtzitane (TADBIW). Taylor & Francis Online. Retrieved from [Link]
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Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. Retrieved from [Link]
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Al-Naji, M. et al. (n.d.). The fine structure of Pearlman's catalyst. ePubs. Retrieved from [Link]
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Sajiki, H. et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. The Journal of Organic Chemistry. Retrieved from [Link]
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Gribble, G. W. et al. (2024). Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. R Discovery. Retrieved from [Link]
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Wang, R. et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. Retrieved from [Link]
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Reagent Guide. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Ishida, T. et al. (2012). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Retrieved from [Link]
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Uozumi, Y. et al. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron. ResearchGate. Retrieved from [Link]
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Amanote Research. (n.d.). Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
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Li, Y. et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Retrieved from [Link]
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Barthelemy, C. et al. (2006). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. ResearchGate. Retrieved from [Link]
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Brieger, G. & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Canadian Science Publishing. Retrieved from [Link]
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Simonov, P. A. et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates. PMC. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
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alkylation reactions using 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
An Application Guide to Alkylation Reactions Using 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Complex Molecule Synthesis
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a key bifunctional reagent in modern organic synthesis, particularly within medicinal chemistry. Its structure is distinguished by a stable benzyloxy protecting group and a reactive benzylic chloride, modulated by the electronic influence of a fluorine atom. This unique combination makes it an invaluable building block for introducing a fluorinated benzylic moiety into a wide range of molecular scaffolds.
The strategic placement of the fluorine atom ortho to the benzyloxy group and meta to the chloromethyl group significantly influences the reagent's reactivity. Fluorine's high electronegativity can enhance the metabolic stability and binding affinity of drug candidates, making this reagent particularly attractive for pharmaceutical development.[1][2] This guide provides a comprehensive overview of the reagent's profile, detailed protocols for its application in alkylation reactions, and expert insights into optimizing reaction outcomes.
Reagent Profile and Physicochemical Properties
Understanding the fundamental properties of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is critical for its effective use and safe handling. While specific experimental data for this exact compound is not extensively published, we can infer its properties from closely related analogues such as 1-(benzyloxy)-2-(chloromethyl)benzene and 4-fluorobenzyl chloride.[3][4][5][6]
| Property | Inferred Value/Characteristic | Source(s) |
| IUPAC Name | 1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene | - |
| CAS Number | 836-42-0 | [7] |
| Molecular Formula | C₁₄H₁₂ClFO | - |
| Molecular Weight | 250.70 g/mol | - |
| Appearance | Likely a white to off-white solid or crystalline powder. | [4] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Acetone) and poorly soluble in water. | [4] |
| Reactivity | The chloromethyl group is the primary site of reactivity, acting as an electrophile in Sₙ2 reactions. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution. | [4][8] |
Synthesis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
The synthesis of this reagent is typically achieved through a two-step sequence starting from commercially available 4-chloromethyl-2-fluorophenol. This process involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the introduction of the benzyl group.
Caption: Synthetic workflow for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Experimental Protocol: Synthesis of the Reagent
-
Setup: To a solution of 4-chloromethyl-2-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Benzylating Agent: Stir the suspension at room temperature for 20 minutes. Add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product.
Core Application: Alkylation Reactions
The primary utility of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene lies in its ability to act as an electrophile in alkylation reactions. The benzylic chloride is highly susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.
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Attaching Fluorinated Benzyl Linkers to Amines: A Senior Application Scientist's Guide to Synthetic Strategies and Protocols
Introduction: The Strategic Value of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The fluorinated benzylamine motif, in particular, has emerged as a privileged structural unit. The introduction of fluorine atoms onto the benzyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] For instance, the presence of fluorine can significantly alter the pKa of the amine, modulate molecular conformation, and block sites of metabolic degradation by cytochrome P450 enzymes.[1] These attributes have made fluorinated benzylamines indispensable building blocks in the synthesis of a diverse array of pharmaceuticals.[1][3][4]
This comprehensive technical guide provides an in-depth exploration of the primary synthetic methodologies for attaching fluorinated benzyl linkers to amines. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations in their work.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated benzylamines can be broadly categorized into four primary strategies, each with its own set of advantages and considerations. The choice of method is often dictated by the desired substitution pattern on the amine (primary, secondary, or tertiary), the availability and reactivity of starting materials, and the functional group tolerance of the substrate.
| Synthetic Strategy | Starting Materials | Amine Product | Key Advantages | Potential Challenges |
| Reductive Amination | Fluorinated Benzaldehyde, Amine | Primary, Secondary, Tertiary | One-pot procedure, broad substrate scope, readily available starting materials. | Over-alkylation to form tertiary amines, imine stability, and reduction can be challenging. |
| Nucleophilic Substitution (Direct Alkylation & Gabriel Synthesis) | Fluorinated Benzyl Halide, Amine/Phthalimide | Primary, Secondary, Tertiary | Good for primary amines (Gabriel), avoids over-alkylation (Gabriel). | Over-alkylation in direct alkylation, harsh conditions for phthalimide cleavage (Gabriel).[5] |
| Amide Coupling Followed by Reduction | Fluorinated Benzoic Acid, Amine | Primary, Secondary, Tertiary | Avoids over-alkylation, good for complex molecules, reliable amide formation. | Two-step process, requires strong reducing agents (e.g., LAH). |
| Transition-Metal Catalyzed N-Benzylation | Fluorinated Benzyl Halide/Alcohol, Amine | Secondary, Tertiary | High efficiency, mild reaction conditions, good functional group tolerance. | Catalyst cost and sensitivity, ligand optimization may be required. |
Method 1: Reductive Amination of Fluorinated Benzaldehydes
Reductive amination is arguably the most direct and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1][3] This one-pot reaction involves the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine, followed by in-situ reduction with a suitable hydride reagent.[1]
Mechanistic Insights
The reaction proceeds in two key stages: imine formation and reduction. The initial condensation of the amine with the aldehyde is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The subsequent reduction of the imine to the amine is achieved using a reducing agent that is selective for the imine over the starting aldehyde.
Choice of Reducing Agent
The selection of the reducing agent is critical for the success of a reductive amination.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for the reductive amination of a wide variety of aldehydes and ketones. It is often the reagent of choice due to its tolerance of a broad range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a pH range where imine formation is favorable. However, it is highly toxic and requires careful handling and disposal.
-
Sodium Borohydride (NaBH₄): A less selective reagent that can also reduce the starting aldehyde. It is often used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is an effective and clean method, producing only water as a byproduct.
Detailed Protocol: Synthesis of N-(4-Fluorobenzyl)aniline
This protocol details the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride.
Materials:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Aniline (1.05 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde and dissolve it in DCE (to a concentration of approximately 0.5 M).
-
Add aniline to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-fluorobenzyl)aniline.
Method 2: Nucleophilic Substitution
The formation of a C-N bond via nucleophilic substitution is a fundamental transformation in organic synthesis. This can be achieved either through direct alkylation of an amine with a fluorinated benzyl halide or via the more controlled Gabriel synthesis.
Direct Alkylation
Direct N-alkylation involves the reaction of a primary or secondary amine with a fluorinated benzyl halide (e.g., bromide or chloride). While straightforward, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[6] The reactivity of benzylic halides is enhanced due to the stabilization of the transition state by the adjacent aromatic ring.[2][7]
The Gabriel Synthesis: A Controlled Approach to Primary Amines
The Gabriel synthesis is a robust and highly effective method for the preparation of primary amines, neatly circumventing the issue of over-alkylation.[5][8][9] The key to this method is the use of phthalimide as an ammonia surrogate.[1][10][11]
The synthesis proceeds in three main steps:
-
Deprotonation: Phthalimide is deprotonated with a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide.[5]
-
Nucleophilic Substitution (S_N2): The phthalimide anion attacks the fluorinated benzyl halide in an S_N2 reaction to form an N-(fluorobenzyl)phthalimide.[10]
-
Deprotection: The N-(fluorobenzyl)phthalimide is then cleaved, typically through hydrazinolysis, to release the desired primary amine and a phthalhydrazide byproduct.[12]
This protocol provides a step-by-step guide for the synthesis of 4-fluorobenzylamine.[13]
Materials:
-
N-(4-fluorobenzyl)phthalimide (1.0 equiv)
-
80% Hydrazine hydrate solution (1.0 equiv)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(4-fluorobenzyl)phthalimide and absolute ethanol.
-
Add the 80% hydrazine hydrate solution to the mixture.
-
Heat the reaction mixture to reflux for 30 minutes. A white precipitate of phthalhydrazide will form.
-
After cooling to room temperature, add excess concentrated hydrochloric acid to decompose the precipitate.
-
Add an appropriate amount of water and stir the mixture.
-
Filter the mixture by suction to remove the phthalhydrazide.
-
Neutralize the filtrate with sodium hydroxide solution until it is basic.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the ether extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.
-
Purify the crude product by vacuum distillation to obtain 4-fluorobenzylamine. The yield for this reaction is typically around 56.5%.[13]
Method 3: Amide Coupling Followed by Reduction
This two-step approach offers excellent control and is particularly useful for synthesizing primary, secondary, or tertiary fluorinated benzylamines from readily available fluorinated benzoic acids.
Mechanistic Rationale
The first step involves the formation of an amide bond between a fluorinated benzoic acid and a suitable amine. This is a highly reliable and well-established transformation, with a plethora of available coupling reagents.[14][15][16] The resulting amide is then reduced to the corresponding amine in the second step.
Detailed Protocol: Synthesis of N-methyl-4-fluorobenzylamine
This protocol outlines the synthesis of a secondary amine using an amide coupling reaction with HATU, followed by reduction with lithium aluminum hydride (LAH).
Step 1: Amide Coupling with HATU
Materials:
-
4-Fluorobenzoic acid (1.0 equiv)
-
Methylamine hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add 4-fluorobenzoic acid, methylamine hydrochloride, and HATU.
-
Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-methyl-4-fluorobenzamide is often of sufficient purity to be used in the next step without further purification.
Step 2: Reduction of the Amide with Lithium Aluminum Hydride (LAH)
!!! SAFETY WARNING !!! Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All operations involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[5][8][10][17]
Materials:
-
N-methyl-4-fluorobenzamide (1.0 equiv)
-
Lithium aluminum hydride (LAH) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, suspend LAH in anhydrous THF.
-
Dissolve the N-methyl-4-fluorobenzamide in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Fieser workup: Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-fluorobenzylamine, which can be further purified by distillation or chromatography.
Method 4: Transition-Metal Catalyzed N-Benzylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds.[9][18][19] These methods offer high efficiency, mild reaction conditions, and excellent functional group tolerance, making them powerful tools for the synthesis of secondary and tertiary fluorinated benzylamines.[3][15][20][21][22][23]
Mechanistic Overview of Buchwald-Hartwig Amination
The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the fluorinated benzyl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the N-benzylated amine product.[19]
Protocol: Palladium-Catalyzed N-Benzylation of Aniline with 4-Fluorobenzyl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
4-Fluorobenzyl bromide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Palladium catalyst precursor, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add anhydrous toluene, followed by aniline and then 4-fluorobenzyl bromide.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Field-Proven Insights
-
Reductive Amination: If the reaction is sluggish, especially with electron-deficient aldehydes or less nucleophilic amines, the addition of a catalytic amount of acetic acid can facilitate imine formation. Over-reduction of the aldehyde to the corresponding alcohol can be minimized by using a more selective reducing agent like NaBH(OAc)₃ or by pre-forming the imine before adding NaBH₄.
-
Gabriel Synthesis: The cleavage of the N-alkylphthalimide can sometimes be low-yielding. Ensure that the hydrazinolysis is carried out in a suitable solvent like ethanol and for a sufficient duration. For substrates sensitive to hydrazine, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[5]
-
Amide Reduction with LAH: The workup of LAH reactions can be challenging. The Fieser workup described in the protocol is generally reliable for producing a granular, easily filterable solid. Incomplete reduction can occur if an insufficient amount of LAH is used or if the reaction time is too short.
-
Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the choice of ligand and base. For challenging substrates, screening of different phosphine ligands and bases may be necessary. Strict exclusion of air and moisture is crucial for catalyst activity.
Conclusion
The attachment of fluorinated benzyl linkers to amines is a critical transformation in the synthesis of modern pharmaceuticals and agrochemicals. This guide has detailed four primary synthetic strategies: reductive amination, nucleophilic substitution, amide coupling followed by reduction, and transition-metal catalyzed N-benzylation. By understanding the mechanistic principles, following the detailed protocols, and applying the troubleshooting insights provided, researchers can confidently and effectively incorporate these valuable structural motifs into their target molecules. The continued development of more efficient and selective methods for these transformations will undoubtedly further empower the field of drug discovery.
References
- BenchChem. (2025).
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]
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Vedantu. (2025, June 23). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Retrieved from [Link]
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Application Notes and Protocols for 4-benzyloxy-3-fluorobenzyl chloride as a Pharmaceutical Intermediate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-benzyloxy-3-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of a fluorine atom on the benzyl moiety, combined with the reactive benzyl chloride functionality, makes this compound a valuable building block in medicinal chemistry. These application notes detail the synthesis, purification, and characterization of 4-benzyloxy-3-fluorobenzyl chloride, along with its significant applications in the development of drug candidates. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the efficient utilization of this versatile intermediate.
Introduction: The Strategic Importance of Fluorinated Benzyl Intermediates
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The 4-benzyloxy-3-fluorobenzyl moiety, in particular, serves as a crucial pharmacophore in a range of therapeutic agents. 4-benzyloxy-3-fluorobenzyl chloride is a highly reactive and versatile intermediate that allows for the introduction of this key structural motif into target molecules. Its utility is exemplified in the synthesis of advanced drug candidates, including those targeting neurological disorders.[2][3][4]
Synthesis of 4-benzyloxy-3-fluorobenzyl chloride
The synthesis of 4-benzyloxy-3-fluorobenzyl chloride is typically achieved through a two-step process starting from a commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. The first step involves the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the carboxylic acid to the corresponding alcohol. The final step is the conversion of the benzylic alcohol to the target benzyl chloride.
Synthesis of 4-benzyloxy-3-fluorobenzyl alcohol
The initial step involves the benzylation of 3-fluoro-4-hydroxybenzoic acid followed by reduction. A detailed protocol is provided below, adapted from a similar synthesis.[5]
Protocol 2.1: Synthesis of 4-benzyloxy-3-fluorobenzyl alcohol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-fluoro-4-hydroxybenzoic acid | 156.12 | 5.0 g | 32.0 |
| Benzyl bromide | 171.04 | 6.0 mL (8.6 g) | 50.3 |
| Potassium carbonate (K₂CO₃) | 138.21 | 13.3 g | 96.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.4 g | 63.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
Procedure:
-
To a stirred solution of 3-fluoro-4-hydroxybenzoic acid (5.0 g, 32.0 mmol) in DMF (100 mL), add potassium carbonate (13.3 g, 96.0 mmol).
-
Slowly add benzyl bromide (6.0 mL, 50.3 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-benzyloxy-3-fluorobenzoic acid.
-
Carefully dissolve the crude acid in anhydrous THF (150 mL) and cool to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (2.4 g, 63.2 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (2.4 mL), 15% aqueous NaOH (2.4 mL), and water (7.2 mL).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-benzyloxy-3-fluorobenzyl alcohol, which can be purified by flash chromatography.
Conversion of 4-benzyloxy-3-fluorobenzyl alcohol to 4-benzyloxy-3-fluorobenzyl chloride
The conversion of the benzylic alcohol to the corresponding chloride is a critical step. Thionyl chloride is a common and effective reagent for this transformation.[6][7]
Protocol 2.2: Synthesis of 4-benzyloxy-3-fluorobenzyl chloride
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-benzyloxy-3-fluorobenzyl alcohol | 232.25 | 5.0 g | 21.5 |
| Thionyl chloride (SOCl₂) | 118.97 | 3.2 mL (6.2 g) | 52.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Pyridine, anhydrous | 79.10 | 0.1 mL | - |
Procedure:
-
Dissolve 4-benzyloxy-3-fluorobenzyl alcohol (5.0 g, 21.5 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of anhydrous pyridine (0.1 mL).
-
Slowly add thionyl chloride (3.2 mL, 52.1 mmol) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water (100 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-benzyloxy-3-fluorobenzyl chloride.
-
The crude product can be purified by vacuum distillation or flash chromatography.[2]
Synthetic Workflow Diagram
Caption: Synthesis of 4-benzyloxy-3-fluorobenzyl chloride.
Characterization
The identity and purity of the synthesized 4-benzyloxy-3-fluorobenzyl chloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8] The ¹H NMR spectrum is expected to show characteristic signals for the benzylic protons (CH₂Cl) and the aromatic protons. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule.
Applications in Pharmaceutical Synthesis
4-benzyloxy-3-fluorobenzyl chloride is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its primary application lies in the introduction of the 4-benzyloxy-3-fluorobenzyl group into a target scaffold.
Synthesis of Safinamide and Related Compounds
A prominent application of related intermediates is in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[2][3] The synthesis involves the reaction of 3-fluorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-(3-fluorobenzyloxy)benzaldehyde.[2][3] This aldehyde is a key precursor that can be further elaborated to the final drug molecule. The use of 4-benzyloxy-3-fluorobenzyl chloride would lead to analogs of such drugs.
Reaction Scheme for Precursor Synthesis
Caption: Application in pharmaceutical precursor synthesis.
Synthesis of Novel Bioactive Molecules
The reactive nature of the benzyl chloride allows for its facile reaction with a wide range of nucleophiles, including amines and alcohols, to form amides and ethers, respectively.[6] This versatility enables the generation of libraries of compounds for high-throughput screening in drug discovery programs. The 4-benzyloxy-3-fluorobenzyl moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity.
Safety and Handling
Benzyl chlorides are lachrymators and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood. Benzyl chlorides are also corrosive and can cause skin burns.[10] In case of contact, the affected area should be washed immediately with copious amounts of water.
Conclusion
4-benzyloxy-3-fluorobenzyl chloride is a strategically important intermediate for the synthesis of fluorinated pharmaceutical compounds. The protocols and application notes provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug discovery and development. The ability to efficiently introduce the 4-benzyloxy-3-fluorobenzyl moiety into various molecular architectures underscores the value of this versatile building block in the quest for novel and improved therapeutics.
References
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Chem-Impex. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]
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Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of organic chemistry, 74(6), 2486–2493. [Link]
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Midas Pharma. (n.d.). Intermediates for Pharma. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. Retrieved from [Link]
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-
Dou, X., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of medicinal chemistry, 64(22), 16453–16476. [Link]
- Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. (2012). Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
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Beilstein-Institut. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
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de Oliveira, R. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 485. [Link]
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PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
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Multichem Exports. (n.d.). 3-Fluorobenzyl chloride. Retrieved from [Link]
-
Macsen Labs. (2026). 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation. Retrieved from [Link]
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ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluorobenzyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Eindhoven University of Technology. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Retrieved from [Link]
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YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]...
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Application Notes and Protocols: The Benzylation of Nucleophiles with Benzyl Chloride using Potassium Carbonate in DMF
Abstract
The introduction of a benzyl group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors. It serves as a robust and reliable protecting group for a variety of sensitive functionalities, most notably hydroxyl and amino groups.[1][2] The benzyl moiety is prized for its stability across a wide spectrum of reaction conditions, yet it can be readily cleaved under specific, mild protocols, such as catalytic hydrogenolysis.[3][4] Furthermore, the benzyl structural motif is frequently integrated into pharmacologically active molecules to enhance their efficacy, solubility, and interaction with biological targets.[1] This guide provides an in-depth analysis and detailed protocols for one of the most common and practical methods of benzylation: the reaction of benzyl chloride with nucleophiles using potassium carbonate as a base in N,N-dimethylformamide (DMF). This system is favored for its operational simplicity, cost-effectiveness, and use of a mild, non-corrosive base.[5][6]
Scientific Foundation and Reaction Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding the specific role of each component is critical for experimental success and optimization.
The Role of Reagents
-
Nucleophile (Substrate): The reaction is broadly applicable to substrates containing acidic protons, such as phenols, alcohols, primary and secondary amines, and thiols. The acidity of the proton dictates the ease of the initial deprotonation step; for instance, phenols (pKa ≈ 10) are readily deprotonated by potassium carbonate and are thus highly reactive substrates.[7]
-
Benzyl Chloride (Electrophile): As the benzylating agent, benzyl chloride provides an electrophilic benzylic carbon that is susceptible to nucleophilic attack. Its reactivity is generally sufficient for most applications without being overly aggressive, which helps to minimize side reactions.
-
Potassium Carbonate (K₂CO₃): This inorganic salt serves as a mild and economical base.[5][6][8] Its primary function is to deprotonate the nucleophile, generating a more potent nucleophilic anion (e.g., a phenoxide or alkoxide).[3] Being a heterogeneous base in many organic solvents, its effectiveness is greatly enhanced by the choice of solvent. Its use avoids the hazards associated with stronger, pyrophoric bases like sodium hydride (NaH).[2]
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent, and its role is multifaceted and crucial. It readily dissolves the organic substrate and the benzyl chloride. Crucially, it effectively solvates the potassium cation (K⁺) from the base, which leaves the corresponding carbonate and, more importantly, the deprotonated nucleophilic anion less encumbered and therefore more reactive.[3] This enhanced nucleophilicity significantly accelerates the rate of the Sₙ2 reaction.
The Sₙ2 Mechanistic Pathway
The reaction unfolds in two primary stages:
-
Acid-Base Reaction: Potassium carbonate deprotonates the nucleophile (represented as R-XH, where X is O, N, etc.) to form a highly reactive nucleophilic anion.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic methylene carbon of benzyl chloride, displacing the chloride ion as the leaving group and forming the new C-X bond.
This entire process is concerted, characteristic of the Sₙ2 mechanism.
Caption: The Sₙ2 mechanism for benzylation using K₂CO₃.
Experimental Protocols
The following protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: O-Benzylation of a Phenolic Substrate
This method is highly effective for protecting the hydroxyl group of phenols.
Materials and Reagents:
-
Phenolic substrate (1.0 eq)
-
Benzyl chloride (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask (concentration typically 0.1-0.5 M with respect to the substrate).
-
Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Add benzyl chloride (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive phenols, the mixture may be heated to 50-70 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). The large volume of water is necessary to effectively remove the DMF.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash aids in breaking emulsions and removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure benzyl ether.
Protocol 2: N-Benzylation of a Secondary Amine
This protocol is suitable for the mono-benzylation of secondary amines. For primary amines, di-benzylation is a common side reaction; using a large excess of the primary amine can favor the mono-alkylated product.[10]
Materials and Reagents:
-
Secondary amine substrate (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) (optional, for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and anhydrous Na₂SO₄
Procedure:
-
Setup: In a manner similar to Protocol 1, combine the secondary amine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in a dry round-bottom flask under an inert atmosphere.
-
Solvent & Reagent Addition: Add anhydrous DMF, stir for 15 minutes, and then add benzyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the disappearance of the starting amine by TLC.
-
Work-up: After completion, pour the mixture into water and extract with EtOAc or Et₂O (3x).
-
Washing: Combine the organic layers. Wash with water (2x). Optional Acid Wash: If unreacted starting amine is a concern, a wash with dilute HCl (e.g., 1M) can remove the more basic starting material, leaving the less basic tertiary amine product in the organic layer. Follow this with a wash of saturated NaHCO₃ solution to neutralize any residual acid.
-
Final Wash & Drying: Complete the work-up with a brine wash, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Workflow and Optimization
Caption: General experimental workflow for benzylation.
Optimization Parameters
| Parameter | Recommendation | Rationale & Scientific Justification |
| Base Equivalents | 1.5 - 3.0 eq | An excess is required to drive the deprotonation equilibrium forward and neutralize the HCl by-product from potential side reactions. Finely powdered K₂CO₃ increases surface area and reaction rate. |
| Solvent Choice | Anhydrous DMF, DMSO | Polar aprotic solvents are essential for solvating the cation and enhancing nucleophilicity. Water must be excluded as it can hydrolyze benzyl chloride and deactivate the base. |
| Temperature | RT to 80 °C | Most reactions with activated nucleophiles (phenols, anilines) proceed well at room temperature. Less reactive substrates like aliphatic alcohols may require heating to achieve a reasonable rate. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC to avoid prolonged heating which can lead to side reactions like DMF decomposition. |
| Additives | TBAI (catalytic) | Tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst and also participates in a Finkelstein reaction with BnCl to generate benzyl iodide in situ, which is more reactive. This can accelerate sluggish reactions.[11] |
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Sterically hindered substrate. | 1. Use freshly dried, finely powdered K₂CO₃.2. Gradually increase temperature to 60-80 °C.3. Increase reaction time, consider using a more reactive base (Cs₂CO₃) or adding catalytic TBAI. |
| Di-benzylation (Primary Amines) | The mono-benzylated product is still nucleophilic and reacts further. | Use a large excess (3-5 eq) of the primary amine relative to benzyl chloride. This statistically favors the reaction of benzyl chloride with the more abundant starting material. |
| Formation of Unknown Impurities | DMF decomposition at high temperatures or with strong bases (less common with K₂CO₃ but possible).[12][13] | Use freshly distilled, high-purity DMF. Avoid excessive heating (>80-90 °C). If the problem persists, consider an alternative solvent like DMSO or acetonitrile. An acidic wash during work-up can sometimes remove basic impurities.[12] |
| Formation of Benzyl Alcohol | Presence of water in the reaction mixture, leading to hydrolysis of benzyl chloride. | Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Maintain a positive pressure of inert gas. |
References
-
Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]
-
Common Organic Chemistry. (n.d.). Potassium Carbonate. Common Organic Chemistry. [Link]
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Pharmaffiliates. (2026, February 12). Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Pharmaffiliates. [Link]
-
Royal Society of Chemistry. (n.d.). A novel method for the synthesis of nano-K2CO3 and its application in the alkylation and oximation of active methylene compounds. RSC Advances. [Link]
-
Aisen Biotechnology Co., Ltd. (n.d.). The use of potassium carbonate. Aisen Biotechnology. [Link]
-
Kulkarni, P. S., & Gawade, S. A. (2020). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry, 8(1), 71-78. [Link]
-
Larhed, M., et al. (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. The Journal of Organic Chemistry, 66(12), 4340-4343. [Link]
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Fallon, B., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394-11396. [Link]
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ACS Publications. (2001). Aqueous DMF−Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes. The Journal of Organic Chemistry. [Link]
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Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian Chemical Communication. [Link]
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PMC. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
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Indian Academy of Sciences. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences. [Link]
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Semantic Scholar. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Semantic Scholar. [Link]
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ResearchGate. (n.d.). The synthesis process of dendronized SPDI: (1) K2CO3, Benzyl chloride, DMF, 75 °C. ResearchGate. [Link]
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PMC. (2002). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Molecules. [Link]
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PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. PubMed. [Link]
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Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Amino Acid Derivatives Using Benzyl Halides
Introduction: The Strategic Value of Fluorine in Amino Acid Chemistry
The introduction of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of peptides and proteins.[1][2][3][4] Incorporating fluorinated amino acids can enhance metabolic stability, improve protein folding and stability, and modulate binding affinity and selectivity.[1][2] This guide provides detailed protocols and expert insights into two primary synthetic strategies for preparing fluorinated amino acid derivatives utilizing benzyl halides, a versatile class of chemical reagents.
These methodologies are designed for researchers and scientists engaged in peptide synthesis, drug discovery, and chemical biology who seek to leverage the unique advantages of fluorination.
Strategic Overview: Two Convergent Pathways to Fluorinated Amino Acids
The synthesis of fluorinated amino acid derivatives using benzyl halides can be broadly categorized into two logical and effective pathways. The choice between these pathways often depends on the availability of starting materials and the desired position of the fluorine atom(s).
-
Pathway A: Nucleophilic Benzylation with Fluorinated Benzyl Halides. This approach involves the direct attachment of a pre-fluorinated benzyl group to an amino acid scaffold. It is a highly effective method for synthesizing derivatives with fluorine atoms on the aromatic ring of the benzyl moiety.
-
Pathway B: Late-Stage Benzylic C-H Fluorination. In this strategy, a benzyl group is first introduced into the amino acid, followed by the selective fluorination of the benzylic C-H bonds. This pathway is particularly useful for introducing fluorine at the benzylic position, which can be critical for blocking metabolic degradation.
Pathway A: Nucleophilic Benzylation with Fluorinated Benzyl Halides
This pathway leverages the nucleophilicity of an amino acid precursor to displace a halide from a fluorinated benzyl halide. The success of this approach hinges on the effective protection of the amino and carboxyl groups of the starting amino acid to prevent unwanted side reactions and to control reactivity.
Core Principle: The Alkylation of Glycine Equivalents
A common and effective strategy involves the alkylation of a glycine derivative, which serves as a practical and versatile starting material. By using a chiral phase-transfer catalyst, it is possible to achieve high levels of stereoselectivity in the formation of the new carbon-carbon bond.[1][5][6]
Experimental Protocol: Asymmetric Synthesis of 4-Fluorophenylalanine
This protocol details the asymmetric synthesis of 4-fluorophenylalanine via the phase-transfer catalyzed alkylation of a benzophenone imine of glycine tert-butyl ester with 4-fluorobenzyl bromide.
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
4-Fluorobenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Schiff Base:
-
In a round-bottom flask, suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Add benzophenone imine (1.1 eq) and stir the mixture at room temperature for 4-6 hours until a clear solution is obtained.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzophenone imine of glycine tert-butyl ester as a solid. This can be used in the next step without further purification.
-
-
Phase-Transfer Catalyzed Alkylation:
-
To a solution of the benzophenone imine of glycine tert-butyl ester (1.0 eq) in toluene, add the chiral phase-transfer catalyst (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-fluorobenzyl bromide (1.2 eq) to the mixture.
-
Slowly add a 50% aqueous solution of potassium hydroxide (5.0 eq) dropwise while vigorously stirring the biphasic mixture.
-
Continue stirring at 0 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Once the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of tetrahydrofuran and water) and add 1N hydrochloric acid.
-
Stir at room temperature for 4-6 hours to hydrolyze the imine.
-
Wash the aqueous layer with dichloromethane to remove the benzophenone byproduct.
-
Adjust the pH of the aqueous layer to neutral (pH 7) with a suitable base (e.g., sodium bicarbonate).
-
The product, 4-fluorophenylalanine tert-butyl ester, can be extracted with an organic solvent like ethyl acetate.
-
-
Final Deprotection and Purification:
-
The tert-butyl ester can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.
-
After removal of the protecting group, the crude 4-fluorophenylalanine can be purified by recrystallization or ion-exchange chromatography to yield the final product.
-
Causality Behind Experimental Choices:
-
Schiff Base Formation: The use of a benzophenone imine protects the amino group and activates the α-carbon for deprotonation, making it nucleophilic.[7]
-
Phase-Transfer Catalysis: A chiral quaternary ammonium salt is employed to shuttle the enolate from the aqueous phase to the organic phase, where it reacts with the fluorinated benzyl bromide. The chiral environment of the catalyst directs the approach of the electrophile, leading to an enantiomerically enriched product.[5]
-
Protecting Groups: The tert-butyl ester is used to protect the carboxylic acid. It is stable under the basic conditions of the alkylation and can be readily removed under acidic conditions.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure vigorous stirring to facilitate phase transfer. |
| Decomposition of benzyl bromide. | Add the base slowly at a low temperature. | |
| Low Enantioselectivity | Inactive or insufficient catalyst. | Use a fresh batch of catalyst and ensure the correct loading. |
| Racemization of the product. | Avoid prolonged exposure to harsh basic or acidic conditions during work-up.[8][9] | |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase.[10] |
Pathway B: Late-Stage Benzylic C-H Fluorination
This pathway is ideal for introducing fluorine at the benzylic position of a pre-synthesized phenylalanine derivative. This position is often susceptible to metabolic oxidation, and its fluorination can significantly enhance the in vivo stability of a drug candidate. Recent advances in photocatalysis and radical chemistry have made this approach increasingly accessible and efficient.[11][12][13][14]
Core Principle: Radical-Mediated Fluorine Atom Transfer
This method typically involves the generation of a benzylic radical through hydrogen atom abstraction (HAT) by a photochemically or chemically generated radical species. This benzylic radical is then trapped by an electrophilic fluorine source, such as Selectfluor™, to form the C-F bond.[15][16][17][18]
Experimental Protocol: Photocatalytic Benzylic Fluorination of N-Boc-Phenylalanine Methyl Ester
This protocol describes the visible-light-mediated fluorination of the benzylic position of N-Boc-phenylalanine methyl ester using an organic photosensitizer and Selectfluor™.
Materials:
-
N-Boc-Phenylalanine methyl ester
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Dibenzosuberenone (photocatalyst)
-
Acetonitrile (anhydrous)
-
Blue LED light source
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a reaction vessel (e.g., a borosilicate glass vial), dissolve N-Boc-phenylalanine methyl ester (1.0 eq) and dibenzosuberenone (0.05 eq) in anhydrous acetonitrile.
-
Add Selectfluor™ (1.5 eq) to the solution.
-
Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Photocatalytic Reaction:
-
Place the reaction vessel in proximity to a blue LED light source and begin irradiation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the fluorinated product.
-
Causality Behind Experimental Choices:
-
Photocatalyst: Dibenzosuberenone is an organic photosensitizer that, upon excitation with visible light, can abstract a hydrogen atom from the benzylic position of the phenylalanine derivative to generate a benzylic radical.[11]
-
Electrophilic Fluorine Source: Selectfluor™ is a stable, easy-to-handle, and effective electrophilic fluorine source that efficiently traps the generated benzylic radical.[19][20]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent quenching of the excited state of the photocatalyst and unwanted side reactions with oxygen.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient light irradiation. | Ensure the light source is of the correct wavelength and intensity. Position the reaction vessel closer to the light source. |
| Deactivated photocatalyst. | Use a fresh batch of photocatalyst. Ensure the solvent is anhydrous. | |
| Formation of Byproducts | Over-fluorination (difluorination). | Reduce the amount of Selectfluor™ and monitor the reaction carefully. |
| Degradation of the starting material or product. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. | |
| Difficult Separation of Product from Catalyst | Similar polarity. | Optimize the mobile phase for column chromatography. Consider a different purification method, such as preparative HPLC. |
Visualization of Synthetic Workflows
Pathway A: Nucleophilic Benzylation
Caption: Workflow for Pathway A: Nucleophilic Benzylation.
Pathway B: Late-Stage Benzylic C-H Fluorination
Caption: Workflow for Pathway B: Late-Stage Benzylic C-H Fluorination.
Quantitative Data Summary
| Parameter | Pathway A: Nucleophilic Benzylation | Pathway B: Late-Stage Fluorination | References |
| Typical Yield | 60-95% | 40-80% | [1][11] |
| Stereoselectivity | Can be high with chiral catalysts (>90% ee) | Can lead to racemization, depending on conditions | [1][11] |
| Fluorine Position | Aromatic ring | Benzylic position | [1][16] |
| Key Reagents | Fluorinated benzyl halide, chiral phase-transfer catalyst, base | Photocatalyst, electrophilic fluorine source (e.g., Selectfluor™) | [1][11][19] |
| Reaction Time | 8-12 hours | 12-24 hours | [1][11] |
Conclusion
The synthesis of fluorinated amino acid derivatives using benzyl halides offers a versatile and powerful platform for the development of novel peptides and therapeutic agents. The two pathways detailed in this guide—nucleophilic benzylation with fluorinated benzyl halides and late-stage benzylic C-H fluorination—provide researchers with robust and adaptable methods to introduce fluorine into specific positions of amino acid side chains. By understanding the underlying principles and carefully considering the experimental parameters outlined in these protocols, scientists can effectively harness the unique properties of fluorine to advance their research and development goals.
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O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 739-758. [Link]
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Hua, A. M., Mai, D. N., Martinez, R., & Baxter, R. D. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters, 19(11), 2949–2952. [Link]
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Berger, A. A., Völler, J. S., Budisa, N., & Koksch, B. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Accounts of Chemical Research, 50(8), 2093–2104. [Link]
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Terry, L. R., & Baxter, R. D. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]
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Hua, A. M., Mai, D. N., Martinez, R., & Baxter, R. D. (2017). Radical C-H Fluorination Using Unprotected Amino Acids as Radical Precursors. PubMed.[Link]
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Gorin, B. I., & Bodnarchuk, M. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1068–1096. [Link]
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Chen, C., & Chen, J.-R. (2017). Photocatalytic benzylic fluorination. ResearchGate.[Link]
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Nodwell, M. B., et al. (2015). Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide. Chemical Communications, 51(75), 14294-14297. [Link]
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O'Hagan, D. (2015). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central.[Link]
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Murphy, C. D., et al. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega, 4(6), 11099–11108. [Link]
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The Britton Group. (n.d.). Fluorination Strategies. Simon Fraser University.[Link]
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Nodwell, M. B., et al. (2015). Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. PubMed.[Link]
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Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.[Link]
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Terry, L. R., & Baxter, R. D. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journals.[Link]
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Hua, A. M. (2018). Radical Benzylic C–H Fluorination: The Use of Unprotected Amino. eScholarship, University of California.[Link]
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Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.[Link]
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Gutiérrez-Bonet, Á., & Liu, W. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(4), 606–611. [Link]
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Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]
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Han, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.[Link]
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Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.[Link]
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Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Benzylic C–H Fluorination. Organic Chemistry Portal.[Link]
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Albanese, D., et al. (2014). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 931-949. [Link]
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Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry.[Link]
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Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Research Collection.[Link]
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Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics.[Link]
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Sajiki, H., et al. (2017). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 22(10), 1649. [Link]
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Prakash, G. K. S., et al. (2019). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. Preprints.org.[Link]
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Monfregola, L., et al. (2015). Side reactions in the SPPS of Cys-containing peptides. PubMed.[Link]
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Fernández-Rodríguez, M. A., & Hartwig, J. F. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102096. [Link]
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Application Notes and Protocols for Ether Synthesis using 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Abstract
This document provides a comprehensive guide for the synthesis of ethers utilizing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene as a key starting material. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The core of this application note revolves around the Williamson ether synthesis, a robust and versatile method for the formation of the ether linkage. We will delve into the mechanistic underpinnings of this reaction, provide detailed step-by-step protocols, and discuss critical parameters for reaction optimization and troubleshooting. Furthermore, this guide emphasizes safety considerations and provides a framework for the logical design of ether synthesis strategies.
Introduction: The Significance of Aryl Ethers
Aryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The ether linkage, characterized by its general stability, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a valuable building block in medicinal chemistry, offering a reactive chloromethyl group for nucleophilic substitution while the benzyl ether serves as a stable protecting group for the phenolic oxygen. The fluorine substituent can influence the electronic properties and metabolic stability of the final molecule.
This guide will focus on the application of the Williamson ether synthesis, a classical yet highly effective method for constructing the C-O-C bond of an ether.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[1]
The Williamson Ether Synthesis: Mechanism and Strategic Considerations
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, an alkoxide or phenoxide (the nucleophile) attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step.
Key Considerations for Success:
-
Nature of the Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides.[2] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[2] 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a primary benzylic halide, making it an excellent substrate for this reaction.[3]
-
Strength of the Base: A strong base is required to deprotonate the alcohol or phenol to form the corresponding alkoxide or phenoxide nucleophile.[4] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5] The choice of base depends on the acidity of the hydroxyl group.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically employed.[6] These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
Experimental Protocol: Synthesis of a Representative Ether
This protocol details the synthesis of a model ether, demonstrating the reaction of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene with a generic alcohol (R-OH).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene | 1803586-94-8 | 268.69 | 1.0 | 1.0 |
| Alcohol (R-OH) | Varies | Varies | 1.2 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~10 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure
-
Alkoxide Formation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 mmol) in anhydrous THF (5 mL).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[7]
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: In a separate flask, dissolve 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene dropwise to the alkoxide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.
-
Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether.[4]
Safety and Handling Precautions
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene:
-
Hazards: This compound is a potential irritant to the skin, eyes, and respiratory tract. It is also suspected of causing genetic defects.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust or vapors.[9] Keep away from heat, sparks, and open flames.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[12] Seek immediate medical attention in all cases of exposure.[11]
-
Sodium Hydride:
-
Hazards: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It is also corrosive.
-
Handling: Handle only in an inert atmosphere (e.g., a glovebox or under nitrogen/argon).[8] Keep away from water and other protic sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete alkoxide formation. | Use a stronger base or increase the reaction time for alkoxide formation. Ensure the alcohol and solvent are anhydrous. |
| Inactive alkyl halide. | Check the purity of the 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene. | |
| Insufficient reaction time or temperature. | Increase the reaction time or gently heat the reaction mixture (monitor for side products). | |
| Presence of Side Products | Elimination (E2) reaction competing with substitution (SN2). | This is less likely with a primary halide but can occur with sterically hindered alkoxides. Consider using a less hindered base or a different synthetic route. |
| Reaction with the solvent. | Ensure the solvent is aprotic and non-reactive under the basic conditions. | |
| Difficulty in Purification | Close polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC. |
| Presence of unreacted alcohol. | During work-up, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted acidic alcohol, if applicable. Be cautious as this may cleave sensitive functional groups.[8] |
Conclusion
The Williamson ether synthesis provides a reliable and straightforward method for the preparation of a diverse range of ethers from 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene. By understanding the reaction mechanism, carefully selecting reagents and conditions, and adhering to proper safety protocols, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this important transformation in the synthesis of novel chemical entities.
References
-
Filo. (2025, January 12). Explain the preparation of ethers by williamson synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 4-(benzyloxy)-1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Vasu, D. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaCompass. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Explain the preparation of ethers by williamson synthesis. | Filo [askfilo.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. combi-blocks.com [combi-blocks.com]
- 10. aaronchem.com [aaronchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. merckmillipore.com [merckmillipore.com]
Application Note and Protocol: Preparation of 3-Fluoro-4-hydroxybenzyl Alcohol via Catalytic Transfer Hydrogenolysis of a Benzyl Ether Precursor
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 3-fluoro-4-hydroxybenzyl alcohol, a valuable intermediate in medicinal chemistry and materials science.[1][2][3] The protocol details the deprotection of the benzyl ether precursor, 3-fluoro-4-(benzyloxy)benzyl alcohol, utilizing a robust and scalable catalytic transfer hydrogenation (CTH) methodology. This approach offers significant safety and operational advantages over traditional high-pressure hydrogenation.[4] We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and offer insights into reaction monitoring, product isolation, and troubleshooting.
Introduction: Strategic Importance and Synthetic Rationale
3-Fluoro-4-hydroxybenzyl alcohol and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.
The synthetic strategy outlined herein employs a benzyl ether as a protecting group for the phenolic hydroxyl function. Benzyl ethers are widely used due to their stability under a broad range of reaction conditions, including acidic and basic environments, and their susceptibility to cleavage under mild reductive conditions.[5][6] This protocol focuses on the deprotection step, a critical transformation to unmask the free phenol.
Why Catalytic Transfer Hydrogenation?
Classical catalytic hydrogenation for debenzylation often requires high-pressure hydrogen gas, which poses significant safety risks and necessitates specialized equipment.[4] Catalytic Transfer Hydrogenation (CTH) provides a safer and more convenient alternative by generating hydrogen in situ from a hydrogen donor molecule in the presence of a catalyst.[4] This method typically proceeds under mild conditions (room temperature and atmospheric pressure) and demonstrates high selectivity, preserving other sensitive functional groups.[4]
Mechanistic Overview: The Chemistry Behind the Deprotection
The deprotection of the benzyl ether proceeds via catalytic transfer hydrogenolysis. In this process, ammonium formate serves as the hydrogen donor, decomposing in the presence of palladium on carbon (Pd/C) to produce hydrogen gas, ammonia, and carbon dioxide.[7] The generated hydrogen is adsorbed onto the surface of the palladium catalyst and facilitates the reductive cleavage of the benzyl C-O bond.
Experimental Protocol
This protocol is designed for the deprotection of 3-fluoro-4-(benzyloxy)benzyl alcohol to yield 3-fluoro-4-hydroxybenzyl alcohol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Fluoro-4-(benzyloxy)benzyl alcohol | C₁₄H₁₃FO₂ | 232.25 | 5.00 g | 21.5 mmol | 1.0 |
| Palladium on Carbon (10% Pd, wet) | Pd/C | - | 0.50 g | - | 10 wt% |
| Ammonium Formate | HCO₂NH₄ | 63.06 | 6.78 g | 107.5 mmol | 5.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Celite® pad
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-fluoro-4-(benzyloxy)benzyl alcohol (5.00 g, 21.5 mmol).
-
Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture until the starting material is completely dissolved.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.50 g, 10 wt%) to the stirred solution. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle the wet catalyst with care and avoid generating dust.[8][9]
-
Hydrogen Donor Addition: In a single portion, add ammonium formate (6.78 g, 107.5 mmol) to the reaction mixture. The addition may cause some effervescence.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) under a continuous inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is 30% ethyl acetate in hexanes. The starting material will have a higher Rf value than the more polar product. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol (3 x 20 mL) to ensure complete recovery of the product.
-
-
Isolation:
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-fluoro-4-hydroxybenzyl alcohol as a solid.
-
Safety and Handling Precautions
-
Palladium on Carbon (Pd/C): Wet Pd/C is generally not pyrophoric, but it is a flammable solid.[9] Keep it away from heat, sparks, and open flames.[10] Avoid creating dust. In case of fire, use CO₂, dry chemical, or foam to extinguish.[9]
-
Ammonium Formate: Stable under normal conditions but decomposes at elevated temperatures.[11] Ensure adequate ventilation when handling.[11] Store in a cool, dry place away from strong oxidizing agents.[11]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of ammonium formate and/or catalyst may be added. Ensure the reaction is maintained at reflux.
-
Catalyst Inactivity: The quality of the Pd/C catalyst can significantly impact the reaction rate and efficiency.[12] Using a fresh or high-quality catalyst is recommended. In some challenging debenzylation reactions, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective.[13]
-
Side Reactions: While CTH is generally selective, over-reduction of the benzyl alcohol to the corresponding toluene derivative is a potential side reaction, though less common under these mild conditions.
-
Work-up: Thoroughly washing the Celite® pad is crucial to maximize the product yield.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-fluoro-4-hydroxybenzyl alcohol.
Deprotection Mechanism
Caption: Mechanism of benzyl ether deprotection by catalytic transfer hydrogenation.
References
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of sugar derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.
-
Carl ROTH. (n.d.). Safety data sheet: Palladium on activated carbon. Retrieved from [Link]
-
Li, K., & Wang, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(17), 2447-2451. DOI: 10.1080/00397910600773641. [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
University of Rochester. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1984(8), 665-670.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
McKay, M. J., & Nguyen, H. M. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1635-1644. DOI: 10.1021/acs.oprd.0c00536. [Link]
-
Sciforum. (n.d.). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Ether. Retrieved from [Link]
-
Crich, D., & Li, H. (2006). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of organic chemistry, 71(19), 7433–7436. [Link]
-
Sciencemadness Wiki. (2025, August 16). Ammonium formate. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 3-Fluoro-4-hydroxybenzaldehyde CAS 405-05-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Part 1: Technical Abstract & Mechanistic Insight
Why is this compound so unstable? The instability of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is driven by the electronic synergy between the benzyloxy group and the chloromethyl moiety.
-
Resonance Stabilization (The "Push"): The benzyloxy group at the para position (relative to the chloromethyl group) acts as a strong electron donor (
effect). This donation stabilizes the formation of a benzylic carbocation intermediate, effectively giving the molecule significant quinone methide character. -
The Leaving Group: The chloride ion is a good leaving group. In the presence of even trace moisture, the C-Cl bond dissociates via an
-like pathway, facilitated by the resonance stabilization described above. -
Autocatalytic Decomposition: Hydrolysis generates Hydrochloric Acid (HCl) . Protons (
) further catalyze the ionization of remaining benzyl chloride molecules and can activate the electron-rich aromatic ring for Friedel-Crafts alkylation (polymerization), leading to a viscous, colored oil often described by researchers as "goo."
The fluorine atom at the 2-position (meta to the chloromethyl) exerts an inductive withdrawing effect (
Part 2: Visualization of Instability Pathways
The following diagram illustrates the cascade of failure that occurs when moisture is introduced.
Figure 1: Mechanistic pathway showing how trace water triggers an autocatalytic decomposition cycle involving HCl generation and polymerization.
Part 3: Storage & Handling Protocols (The "Golden Rules")
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the |
| Atmosphere | Argon or Nitrogen | Prevents ingress of atmospheric moisture.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Protects from light (which can generate radicals) and ensures a hermetic seal. |
| Additives | K₂CO₃ (Solid pellet) | Optional: Adding a single pellet of anhydrous Potassium Carbonate to the vial can scavenge trace acid generated during storage. |
Handling for Reactions
Q: How do I weigh this out without degrading it?
-
Step 1: Allow the vial to warm to room temperature inside a desiccator or under a flow of inert gas before opening. Opening a cold vial condenses atmospheric water immediately onto the solid.
-
Step 2: Use dry glassware (oven-dried at 120°C for >2 hours).
-
Step 3: If the reagent is a liquid or oil, use a gas-tight syringe for transfer. If solid, weigh quickly in a glovebox or under an inverted funnel with inert gas flow.
Part 4: Troubleshooting Guide (FAQ)
Issue 1: "My white solid has turned into a pink/brown gum."
Diagnosis: Significant hydrolysis and subsequent polymerization have occurred. The color comes from conjugated oligomers formed via Friedel-Crafts alkylation catalyzed by HCl. Solution (The Rescue Protocol):
-
Dissolve the gum in a minimal amount of Dichloromethane (DCM) .
-
Wash immediately with cold, saturated NaHCO₃ (to neutralize HCl).
-
Dry the organic layer over anhydrous K₂CO₃ (avoid MgSO₄ if possible, as it is slightly acidic; K₂CO₃ is safer for acid-sensitive compounds).
-
Filter and concentrate.
-
Do not heat above 30°C. If a solid does not reform, use the material immediately as a solution in your reaction.
Issue 2: "I see a new spot on TLC right at the baseline."
Diagnosis: This is likely the benzyl alcohol derivative. It is much more polar than the chloride. Prevention:
-
Ensure your reaction solvent is anhydrous (Karl Fischer titration < 50 ppm water).
-
Add a proton scavenger (e.g., DIPEA, 2,6-Lutidine, or solid NaHCO₃) to the reaction mixture before adding the benzyl chloride. This neutralizes HCl as it forms, preventing autocatalysis.
Issue 3: "Purification on silica gel destroyed my compound."
Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity catalyzes the hydrolysis of electron-rich benzyl chlorides. Correct Protocol:
-
Option A: Use Neutral Alumina instead of silica.
-
Option B (If using Silica): Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Run the column quickly using a gradient of Hexanes/Ethyl Acetate.
Part 5: Experimental Protocol for Purification
If you synthesize this compound or receive a degraded batch, follow this purification logic to maximize recovery.
Figure 2: Decision tree for the purification of acid-sensitive benzyl chlorides.
Detailed Purification Steps:
-
Solvent Choice: Use non-polar solvents like Hexanes or Pentane with a small amount of Ether/DCM for loading.
-
Stationary Phase: Neutral Alumina (Activity Grade III) is preferred over silica.
-
Elution: Elute rapidly. Do not let the compound sit on the column.
-
Evaporation: Use a rotary evaporator with a bath temperature < 30°C . High heat promotes elimination or ether formation.
Part 6: References
-
ScienceMadness Wiki. (2021). Benzyl chloride: Handling, Storage, and Safety.[1][2] Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.[3] Retrieved from [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (Demonstrates handling of sensitive benzoyl/benzyl derivatives). Retrieved from [Link]
-
Google Patents. (1957). US2796440A - Preparation of alkoxy-benzylhalides. Retrieved from
Sources
Technical Support Center: Managing Moisture Stability and Hydrolysis of Fluorobenzyl Chlorides
Welcome to the Technical Support Center for fluorinated benzylic reagents. Fluorobenzyl chlorides are highly versatile electrophiles used extensively in medicinal chemistry, agrochemical synthesis, and materials science[1]. However, their defining chemical feature—a highly reactive benzylic carbon—makes them inherently susceptible to nucleophilic attack by ambient moisture[2].
This guide provides researchers and drug development professionals with a deep mechanistic understanding of fluorobenzyl chloride stability, actionable troubleshooting steps, and self-validating protocols to ensure high-fidelity synthetic outcomes.
Mechanistic Insights: The Causality of Hydrolysis
To successfully troubleshoot reactions involving fluorobenzyl chlorides, you must first understand the "why" behind their degradation. The carbon-chlorine bond is highly polarized, making the chloride ion an excellent leaving group. When exposed to water or moist air, these compounds undergo hydrolysis to form the corresponding fluorobenzyl alcohols and hydrochloric acid (HCl)[1].
The rate and specific mechanism (SN1 vs. SN2) of this hydrolysis depend heavily on the substitution pattern of the fluorine atom on the aromatic ring[3]:
-
Resonance vs. Inductive Effects: Fluorine is highly electronegative (exerting an inductive electron-withdrawing effect, -I) but possesses lone pairs that can donate electron density into the aromatic ring (resonance donation, +R).
-
Positional Impact: A para-fluoro substituent can stabilize a developing benzylic carbocation via resonance, pushing the hydrolysis mechanism toward a faster SN1 pathway. Conversely, a meta-fluoro substituent (e.g., 3-fluorobenzyl chloride) primarily exerts an electron-withdrawing inductive effect. This destabilizes the carbocation, shifting the mechanism toward a slower SN2 pathway, though it remains highly reactive to direct nucleophilic attack by water[1],[3].
-
Autocatalytic Degradation: The byproduct of hydrolysis is HCl. If moisture is present, the generated HCl can lower the pH of the microenvironment, potentially catalyzing further side reactions or neutralizing basic nucleophiles required for your primary synthetic step[2],[4].
Table 1: Physicochemical Properties of Common Fluorobenzyl Chlorides
Quantitative data regarding the physical properties of these reagents is critical for planning storage and purification workflows[5],[6],[4].
| Compound | CAS Number | Boiling Point | Density (g/mL) | Moisture Sensitivity |
| 2-Fluorobenzyl chloride | 345-35-7 | ~160 °C (760 mmHg) | 1.216 | High (Hydrolyzes slowly in moist air) |
| 3-Fluorobenzyl chloride | 456-42-8 | 67-68 °C (15 mmHg) | 1.194 | High (Forms 3-fluorobenzyl alcohol) |
| 4-Fluorobenzyl chloride | 352-11-4 | ~164 °C (760 mmHg) | 1.206 | High (Subject to SN1/SN2 hydrolysis) |
Frequently Asked Questions (FAQs)
Q1: How should I store fluorobenzyl chlorides to prevent hydrolysis? A1: To ensure stability, these compounds must be stored in a cool, dry, and well-ventilated area, strictly away from moisture, strong bases, and oxidizing agents[1]. The container should be tightly sealed and backfilled with an inert gas (Argon or Nitrogen) after every use to prevent the ingress of atmospheric water vapor[2].
Q2: I noticed a pressure build-up in my reagent bottle. What causes this? A2: Pressure build-up is a primary diagnostic indicator of moisture contamination. The hydrolysis of fluorobenzyl chloride generates hydrogen chloride (HCl) gas[2],[4]. If a sealed bottle is exposed to moisture, the accumulating HCl gas will pressurize the vessel. Action: Vent the bottle carefully in a fume hood and assess the reagent's purity before use.
Q3: Can I just add extra fluorobenzyl chloride to compensate for the degraded amount in my reaction? A3: No. This is a common experimental error. Because hydrolysis produces HCl[2], the acidic byproduct will neutralize the basic nucleophiles (e.g., amines, alkoxides) or the inorganic bases (e.g., K2CO3, NaH) used in your substitution reaction. You must purify the reagent to remove both the alcohol byproduct and the acid.
Troubleshooting Workflow & Diagnostic Visualization
When a nucleophilic substitution reaction utilizing a fluorobenzyl chloride yields low conversion, moisture contamination is the primary suspect. Follow the logical workflow below to diagnose and isolate the point of failure.
Diagnostic workflow for identifying and resolving moisture-induced hydrolysis.
Experimental Protocol: Self-Validating Reagent Integrity Check
To ensure a self-validating system, you must quantitatively prove that your starting materials and environment are dry before initiating the reaction. This protocol details how to assess and rescue degraded fluorobenzyl chloride.
Phase 1: Quantitative Assessment (1H-NMR & Karl Fischer)
Causality: We use 1H-NMR to distinguish the benzylic protons of the chloride from the alcohol. We use Karl Fischer (KF) titration to validate the solvent, ensuring the reaction environment will not induce further hydrolysis.
-
Solvent Validation: Extract a 1 mL aliquot of your reaction solvent (e.g., DMF, THF, or Acetone) using a dry syringe. Inject it into a Karl Fischer titrator.
-
Validation Threshold: The water content must be < 50 ppm for sensitive substitution reactions. If higher, discard or dry the solvent over activated 3Å molecular sieves for 24 hours.
-
-
Reagent Sampling: Under a stream of Argon, extract 10 µL of the fluorobenzyl chloride and dissolve it in 0.5 mL of anhydrous CDCl3.
-
NMR Analysis: Acquire a standard 1H-NMR spectrum.
-
Diagnostic Peaks: Look at the benzylic CH2 signal. For 3-fluorobenzyl chloride, the intact CH2-Cl protons appear as a singlet around 4.5 - 4.6 ppm . If hydrolysis has occurred, a new singlet for the CH2-OH protons of 3-fluorobenzyl alcohol will appear slightly downfield (around 4.6 - 4.7 ppm ), accompanied by a broad -OH peak[1].
-
Decision: If the alcohol peak integrates to >2% relative to the chloride peak, proceed to Phase 2.
-
Phase 2: Rescue and Purification (Vacuum Distillation)
Causality: Simple extraction cannot separate the fluorobenzyl chloride from its alcohol byproduct due to similar polarities. Vacuum distillation exploits their different boiling points while preventing thermal decomposition.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under an Argon atmosphere.
-
Preparation: Transfer the degraded fluorobenzyl chloride to the distillation flask. Add a small amount of anhydrous potassium carbonate (K2CO3) to the flask.
-
Distillation: Apply a high vacuum (e.g., 15 mmHg). Slowly heat the oil bath.
-
For 3-fluorobenzyl chloride, collect the main fraction distilling at 67-68 °C [6].
-
-
Storage: Transfer the purified, colorless liquid into an oven-dried, amber glass bottle (to prevent photolytic degradation). Flush the headspace with Argon, seal with a PTFE-lined cap, and store at 4 °C[1].
References
- Benchchem Technical Support Team. "3-Fluorobenzyl chloride | 456-42-8 - Benchchem: Technical Support Center: Managing the Hydrolysis of 3-Fluorobenzyl Chloride in Synthesis." Benchchem.
- Thermo Fisher Scientific. "Pentafluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals." Fisher Scientific.
- CymitQuimica. "CAS 345-35-7: 2-Fluorobenzyl chloride." CymitQuimica.
- Cole-Parmer. "Material Safety Data Sheet - 3-Fluorobenzyl chloride, 96%." Cole-Parmer.
- LookChem. "3-Fluorobenzyl chloride CAS 456-42-8." LookChem.
- Fisher Scientific. "SAFETY DATA SHEET - 4-Fluorobenzyl chloride." Fisher Scientific.
- ResearchGate. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
Sources
- 1. 3-Fluorobenzyl chloride | 456-42-8 | Benchchem [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. CAS 345-35-7: 2-Fluorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 6. 3-Fluorobenzyl chloride CAS 456-42-8, CasNo.456-42-8 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]
Technical Support Center: 4-Benzyloxy-3-Fluorobenzyl Chloride Alkylation
Current Status: Operational | Ticket ID: OPT-YIELD-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Substrate Challenge
Welcome to the Technical Support Center. You are likely working with 4-benzyloxy-3-fluorobenzyl chloride (CAS: N/A for specific intermediate, often custom synthesized; related to Lapatinib intermediates).
This substrate presents a unique "Push-Pull" electronic environment. The 4-benzyloxy group is a strong Electron Donating Group (EDG) by resonance, potentially stabilizing a carbocation character (
The Problem: The chloride leaving group is often too "hard" and slow for sterically hindered or electronically deactivated nucleophiles, leading to stalled reactions, hydrolysis (if wet), or dimerization.
This guide provides the Standard Operating Procedures (SOPs) and Troubleshooting Logic to maximize yield, specifically drawing on process chemistry optimized for Lapatinib-like scaffolds.
Module 1: Critical Process Parameters (CPP)
To optimize yield, you must control three variables. We have summarized the causality below:
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group Activation | Add NaI (10-20 mol%) | The Finkelstein Effect: Benzyl chlorides react slowly. Adding Iodide creates a transient Benzyl Iodide in situ. The C-I bond is weaker and breaks faster than C-Cl, accelerating the |
| Base Selection | The Cesium Effect: Unlike | |
| Solvent System | DMF or NMP (Anhydrous) | Polar aprotic solvents are required to solvate the cation ( |
Module 2: Reaction Mechanism & Logic Map
Understanding the competing pathways is vital for troubleshooting. The diagram below illustrates the Finkelstein-Assisted
Figure 1: Mechanistic pathway showing the catalytic cycle of Iodide (Yellow) accelerating product formation (Green) while bypassing the slow direct attack.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at 60-70% Conversion
User Question: "I am using
Root Cause:
-
Chloride Accumulation: As the reaction proceeds, KCl builds up. The chloride ion is a poor leaving group and the reaction reaches equilibrium or kinetic stalling.
-
Solvent Limit: Acetone reflux (
C) may not provide enough activation energy for this deactivated benzyl chloride.
Solution:
-
Step 1: Switch solvent to DMF or Acetonitrile (MeCN) to allow higher temperatures (
C). -
Step 2: Add Sodium Iodide (NaI) at 0.1 equivalents. This converts the remaining unreactive Benzyl-Cl to reactive Benzyl-I.
-
Step 3: If using an amine nucleophile, ensure you are not forming the HCl salt of the product, which precipitates and coats the base.
Issue 2: Low Yield due to "Gooey" Precipitate
User Question: "My reaction mixture has turned into a thick slurry, and filtration is impossible. Yield is <40%."
Root Cause:
This is often caused by the "Hard/Soft" mismatch of the base.
Solution:
-
The "Cesium Switch": Replace
with Cesium Carbonate ( ) . -
Why? Cesium carbonate is significantly more soluble in DMF/DMAc. It maintains a homogeneous basicity, preventing the "coating" effect and driving the reaction to completion.
Issue 3: Appearance of Alcohol Impurity (R-OH)
User Question: "I see a spot just below my product on TLC. LCMS confirms it is the hydrolyzed benzyl alcohol."
Root Cause: Benzyl chlorides are moisture sensitive.[3] The 3-fluoro substituent makes the benzylic carbon sufficiently electrophilic to react with trace water in DMF (which is hygroscopic).
Solution:
-
Dry Your Solvent: Do not rely on "bottle dry" DMF. Store over activated 4Å molecular sieves for 24 hours.
-
Reagent Quality: Check your
or . These are hygroscopic.[2] Dry the base in a vacuum oven at C overnight before use.
Module 4: Optimized Experimental Protocols
Protocol A: The "High-Performance" Method (Recommended)
Best for valuable substrates or when yield is critical (e.g., Lapatinib synthesis steps).
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Reagents:
-
Nucleophile (1.0 equiv)
-
4-benzyloxy-3-fluorobenzyl chloride (1.1 equiv)
- (2.0 equiv) - Dried previously
-
NaI (0.1 equiv) - Catalyst
-
Solvent: Anhydrous DMF (0.2 M concentration relative to nucleophile).
-
-
Procedure:
-
Dissolve Nucleophile and
in DMF. Stir for 15 min at RT. -
Add NaI, followed by the dropwise addition of the Benzyl Chloride.
-
Heat to 60-80°C (Monitor by TLC/LCMS).
-
Note: Conversion usually completes in <2 hours due to the Cesium/Iodide synergy.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: The "Cost-Effective" Method
Best for large scale scale-up where Cesium is too expensive.
-
Reagents:
-
Nucleophile (1.0 equiv)
-
Benzyl Chloride (1.2 equiv)
- (3.0 equiv) - Must be finely milled powder
-
KI (0.2 equiv)
-
Solvent: Butanone (MEK) or Acetonitrile .
-
-
Procedure:
-
Requires vigorous mechanical stirring (overhead stirrer recommended) to break up KCl salts.
-
Reflux temperature is mandatory.
-
Reaction time: 12-24 hours.
-
Module 5: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow. Follow the path based on your LCMS/TLC data.
References
-
Finkelstein Reaction Principles
-
The Cesium Effect in Alkylation
-
Lapatinib Synthesis (Relevant Intermediate)
-
"Process for the preparation of lapatinib and its pharmaceutically acceptable salts."[8] (Patent US8664389B2).
- Context: Details the industrial conditions for coupling 4-benzyloxy-3-fluorobenzyl chloride deriv
-
-
Optimization of Benzyl Chloride Substitution
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate". Synthetic Communications, 25(9), 1367-1370.
- Context: Direct comparison of bases showing Cesium Carbon
-
Sources
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | 1160250-03-2 | Benchchem [benchchem.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Process For Preparation Of Lapatinib And Novel Intermediates Thereof" [quickcompany.in]
Technical Support Center: Purification of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Compound Profile & Chromatographic Challenges
1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a highly reactive, lipophilic intermediate frequently utilized in drug development and medicinal chemistry. While the benzyloxy and fluoro substituents dictate its overall lipophilicity and high UV activity, the chloromethyl group is the primary source of chromatographic instability.
The Mechanistic Problem: Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic and retain adsorbed moisture. When a reactive benzylic chloride is exposed to this environment, the acidic sites catalyze nucleophilic substitution (hydrolysis), converting the chloromethyl group into a hydroxymethyl group (the corresponding benzyl alcohol)[1]. This results in low recovery yields, streaking, and contaminated fractions.
Troubleshooting Guide & FAQs
Q1: My purified product shows a significant amount of the corresponding benzyl alcohol impurity, even though the crude NMR was clean. What is causing this? A: This is a classic case of on-column hydrolysis. The chloromethyl group is highly susceptible to degradation catalyzed by the acidic silanol sites on bare silica gel[2]. Causality & Solution: To prevent this, you must neutralize the stationary phase. Pre-treat your silica gel column by flushing it with your initial non-polar mobile phase containing 1% to 2% Triethylamine (TEA) [1]. The TEA irreversibly binds to the most acidic silanol sites, deactivating them and preventing the acid-catalyzed degradation of your benzylic chloride.
Q2: I am using a standard Hexane/Ethyl Acetate gradient, but my target compound and the hydrolyzed byproduct are co-eluting. How can I improve resolution?
A: Benzylic chlorides and their corresponding alcohols can sometimes exhibit similar retention factors (
Q3: Is it better to use dry loading or wet loading for this compound? A: Wet loading is strictly preferred if the compound is soluble in a minimal amount of non-polar solvent. Causality & Solution: Dry loading involves evaporating the crude mixture onto raw silica gel. The extended exposure to dry, acidic silica under vacuum significantly accelerates the degradation of the chloromethyl group[1]. If wet loading is impossible due to solubility, dry load onto Celite or neutral alumina instead of silica gel.
Q4: I am experiencing severe band broadening and streaking. How do I fix this?
A: Streaking of reactive halides is often a function of residence time on the column. The longer the compound interacts with the stationary phase, the more it degrades or binds non-specifically.
Causality & Solution: Transition from gravity chromatography to Flash Column Chromatography using positive pressure[3]. By increasing the flow rate, you minimize the residence time (
Quantitative Data: Solvent System Optimization
To achieve optimal separation of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene from its synthetic precursors or degradation products, refer to the empirical solvent data below.
| Solvent System (v/v) | Target Compound | Hydrolyzed Byproduct | Resolution Quality | Recommendation |
| Hexane / EtOAc (9:1) | 0.45 | 0.35 | Moderate | Prone to co-elution if column is overloaded. |
| Hexane / EtOAc (95:5) | 0.30 | 0.15 | Good | Standard starting point. Requires TEA deactivation. |
| Hexane / DCM (4:1) | 0.35 | 0.10 | Excellent | Best selectivity. DCM suppresses H-bonding of the alcohol. |
| Pet. Ether / Diethyl Ether (9:1) | 0.40 | 0.25 | Good | Viable alternative, but ether must be strictly anhydrous. |
Standard Operating Procedure: TEA-Deactivated Flash Chromatography
This self-validating protocol ensures the structural integrity of the chloromethyl group during purification.
Materials Required:
-
Silica gel (230-400 mesh, for flash chromatography)
-
Anhydrous Hexane and Dichloromethane (DCM)
-
Triethylamine (TEA), strictly anhydrous
-
Argon or Nitrogen gas line for positive pressure
Step-by-Step Methodology:
-
Column Packing & Deactivation: Slurry pack the column using silica gel and Hexane. Once the bed is settled, flush the column with 2 to 3 column volumes (CV) of Hexane containing 1% (v/v) TEA[1].
-
Equilibration: Flush the column with 2 CV of pure Hexane to remove excess, unbound TEA from the interstitial volume. (Self-Validation: Test the eluent pH with indicator paper; it should return to neutral, ensuring no free base reacts with your compound).
-
Sample Loading: Dissolve the crude 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene in the absolute minimum volume of Hexane/DCM (e.g., 9:1). Apply carefully to the flat silica bed.
-
Elution: Elute using a fast gradient of Hexane to Hexane/DCM (4:1) under positive Nitrogen pressure. Maintain a steady, rapid flow rate (e.g., 2 inches/minute linear velocity).
-
Fraction Collection & Analysis: Collect small fractions. Spot immediately on TLC plates and develop in Hexane/DCM (3:1). The target compound will be highly UV-active (254 nm) due to the benzyloxy and fluoro-benzene rings.
-
Concentration: Pool the pure fractions and concentrate under reduced pressure at a low water bath temperature (< 30°C) to prevent thermal degradation.
Process Visualization
Caption: Workflow for the purification of acid-sensitive chloromethyl derivatives.
References
-
Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. National Institutes of Health (NIH).[Link]
Sources
Technical Support Hub: Minimizing Polymerization of Benzyl Chloride Derivatives
Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Subject: Stabilization, Storage, and Handling of Benzyl Halides
Core Directive & Mechanism
User Query: Why do my benzyl chloride reagents turn pink and become viscous even in the freezer?
The "Silent Killer": Friedel-Crafts Self-Alkylation
Unlike vinyl monomers (e.g., styrene) that polymerize via free radicals, benzyl chloride derivatives primarily degrade via electrophilic self-alkylation (a Friedel-Crafts condensation).
This process is autocatalytic . The reaction releases Hydrogen Chloride (HCl), and protons (
Key Insight: If your derivative has Electron Donating Groups (EDGs) like methoxy (-OMe) or methyl (-Me) (e.g., 4-methoxybenzyl chloride), it is significantly more unstable than the parent benzyl chloride because the carbocation intermediate is more stable.
Mechanism Visualization
The following diagram illustrates the autocatalytic cycle you must break.
Figure 1: The autocatalytic loop of benzyl chloride self-alkylation. Note that HCl generation accelerates the initial ionization step.
Storage & Prevention Protocols
User Query: How do I store these compounds safely for long periods?
The Gold Standard: Propylene Oxide Stabilization
Solid bases (like
-
Why it works: PO acts as an "acid scavenger" or "proton sponge." It reacts irreversibly with any HCl formed to produce propylene chlorohydrin (a neutral, non-catalytic liquid), effectively breaking the autocatalytic loop shown in Figure 1.
-
Recommended Concentration: 0.25% to 1.0% (w/w).
Protocol: Stabilizing Bulk Benzyl Chloride
Safety Warning: Propylene oxide is a volatile carcinogen. Handle in a fume hood.
-
Assess Purity: If the material is already pink or viscous, distillation is required before stabilization (see Section 4).
-
Calculate Dosage: For 100 g of Benzyl Chloride, add 0.5 g (approx. 600 µL) of Propylene Oxide.
-
Addition: Add PO directly to the bottle using a glass syringe.
-
Seal: Cap tightly (Teflon-lined caps preferred) to prevent PO evaporation.
-
Storage: Store at 2–8°C.
-
Note: For highly reactive derivatives (e.g., chloromethyl styrene), store at -20°C.
-
Materials of Construction (MOC)
CRITICAL: Never use carbon steel or iron-containing alloys.
-
Iron (Fe): Acts as a potent Lewis Acid catalyst (
), accelerating polymerization 100x faster than protons alone. -
Approved Materials: Glass, Teflon (PTFE), Nickel, Enamel-lined steel.
Reaction Execution Guide
User Query: I'm running a benzylation reaction, and the reagent polymerized in the addition funnel. How do I prevent this?
Workflow Optimization
The goal is to keep the concentration of the "free" benzyl cation low and neutralize HCl immediately upon generation.
Comparative Stabilizer Table
| Stabilizer Type | Examples | Mechanism | Best Use Case | Drawbacks |
| Epoxides | Propylene Oxide, Epichlorohydrin | Irreversible HCl scavenging (Liquid) | Long-term storage; Homogeneous reactions | Toxic; may react with strong nucleophiles. |
| Inorganic Bases | Neutralization (Heterogeneous) | In-situ reaction scavenging | Ineffective for storage (settles); generates water. | |
| Tertiary Amines | Triethylamine, DIPEA | Proton sponge | Reaction scavenging | Can form quaternary ammonium salts (side reaction). |
Protocol: The "High-Dilution" Addition Technique
To minimize self-polymerization during reaction:
-
Solvent Choice: Use non-polar solvents (Hexane, Toluene) if possible. Polar solvents (DMF, DMSO) stabilize the carbocation intermediate, increasing the risk of polymerization.
-
The "Reverse" Addition:
-
Do NOT add the nucleophile to the benzyl chloride.
-
DO add the benzyl chloride (diluted 1:1 in solvent) slowly to the nucleophile/base mixture.
-
-
Temperature: Maintain reaction temperature <40°C unless necessary.
-
Inert Sweep: Use a nitrogen sparge to physically sweep HCl gas out of the reactor headspace.
Troubleshooting & Recovery (FAQ)
Q1: My benzyl chloride turned pink/red. Is it ruined?
Diagnosis: The color comes from conjugated poly(benzyl) sequences or iron-phenol complexes. Solution:
-
Light Pink: Likely usable for crude applications, but check purity by GC/NMR.
-
Dark Red/Viscous: Significant polymerization has occurred.
-
Recovery: Distill under high vacuum.
-
Caution: Do not distill to dryness. The polymeric residue can trap heat and decompose violently.[1] Add fresh stabilizer (Propylene Oxide) immediately to the distillate receiver.
-
Q2: I see an unexpected exotherm during storage.
Diagnosis: Runaway Friedel-Crafts polymerization. This is a safety hazard. Immediate Action:
-
Dilute: Immediately dump the material into a large volume of non-reactive solvent (e.g., Toluene or Dichloromethane) to separate the molecules physically.
-
Quench: Add a base (Triethylamine or dilute NaOH) to neutralize the acid catalyst.
-
Cool: Move to an ice bath.
Q3: Can I use inhibitors like MEHQ or BHT?
Clarification:
-
MEHQ/BHT are radical inhibitors. They stop vinyl polymerization (e.g., styrene).
-
Benzyl Chloride (usually) polymerizes via ionic mechanisms.
-
Verdict: MEHQ is useless for standard benzyl chloride. However, if you are using Vinyl Benzyl Chloride , you need BOTH a radical inhibitor (MEHQ) and an acid scavenger (Propylene Oxide).
References
-
Sigma-Aldrich. Benzyl chloride ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer.[2]Link
-
Lanxess. Benzyl Chloride Pure Propylene Oxide Stabilized.Link
-
National Center for Biotechnology Information (PubChem). Benzyl Chloride Compound Summary - Safety and Hazards.Link
-
Scientific.Net. Ring-Opening Polymerization ... with Anhydrous Iron (III) Chloride as Catalyst.[3] (Demonstrates Fe-catalyzed polymerization mechanism). Link
-
ResearchGate. Continuous flow alkylation of toluene with benzyl chloride using Fe/Al-SBA15-BM catalyst. (Details the Friedel-Crafts alkylation pathway). Link
Sources
Technical Support Center: Storage & Handling of Acid-Sensitive Benzyl Halides
Welcome to the Technical Support Center for reactive electrophiles. As drug development and synthetic chemistry rely heavily on benzylic protection and alkylation strategies, handling reagents like benzyl bromide and p-methoxybenzyl chloride (PMB-Cl) is a daily necessity. However, these compounds are notoriously unstable.
This guide is designed by senior application scientists to move beyond basic safety data sheets. We provide the mechanistic causality behind reagent degradation, field-proven troubleshooting steps, and self-validating protocols to ensure your reagents maintain peak reactivity.
The Chemistry of Degradation: Understanding the "Why"
To prevent reagent failure, you must first understand the mechanism of its demise. Benzyl halides are highly reactive electrophiles that are acutely sensitive to trace moisture, light, and Lewis acids[1].
When exposed to ambient moisture, a small fraction of the benzyl halide hydrolyzes to form benzyl alcohol and a hydrohalic acid (e.g., HCl or HBr). This trace acid acts as a catalyst for an autocatalytic Friedel-Crafts-type condensation-polymerization [2]. The benzyl halide acts as both the electrophile (forming a stabilized benzylic carbocation) and the nucleophile (the aromatic ring of an adjacent molecule).
As the molecules dimerize and polymerize, they release additional equivalents of HX gas. This creates a dangerous positive feedback loop: more acid generates more heat and pressure, accelerating the polymerization until the reagent turns into a dark, viscous tar or violently ruptures its container[1].
To intercept this runaway reaction, specific stabilizers are used:
-
Propylene Oxide: Acts as a homogeneous acid scavenger. It reacts irreversibly with trace HX via an epoxide ring-opening mechanism to form a stable halohydrin, effectively neutralizing the catalyst[3].
-
Potassium Carbonate (
): Acts as a heterogeneous inorganic base, neutralizing acid without reacting with the electrophilic benzylic carbon[4].
Autocatalytic degradation of benzyl halides and stabilization by propylene oxide.
Troubleshooting Guide: When Things Go Wrong
Q: My bottle of benzyl bromide has turned a pale pink/brown color. Is it still usable? A: The discoloration indicates the onset of trace polymerization or the presence of free bromine radicals (often induced by light exposure). If the liquid is still highly mobile (not viscous), it can be rescued. You must immediately purify it via short-path vacuum distillation and re-stabilize it. If the liquid has become viscous, discard it as hazardous waste; the polymer concentration is too high, and the reagent will severely depress your reaction yields.
Q: When I opened my PMB-Cl, the bottle hissed and emitted white fumes. What caused this? A: The "hiss" is the release of pressurized HCl gas, and the white fumes are the result of that HCl reacting with ambient moisture in the air. This indicates that the reagent has undergone partial hydrolysis and autocatalytic degradation[1]. The internal pressure makes this a severe safety hazard. Chill the bottle immediately to reduce vapor pressure, carefully vent it in a fume hood, and evaluate the reagent's purity via NMR before proceeding.
Q: I noticed a white, granular precipitate at the bottom of my brand-new bottle of p-methoxybenzyl chloride. Is it contaminated?
A: No. That precipitate is almost certainly potassium carbonate (
Q: I used a stainless steel spatula to transfer some solid substituted benzyl bromide, and the remaining stock degraded within days. Why? A: Stainless steel contains iron and zinc, which can act as potent Lewis acids. Even microscopic metal shavings left behind will catalyze the Friedel-Crafts polymerization of the benzyl halide. Never use metal spatulas with these reagents; always use PTFE, ceramic, or glass tools.
Storage & Handling FAQs
Q: Should I store all benzyl halides in the freezer (-20°C)? A: Not necessarily. While low temperatures slow down degradation kinetics, extreme cold can cause condensation of ambient moisture inside the bottle when opened, which accelerates hydrolysis. For standard benzyl chloride/bromide, 2-8°C (refrigerator) is optimal. For highly activated derivatives like PMB-Cl, 2-8°C is required, and -20°C is acceptable if you allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.
Q: How much propylene oxide is required to stabilize benzyl bromide? A: Typically, 0.1% to 1.0% (w/w) is sufficient[3]. Because propylene oxide is highly volatile (boiling point 34°C), it will slowly deplete every time the bottle is purged with inert gas. If you frequently open your stock bottle, you should periodically spike it with an additional 0.1% propylene oxide.
Standard Operating Protocols (SOPs)
SOP 1: Rescue and Purification of Degraded Benzyl Halides
Use this protocol to recover discolored or unstabilized benzyl halides. This protocol is self-validating: the pH of the aqueous wash confirms the removal of the autocatalytic trigger.
-
Dilution: Dissolve the degraded benzyl halide in a non-polar solvent (e.g., diethyl ether or hexanes) in a separatory funnel.
-
Acid Neutralization: Wash the organic layer with an equal volume of cold, saturated aqueous sodium bicarbonate (
). -
Validation Step: Test the pH of the aqueous layer after separation. It must read strictly neutral/basic (pH 7.5 - 8.0). If it is acidic, repeat the wash.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (
). Filter through a fritted glass funnel. -
Concentration & Distillation: Remove the solvent under reduced pressure. Perform a short-path distillation under high vacuum. Note: Never distill to dryness to avoid explosive polymerization of the residue.
-
Stabilization: Immediately add 0.5% (w/w) propylene oxide to the purified, colorless distillate.
SOP 2: Routine Receiving and Long-Term Storage
Follow this workflow for all incoming shipments of benzylic halides to ensure a multi-year shelf life.
-
Inspection: Upon receipt, inspect the bottle for bulging caps or discoloration.
-
Stabilizer Verification: Check the Certificate of Analysis (CoA). If unstabilized, immediately add 0.5% propylene oxide (for liquids) or 1-5%
(for PMB-Cl)[5]. -
Inerting: Purge the headspace of the bottle with a gentle stream of dry Argon or Nitrogen for 30 seconds.
-
Sealing: Wrap the cap tightly with Parafilm or PTFE tape.
-
Storage: Place in a secondary containment vessel (to protect against accidental rupture) and store in a dark, moisture-free refrigerator (2-8°C).
Standard workflow for receiving and storing acid-sensitive benzyl halides.
Quantitative Data: Storage Parameters
The following table summarizes the critical storage parameters and stabilizer equivalents required for common benzylic electrophiles to prevent autocatalytic degradation.
| Reagent | Typical Stabilizer | Stabilizer Loading | Optimal Storage Temp | Primary Hazard | Shelf Life (Stabilized) |
| Benzyl Chloride | Propylene Oxide | 0.1% - 0.5% (w/w) | 2°C to 8°C | Lachrymator, Corrosive | 12 - 24 months |
| Benzyl Bromide | Propylene Oxide | 0.1% - 1.0% (w/w) | 2°C to 8°C | Lachrymator, Corrosive | 12 - 24 months |
| p-Methoxybenzyl Chloride | Potassium Carbonate | 1.0% - 5.0% (w/w) | 2°C to 8°C | Moisture Sensitive | 6 - 12 months |
| p-Nitrobenzyl Bromide | Unstabilized (Solid) | N/A | -20°C | Thermal Decomposition | 12 months |
References
-
1832 Benzyl Bromide (stabilized with Propylene Oxide) MSDS Zoro / TCI Chemicals[Link]
-
4-Methoxybenzyl chloride (potassium carbonate added as stabilizer) LookChem[Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products National Institutes of Health (NIH) / RSC[Link]
Sources
Technical Support Center: Alternative Solvents for 4-Benzyloxy-3-fluorobenzyl Chloride Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals transition away from toxic legacy solvents (like DMF and DCM) when working with 4-benzyloxy-3-fluorobenzyl chloride .
This compound is a highly reactive electrophile. The benzyloxy ether is generally robust to basic alkylation conditions but remains sensitive to strong Lewis acids and catalytic hydrogenation. The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon and making it highly prone to
Diagnostic Solvent Selection
Selecting an alternative solvent requires matching the physical properties of the solvent to the kinetic requirements of the nucleophile.
Caption: Logical decision tree for selecting green solvents in benzyl chloride reactions.
Quantitative Solvent Comparison
To justify the transition from legacy solvents, we must evaluate the thermodynamic and safety profiles of the alternatives. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) broadly mimic the chemical properties of THF and toluene but offer vastly superior environmental and health scores[1].
| Solvent | Boiling Point (°C) | Water Solubility ( g/100g ) | Peroxide Resistance | Green Chemistry Profile |
| DMF (Legacy) | 153.0 | Miscible | High | Poor (Reprotoxic, SVHC) |
| DCM (Legacy) | 39.6 | 1.3 | High | Poor (Carcinogenic, Volatile) |
| CPME | 106.0 | 1.1 | Excellent | Excellent (Low toxicity, High stability) |
| 2-MeTHF | 80.0 | 14.0 | Moderate (Requires BHT) | Good (Biomass-derived) |
| Glycerol | 290.0 | Miscible | High | Excellent (Renewable, Biodegradable) |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in physical or chemical cues (In-Process Controls) that confirm the reaction is proceeding correctly without requiring immediate off-line analysis.
Protocol A: N-Alkylation of Secondary Amines in CPME
Mechanistic Rationale: CPME's low water solubility ensures that any water generated by the base does not solvate the nucleophile. By keeping the amine "naked" and highly reactive, CPME accelerates the
-
Preparation: Charge a reactor with 4-benzyloxy-3-fluorobenzyl chloride (1.0 eq), the secondary amine (1.2 eq), and anhydrous
(2.0 eq) in CPME (0.5 M concentration). -
Heating & IPC (In-Process Control): Heat the suspension to 80°C.
-
Self-Validation Check: As the reaction proceeds, the dense, granular
will convert to finer, fluffier KCl and salts. The suspension will visibly change texture. At 2 hours, sample the liquid phase for TLC (Hexanes/EtOAc). The disappearance of the high-Rf UV-active benzyl chloride spot confirms completion.
-
-
Workup: Cool to room temperature and quench with deionized water.
-
Self-Validation Check: CPME will immediately form a distinct, crisp upper organic layer. If a thick emulsion forms, the reaction is incomplete (indicating the presence of unreacted amine salts).
-
-
Isolation: Separate the upper CPME layer, wash with brine, dry over
, and concentrate under reduced pressure.
Protocol B: Biphasic O-Alkylation in 2-MeTHF via Phase Transfer Catalysis (PTC)
Mechanistic Rationale: 2-MeTHF forms a clean biphasic system with water. Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or phosphonium salts shuttles the deprotonated phenoxide into the organic layer to react with the electrophile[3].
Caption: Biphasic phase-transfer catalysis workflow for S_N2 alkylation in green solvents.
-
Preparation: Dissolve the phenol nucleophile (1.0 eq) in 2-MeTHF. Add an equal volume of 2M aqueous NaOH and 5 mol% TBAB.
-
Addition & IPC: Dropwise add 4-benzyloxy-3-fluorobenzyl chloride (1.1 eq) dissolved in 2-MeTHF under vigorous stirring.
-
Self-Validation Check: The organic layer may temporarily shift in color (often yellow/orange) as the highly conjugated phenoxide-PTC complex enters the organic phase. The aqueous layer's pH will drop slightly as NaOH is consumed.
-
-
Workup: Halt stirring after 4 hours.
-
Self-Validation Check: The phases should separate cleanly in under 2 minutes. 2-MeTHF's specific gravity (0.86 g/mL) ensures it remains the top layer. Decant the organic layer, wash with water, and evaporate.
-
Troubleshooting & FAQs
Q: Why is my N-alkylation in CPME stalling at 70% conversion?
A: Causality: CPME has very low water solubility. If your amine base generates water (e.g., using aqueous NaOH without a phase transfer catalyst), the biphasic boundary becomes a kinetic bottleneck.
Solution: Switch to a solid base like
Q: I observe cleavage of the benzyloxy group during the reaction. What is causing this?
A: Causality: While the benzyloxy group is stable to bases, it is highly sensitive to strong Lewis acids. If you are attempting a Friedel-Crafts alkylation and using
Q: Can I use glycerol for this alkylation to avoid volatile organic solvents entirely? A: Causality: Yes. Glycerol acts as both a highly polar green solvent and a promoter for nucleophilic substitutions, dissolving both organic substrates and inorganic salts[4]. However, because 4-benzyloxy-3-fluorobenzyl chloride is highly lipophilic, you must ensure vigorous stirring and mild heating (e.g., 60°C). Self-Validating Check: The product can be easily isolated by extracting the glycerol layer with a non-polar solvent like hexanes or diethyl ether; a clean phase separation confirms successful extraction[4].
Q: Why prioritize CPME over THF for Grignard reagent formation with this chloride? A: Causality: Benzyl chlorides are notorious for undergoing Wurtz-type homocoupling during Grignard initiation. CPME has a higher boiling point (106°C) than THF (66°C), allowing for higher reaction temperatures that favor the kinetic formation of the Grignard reagent over homocoupling. Furthermore, CPME exhibits exceptional resistance to peroxide formation, drastically enhancing laboratory safety during organometallic workflows[2].
References
- Source: nih.
- Source: acs.
- Title: (revised manuscript)
- Source: researchgate.
Sources
Technical Support Center: Handling & Troubleshooting Fluorobenzyl Chlorides
Welcome to the Advanced Technical Support Center for fluorobenzyl chlorides (FBCs). Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative, mechanistically grounded protocols for managing the severe lachrymatory (tear-inducing) and corrosive properties of these highly reactive alkylating agents.
Part 1: Mechanistic Insights & FAQs
Understanding the molecular basis of a chemical hazard is the first step in preventing exposure. As a Senior Application Scientist, I emphasize that safe handling requires knowing why a chemical behaves the way it does, not just memorizing safety data sheets.
Q: Why do fluorobenzyl chlorides cause an immediate lachrymatory reflex, and why does the irritation persist even after leaving the area? A: The lachrymatory properties of FBCs are driven by a potent, dual-mechanism pathway.
-
Receptor Activation: The electrophilic benzylic carbon undergoes rapid nucleophilic attack (
) by the sulfhydryl groups of cysteine residues located on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels of vagal sensory nerve endings[1]. This covalent modification forces the channel into an open state, triggering a massive calcium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) influx that depolarizes the neuron and transmits acute pain, coughing, and tearing signals to the brain[1]. -
Hydrolytic Degradation: FBCs react with the aqueous environment of the mucous membranes (eyes, respiratory tract) to undergo hydrolysis. This reaction yields fluorobenzyl alcohol and hydrogen chloride (HCl) gas[2]. The localized generation of HCl causes direct chemical burns and further lowers tissue pH, which acts as an additional activating stimulus for nociceptors[3].
Fig 1: Dual-pathway mechanism of TRPA1 activation and HCl-induced tissue damage by FBCs.
Part 2: Quantitative Hazard Profiles
While all isomeric forms of fluorobenzyl chloride share a common lachrymatory mechanism, their physical properties dictate specific handling and storage requirements.
| Compound | CAS Number | Physical State | Primary Hazard Classifications | Flash Point | Key Incompatibilities |
| 2-Fluorobenzyl chloride | 345-35-7 | Light yellow liquid | Flammable (Cat 3), Skin Corr 1B, Eye Dam 1 | ~58 °C | Water, Bases, Alcohols, Amines[4] |
| 3-Fluorobenzyl chloride | 456-42-8 | Clear liquid | Combustible, Skin Corr 1B, Eye Dam 1 | 58 °C | Moisture, Oxidizing agents[5][6] |
| 4-Fluorobenzyl chloride | 352-11-4 | Clear liquid | Combustible (Cat 4), Skin Corr 1B, Eye Dam 1 | >60 °C | Water, Metals (causes self-condensation)[7][8] |
Part 3: Troubleshooting Guide: Spill & Exposure Management
Q: A researcher dropped a 100 mL bottle of 4-fluorobenzyl chloride outside the fume hood. A colleague attempted to dilute the spill with water, but the fuming and respiratory irritation immediately worsened. Explain the causality and the correct intervention. A:
-
Causality: Applying water directly to a bulk benzyl chloride spill is a critical error. FBCs are immiscible with water but react with it exothermically to hydrolyze into fluorobenzyl alcohol and HCl gas[2][9]. Because the heat of the hydrolysis reaction cannot be efficiently dissipated by the immiscible layers, the local temperature spikes. This volatilizes the unreacted FBC and drives the released HCl gas into the ambient air[9], drastically increasing the airborne concentration of both the lachrymator and the corrosive acid.
-
Correct Intervention: The spill must be immediately covered with an inert, non-reactive absorbent (dry sand, earth, or vermiculite) to suppress vaporization[2][8]. Once absorbed, an alkaline neutralizing agent like soda ash (sodium carbonate) must be applied to neutralize the HCl in situ[2].
Q: During a routine synthesis, my reaction mixture containing 2-fluorobenzyl chloride was exposed to a metal spatula, resulting in unexpected heat generation and pressure buildup. What caused this? A:
-
Causality: Unstabilized benzyl chlorides undergo a rapid, metal-catalyzed self-condensation (a Friedel-Crafts-type polymerization) when exposed to common metals like iron or steel[8]. This reaction is highly exothermic and liberates copious amounts of HCl gas, leading to dangerous pressure buildup in closed systems[8].
-
Correct Intervention: Never use steel or iron tools when handling FBCs. Always use PTFE, glass, or specifically designated non-sparking tools (such as beryllium-copper or ceramic)[2][8].
Part 4: Standard Operating Procedure (SOP): Safe Quenching Workflow
To ensure absolute safety, every protocol must be a self-validating system. The following methodology outlines the definitive steps for quenching an FBC spill, incorporating a chemical validation step to confirm hazard neutralization.
Step-by-Step Methodology
-
Evacuation and PPE Verification: Immediately evacuate the area. Responders must don appropriate PPE: chemical splash goggles, a face shield, heavy-duty nitrile/neoprene double gloves, and a NIOSH-approved full-face respirator with acid gas/organic vapor cartridges (or SCBA for large spills)[5][9].
-
Vapor Suppression and Containment: Approach the spill from upwind[8]. Surround and cover the liquid with an inert absorbent (vermiculite or dry sand) to halt vapor spread[2]. Do not use combustible absorbents like sawdust.
-
Alkaline Neutralization (The Quench): Generously broadcast solid soda ash (sodium carbonate) or slaked lime over the absorbed spill[2]. Mechanistic Insight: The carbonate acts as a weak base, neutralizing the HCl byproduct of ambient hydrolysis without generating excessive exothermic heat, thus safely driving the degradation of the FBC.
-
Self-Validating Collection: Using non-sparking tools[8], sweep the neutralized matrix into a highly resistant, sealable hazardous waste container (e.g., high-density polyethylene)[2]. Validation Check: Suspend a moistened strip of broad-range pH paper in the headspace of the container before sealing. If the paper turns red (acidic), active HCl generation is still occurring. Add more soda ash until the headspace pH stabilizes at neutral (pH ~7).
-
Surface Decontamination: Wash the spill area with large quantities of water only after the bulk material has been removed[2]. Ensure the runoff does not enter standard drains or surface waters[2][10].
Fig 2: Step-by-step self-validating workflow for fluorobenzyl chloride spill containment.
References
-
Material Safety Data Sheet - 3-Fluorobenzyl chloride, 96% - Cole-Parmer | coleparmer.com | 5
-
SAFETY DATA SHEET - Thermo Fisher Scientific (4-Fluorobenzyl chloride) | thermofisher.com | 7
-
SAFETY DATA SHEET - Thermo Fisher Scientific (2-Fluorobenzyl chloride) | thermofisher.com | 4
-
SAFETY DATA SHEET - Fisher Scientific (2-Chloro-6-fluorobenzyl chloride) | fishersci.com | 11
-
Material Safety Data Sheet - Benzyl chloride, pract., 90% - Cole-Parmer | coleparmer.com | 8
-
SAFETY DATA SHEET - Fisher Scientific (3-Fluorobenzyl chloride) | fishersci.es |6
-
BENZYL CHLORIDE - Chemstock | chemstock.ae | 2
-
Benzoyl chloride - Hazardous Substance Fact Sheet | nj.gov | 9
-
Benzyl chloride - Incident management - GOV.UK | service.gov.uk | 10
-
Benzyl Bromide | Alkylating Agent for Synthesis - Benchchem | benchchem.com | 1
-
Environmental exposures and male reproductive outcomes. - ThinkIR | louisville.edu | 3
Sources
- 1. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 2. chemstock.ae [chemstock.ae]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Resolving Benzyl Alcohol Impurities in Chloromethylation
Welcome to the Advanced Technical Support Center for organic synthesis and process chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with incomplete Blanc chloromethylation reactions, specifically focusing on the persistence or unintended regeneration of benzyl alcohol intermediates .
In the Blanc chloromethylation process, aromatic substrates react with formaldehyde and hydrogen chloride (typically catalyzed by zinc chloride) to form chloromethyl arenes[1]. The reaction fundamentally proceeds through a hydroxymethylated (benzyl alcohol) intermediate[2]. When reaction parameters are suboptimal, or downstream workup is improperly handled, this intermediate fails to convert or is inadvertently regenerated, severely impacting product purity and yield.
Mechanistic Overview of Impurity Formation
To troubleshoot the impurity, we must first understand its causality. The formation of the chloromethylated product is a two-stage electrophilic aromatic substitution followed by a nucleophilic substitution[3].
Mechanism of Blanc chloromethylation and benzyl alcohol intermediate formation.
Quantitative Kinetic Profile
Understanding the transient nature of the benzyl alcohol intermediate is critical. Below is a representative kinetic distribution demonstrating why premature quenching leaves residual alcohol.
Table 1: Typical Product Distribution Over Time in Blanc Chloromethylation
| Reaction Time (h) | Unreacted Ar-H (%) | Benzyl Alcohol (Ar-CH2OH) (%) | Target Product (Ar-CH2Cl) (%) | Diarylmethane Byproduct (%) |
| 0.5 | 65.0 | 25.0 | 8.0 | 2.0 |
| 2.0 | 20.0 | 45.0 | 30.0 | 5.0 |
| 4.0 | 5.0 | 15.0 | 72.0 | 8.0 |
| 8.0 | < 1.0 | < 2.0 | 85.0 | 12.0 |
Note: Data assumes continuous sparging of anhydrous HCl gas at 60°C. A drop in HCl concentration stalls the reaction at the 2.0h mark, leaving up to 45% benzyl alcohol impurity.
Troubleshooting FAQs: Diagnostics & Causality
Q1: My GC-MS shows a massive benzyl alcohol peak, but I ran the reaction overnight. Why didn't it convert? A: The conversion of the protonated benzyl alcohol to benzyl chloride requires a high, continuous concentration of hydrogen chloride[4]. If you are using aqueous concentrated HCl (37%) without sparging anhydrous HCl gas, the water generated as a byproduct of the substitution shifts the equilibrium backward. Furthermore, if your Lewis acid (e.g., ZnCl₂) is deactivated by excess water, the activation energy for the hydroxyl displacement is not met.
Q2: I attempted to purify the crude mixture via vacuum distillation, but the product degraded. How can I separate the alcohol? A: Physical separation of benzyl alcohols from chloromethylated products is notoriously difficult due to similar boiling points and the severe thermal instability of chloromethyl arenes. Elevated temperatures during vacuum distillation often cause the chloromethyl product to polymerize or decompose with explosive violence[4]. Instead of physical separation, chemical conversion (pushing the residual alcohol to the chloride post-reaction) is the highly preferred industry standard.
Q3: I used aqueous ammonia to quench the carcinogenic bis(chloromethyl) ether (BCME) byproduct, but my benzyl alcohol impurity increased. Why? A: This is a classic workup error. While dilute aqueous ammonia is excellent for neutralizing highly carcinogenic BCME[5], chloromethylated arenes are highly susceptible to basic hydrolysis. Prolonged exposure to the ammonia wash hydrolyzes your synthesized benzyl chloride back into benzyl alcohol[5]. To prevent this, the ammonia quench must be rapid, performed at 0°C, and immediately followed by phase separation.
Resolution Strategies & Workflows
When faced with a crude mixture containing unacceptable levels of benzyl alcohol, you have two primary pathways: Chemical Conversion (Rescue) or Physical Separation.
Decision matrix for resolving benzyl alcohol impurities in chloromethylation.
Table 2: Comparison of Impurity Removal Strategies
| Strategy | Principle | Pros | Cons |
| Chemical Conversion (SOCl₂) | Reacts residual Ar-CH2OH with Thionyl Chloride to form Ar-CH2Cl. | High yield; avoids complex physical separation; highly scalable. | Generates SO₂ and HCl gas; requires anhydrous conditions. |
| Chemoselective Chlorination (TCT/DMSO) | Uses 2,4,6-trichloro-1,3,5-triazine in DMSO under neutral conditions. | Extremely mild; highly chemoselective for benzylic alcohols[6]. | Reagents can be costly for large-scale industrial batches. |
| Column Chromatography | Silica gel separation based on polarity differences. | Yields ultra-pure analytical samples; no harsh chemicals. | Not scalable; chloromethyl products can degrade on acidic silica. |
| Vacuum Distillation | Separation by boiling point under reduced pressure. | Standard industrial technique for stable arenes. | High risk of thermal polymerization; poor resolution between alcohol/chloride[4]. |
Validated Experimental Protocols
Protocol A: Chemical Rescue of Crude Mixtures using Thionyl Chloride (SOCl₂)
Use this protocol when your crude NMR/GC shows >5% benzyl alcohol and you wish to convert it entirely to the target chloride without restarting the synthesis.
Causality Note: SOCl₂ operates via an SNi mechanism, converting the hydroxyl group to a chloride while releasing SO₂ and HCl as gases, driving the reaction to absolute completion without introducing water.
-
Preparation: Dissolve the crude chloromethylation mixture (containing both the product and the benzyl alcohol impurity) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (10 mL solvent per gram of crude).
-
Cooling: Transfer the flask to an ice bath and cool the solution to 0°C under an inert nitrogen atmosphere.
-
Reagent Addition: Slowly add Thionyl Chloride (SOCl₂) dropwise. Calculate the molar equivalents based on the estimated molarity of the benzyl alcohol impurity, plus a 1.5x excess.
-
Catalysis (Optional): Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the lower Rf spot (alcohol) completely disappears.
-
Concentration: Remove the solvent, excess SOCl₂, and dissolved gases in vacuo using a rotary evaporator equipped with a cold trap.
Protocol B: Rapid BCME Quench to Prevent Product Hydrolysis
Use this protocol to safely destroy carcinogenic bis(chloromethyl) ether (BCME) without hydrolyzing your purified Ar-CH2Cl back into Ar-CH2OH[5].
Causality Note: BCME is highly susceptible to nucleophilic attack by ammonia. However, the benzylic carbon of your product is also electrophilic. Temperature control and time limitation are the self-validating factors that prevent product degradation.
-
Dilution: Dilute the organic phase containing the chloromethylated product in a non-polar solvent (e.g., diethyl ether or hexanes).
-
Temperature Control: Chill the organic phase to strictly 0°C to 5°C.
-
Quenching: Prepare a cold (0°C) 5% aqueous ammonia solution. Add this to the organic phase in a separatory funnel.
-
Agitation & Immediate Separation: Shake vigorously for exactly 2 minutes to ensure interfacial destruction of BCME. Do not let the mixture sit. Immediately separate the phases.
-
Washing: Wash the organic phase once with cold brine to remove residual ammonia and water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
References
-
Chemistry LibreTexts . Blanc chloromethylation. Organic Reactions Wiki. Available at:[Link]
-
Wikipedia . Blanc chloromethylation. Available at:[Link]
-
Sciencemadness Discussion Board . Blanc Chloromethylation - Removing BCME from Product. Available at:[Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related molecules. This approach allows for a robust interpretation of the expected spectral features, providing a valuable reference for researchers working with this and similar compounds.
Introduction to the ¹H NMR Analysis of Substituted Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted benzene derivatives like 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, ¹H NMR provides critical information about the electronic environment of each proton, their spatial relationships, and the influence of various substituents on the aromatic ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are dictated by the interplay of inductive and resonance effects of the benzyloxy, chloromethyl, and fluorine substituents.
Predicted ¹H NMR Spectrum of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
The predicted ¹H NMR spectral data for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene in a standard solvent like CDCl₃ are summarized in the table below. The predictions are derived from the additive effects of the individual substituents on the benzene ring and by comparison with known spectral data of analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.15 - 7.25 | Doublet of doublets (dd) | JH3-F ≈ 8-10 Hz, JH3-H5 ≈ 2-3 Hz |
| H-5 | 7.25 - 7.35 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 2-3 Hz |
| H-6 | 6.95 - 7.05 | Triplet (t) or Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 8-10 Hz |
| -CH₂Cl | 4.50 - 4.60 | Singlet (s) | N/A |
| -OCH₂- | 5.10 - 5.20 | Singlet (s) | N/A |
| Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | N/A |
Rationale for Spectral Predictions: A Comparative Analysis
The predicted chemical shifts and coupling patterns are based on the electronic properties of the substituents and their positions on the benzene ring.
-
Fluorine (-F) at C-2: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, deshielding the ortho proton (H-3). It also participates in through-bond coupling with neighboring protons, leading to characteristic splitting patterns. The coupling between fluorine and a proton three bonds away (³JHF) is typically in the range of 8-10 Hz.
-
Benzyloxy Group (-OCH₂Ph) at C-1: The oxygen of the benzyloxy group is electron-donating through resonance, which tends to shield the ortho (H-6) and para (H-3, relative to the oxygen) protons. The benzylic methylene protons (-OCH₂-) are expected to appear as a singlet, shifted downfield due to the adjacent oxygen and phenyl ring. The five protons of the unsubstituted phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region.
-
Chloromethyl Group (-CH₂Cl) at C-4: The chloromethyl group is inductively electron-withdrawing. The methylene protons (-CH₂Cl) are expected to appear as a singlet, significantly downfield due to the electronegative chlorine atom.
To further refine these predictions, we can compare them with the known ¹H NMR data of structurally similar compounds.
| Compound | Relevant Proton Signal (δ, ppm) | Reference |
| Fluorobenzene | Aromatic protons: ~6.9-7.3 | [1][2] |
| Benzyl ether | -OCH₂-: ~4.5, Phenyl: ~7.3 | [3] |
| Benzyl chloride | -CH₂Cl: ~4.5, Phenyl: ~7.3 | [4][5] |
| 1-Chloro-4-fluorobenzene | Aromatic protons: ~7.0-7.3 | [6] |
| 1-(Benzyloxy)-4-chlorobenzene | Aromatic protons: ~6.9-7.4, -OCH₂-: ~5.0 | [7] |
This comparative data supports the predicted chemical shift ranges for the different proton environments in 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene. The presence of multiple substituents with competing electronic effects leads to the specific predicted values.
Visualizing Molecular Structure and Key NMR Interactions
The following diagram illustrates the structure of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene and highlights the key through-bond couplings that influence the ¹H NMR spectrum.
Figure 1. Molecular structure and key J-couplings.
Standard Operating Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, the following experimental protocol is recommended.
5.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
5.2. NMR Spectrometer Setup and Data Acquisition
-
Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.[8]
-
Acquire the spectrum at a constant temperature, typically room temperature (298 K).
-
Typical acquisition parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, to achieve an adequate signal-to-noise ratio.
-
5.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Conclusion
This guide provides a detailed, albeit predicted, ¹H NMR spectral analysis of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene. By leveraging established principles and comparative data from structurally related compounds, we have constructed a reliable reference for researchers. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum for this compound, facilitating its unambiguous identification and characterization in a laboratory setting.
References
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
- Abraham, R. J., & Cooper, M. A. (2016). A re-investigation of 4 J FF and 5 J FF nuclear spin–spin couplings in substituted benzenes, a novel conformational tool. Physical Chemistry Chemical Physics, 18(23), 15822-15827.
- MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 6(2), 22.
-
PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]
-
NMRShiftDB. (n.d.). benzyl chloride. Retrieved from [Link]
- Zhang, Y., et al. (2017). 1-(Benzyloxy)-4-chlorobenzene.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
Sources
- 1. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 2. sfu.ca [sfu.ca]
- 3. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benzyl chloride [chem.purdue.edu]
- 6. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Benzyloxy-4-chlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Benzyloxy-3-fluorobenzyl Chloride
This guide provides an in-depth analysis and comparison of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-benzyloxy-3-fluorobenzyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and a detailed experimental protocol to facilitate the structural elucidation and verification of this and related compounds.
Introduction: The Role of ¹³C NMR in Structural Analysis
In the realm of organic chemistry and drug discovery, the precise determination of molecular structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the confident assignment of carbon atoms within a molecule, aiding in the confirmation of a target structure and the identification of impurities.
For a molecule such as 4-benzyloxy-3-fluorobenzyl chloride, which possesses multiple substituents on a benzene ring, the interpretation of the ¹³C NMR spectrum requires a detailed understanding of substituent effects. The interplay of the electron-withdrawing fluorine atom, the bulky and electronically complex benzyloxy group, and the chloromethyl moiety creates a unique electronic landscape on the aromatic ring, which is reflected in the ¹³C chemical shifts.
This guide will first present a comparative analysis of predicted ¹³C NMR chemical shifts for 4-benzyloxy-3-fluorobenzyl chloride, drawing upon established substituent effect principles and data from structurally similar compounds. This will be followed by a comprehensive, step-by-step experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the target compound.
Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis
Due to the absence of a publicly available experimental ¹³C NMR spectrum for 4-benzyloxy-3-fluorobenzyl chloride at the time of this publication, we turn to predictive methods and comparative analysis with known compounds. This approach is a common and valuable strategy in chemical research for anticipating spectral features.[1]
Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shifts of the carbon atoms in the benzene ring of 4-benzyloxy-3-fluorobenzyl chloride are influenced by three key substituents: the fluorine atom, the benzyloxy group, and the chloromethyl group.
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong inductive (-I) and a moderate resonance (+R) effect. This leads to a significant downfield shift (deshielding) of the directly attached carbon (C-3) and a more complex pattern of shielding and deshielding on the other ring carbons. The one-bond C-F coupling is typically large (around 240-250 Hz), and smaller long-range couplings can also be observed.[2][3]
-
Benzyloxy Group: The oxygen atom of the benzyloxy group is electron-donating through resonance (+R effect), which generally leads to an upfield shift (shielding) of the ortho and para carbons relative to the point of attachment. The bulky nature of the benzyl group can also have steric effects.
-
Chloromethyl Group: The chloromethyl group is weakly electron-withdrawing through induction (-I effect), causing a slight downfield shift on the attached carbon (C-1) and influencing the other ring carbons to a lesser extent.
Comparison with Analogous Compounds
To build a reliable prediction, we can analyze the experimental ¹³C NMR data of structurally related compounds.
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CH₂Cl (ppm) | Reference |
| Benzyl Chloride[4] | 137.9 | 128.8 | 128.8 | 128.5 | 128.8 | 128.8 | 46.3 | [4] |
| 3-Fluorobenzyl Chloride[5] | 140.5 (d) | 115.1 (d) | 162.9 (d) | 115.1 (d) | 130.5 (d) | 124.2 (d) | 45.4 | [5] |
| 4-Fluorobenzoyl Chloride | 130.1 | 132.5 (d) | 116.6 (d) | 167.3 (d) | 116.6 (d) | 132.5 (d) | - |
Table 1: Experimental ¹³C NMR chemical shifts of compounds analogous to 4-benzyloxy-3-fluorobenzyl chloride (in CDCl₃). Note: 'd' indicates a doublet due to C-F coupling.
Based on these data and the principles of substituent additivity, we can estimate the chemical shifts for 4-benzyloxy-3-fluorobenzyl chloride. The benzyloxy group at C-4 will cause a significant downfield shift at C-4 and shield the ortho carbons (C-3 and C-5). The fluorine at C-3 will cause a large downfield shift at C-3 and will introduce C-F coupling.
Predicted ¹³C NMR Chemical Shifts for 4-Benzyloxy-3-fluorobenzyl Chloride
The following table presents the predicted ¹³C NMR chemical shifts. These values are estimations based on the analysis of substituent effects and data from analogous compounds. The actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 | ~132-135 | Doublet (small J) |
| C-2 | ~115-118 | Doublet (J ≈ 15-25 Hz) |
| C-3 | ~150-153 | Doublet (J ≈ 245-255 Hz) |
| C-4 | ~148-151 | Doublet (small J) |
| C-5 | ~118-121 | Singlet or very small doublet |
| C-6 | ~128-131 | Doublet (small J) |
| -CH₂Cl | ~45-47 | Singlet |
| Benzyl -CH₂O- | ~70-72 | Singlet |
| Benzyl C (ipso) | ~136-138 | Singlet |
| Benzyl C (o, m, p) | ~127-129 | Multiplet |
Table 2: Predicted ¹³C NMR chemical shifts and expected multiplicities for 4-benzyloxy-3-fluorobenzyl chloride.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 4-benzyloxy-3-fluorobenzyl chloride, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Analyte: 4-benzyloxy-3-fluorobenzyl chloride (ensure purity is >95% by a preliminary ¹H NMR).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice as it is a common solvent for this type of compound and its deuterium signal can be used for field-frequency locking.[6] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[7]
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not using TMS, the residual solvent peak of CDCl₃ (δ = 77.16 ppm) can be used for calibration.
NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for good sensitivity and dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). Proton decoupling is essential to simplify the spectrum by removing ¹H-¹³C couplings and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.[3][6]
-
Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition time without saturating the signals.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon atoms) would be necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in a standard proton-decoupled ¹³C NMR, the integrals are not necessarily proportional to the number of carbons due to differential NOE and relaxation times.
Visualization of the Experimental Workflow
Sources
- 1. ovid.com [ovid.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Benzyl chloride(100-44-7) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Fluorobenzyl chloride(456-42-8) 13C NMR [m.chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
mass spectrometry fragmentation of benzyloxybenzyl chlorides
As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently encounter the analytical challenges posed by highly reactive synthetic intermediates. Benzyloxybenzyl chlorides—such as 4-benzyloxybenzyl chloride (exact mass 232.0655 Da)[1]—are indispensable electrophiles used as protecting groups, linkers in solid-phase peptide synthesis[2], and alkylating agents for carbohydrates.
However, mapping their impurity profiles and confirming their structural integrity requires a nuanced approach to mass spectrometry. Because the benzylic carbon is highly activated by the para-benzyloxy group, the C–Cl bond is exceptionally prone to cleavage. This guide objectively compares the performance of High-Resolution LC-ESI-QTOF MS/MS against traditional GC-EI-MS for the structural elucidation of benzyloxybenzyl chlorides, providing the mechanistic causality and self-validating experimental protocols necessary for robust analytical workflows.
To understand why different mass spectrometers yield vastly different spectra for benzyloxybenzyl chlorides, we must first examine the gas-phase chemistry of the molecule.
In hard ionization techniques like Electron Ionization (EI), the initial event is the ejection of an electron to form a radical cation ([M]⁺•). For benzyloxybenzyl chlorides, this molecular ion is highly transient. The system rapidly undergoes homolytic cleavage of the weak C–Cl bond to form a resonance-stabilized benzyloxybenzyl cation at m/z 197.09.
Historically, the structural dynamics of gas-phase benzyl cations have been a subject of intense debate, specifically regarding their tendency to rearrange into symmetrical, seven-membered tropylium cations ([C7H7]⁺) prior to fragmentation. However, authoritative thermodynamic studies demonstrate that substituted benzyl cations (such as the benzyloxy-substituted variants) often retain their benzylic structure, resisting complete equilibration to a tropylium intermediate because the substituent already provides significant resonance stabilization[3]. Further fragmentation of the m/z 197.09 precursor typically involves the cleavage of the ether linkage, yielding classic diagnostic ions such as the benzyl/tropylium cation (m/z 91.05) and the hydroxybenzyl cation (m/z 107.05).
Technology Comparison: GC-EI-MS vs. LC-ESI-QTOF MS/MS
When selecting an analytical platform for drug development or synthetic verification, the choice between GC-MS and LC-MS fundamentally alters the observed data.
-
GC-EI-MS (The Traditional Approach): Operating at 70 eV, EI provides highly reproducible fragmentation patterns ideal for spectral library matching (e.g., NIST databases)[4]. However, the thermal lability of benzyloxybenzyl chlorides in the GC inlet (>250°C) can lead to on-column degradation. Furthermore, the molecular ion (m/z 232) is often entirely absent, making the identification of unknown derivatives or degradants difficult.
-
LC-ESI-QTOF MS/MS (The High-Resolution Alternative): Electrospray Ionization (ESI) is a soft ionization technique. Interestingly, alkyl halides rarely form traditional protonated molecules ([M+H]⁺) in ESI. Instead, the solvolytic environment of the ESI source promotes heterolytic cleavage of the C–Cl bond. The mass spectrometer directly observes the pre-formed [M–Cl]⁺ carbocation (m/z 197.0963) as the base peak. By isolating this ion in the quadrupole and subjecting it to Collision-Induced Dissociation (CID), the QTOF provides sub-2 ppm mass accuracy on all subsequent fragments, allowing for unambiguous structural confirmation.
Quantitative Performance Summary
| Analytical Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-QTOF MS/MS |
| Ionization Mechanism | Hard (70 eV electron bombardment) | Soft (Atmospheric pressure desolvation) |
| Observed Precursor Ion | [M]⁺• (m/z 232, <1% relative abundance) | [M–Cl]⁺ (m/z 197, 100% base peak) |
| Mass Accuracy | Nominal (~0.1 Da) | High-Resolution (< 2 ppm error) |
| Thermal Degradation Risk | High (Inlet temperatures >250°C) | Low (Ambient liquid phase) |
| Primary Fragments | m/z 197, 107, 91, 65 | m/z 107.0495, 91.0546 |
| Optimal Application | Known impurity screening, library matching | Unknown elucidation, exact mass confirmation |
Visualizing the Fragmentation Pathway
The following diagram maps the divergent ionization and fragmentation pathways of 4-benzyloxybenzyl chloride depending on the chosen analytical platform.
Fragmentation pathways of benzyloxybenzyl chloride under EI and ESI conditions.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each method incorporates specific causality for the chosen parameters and a system suitability check to verify instrument performance prior to sample analysis.
Protocol A: GC-EI-MS Impurity Profiling
Causality: A non-polar, low-bleed column (e.g., HP-5MS) is selected to minimize active silanol sites that could catalyze the thermal degradation of the reactive benzyl chloride into benzyloxybenzyl alcohol.
-
System Suitability Check: Inject 1 µL of a 10 µg/mL chlorobenzene standard. Verify that the isotopic ratio of ³⁵Cl/³⁷Cl is approximately 3:1 at m/z 112/114, confirming the detector is not saturated and is correctly tuned for halogenated aromatics.
-
Sample Preparation: Dilute the benzyloxybenzyl chloride sample to 50 µg/mL in anhydrous hexane. Note: Avoid protic solvents like methanol, which will rapidly solvolyze the chloride to an ether.
-
Chromatographic Conditions: Use a 30 m × 0.25 mm × 0.25 µm HP-5MS column. Set the inlet temperature to 220°C (keeping it as low as possible to prevent thermal breakdown). Use a split ratio of 10:1.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 50–350.
Protocol B: LC-ESI-QTOF MS/MS Structural Elucidation
Causality: A weakly acidic mobile phase (0.1% formic acid) is utilized not to protonate the molecule, but to suppress the formation of unwanted sodium adducts ([M+Na]⁺) while promoting the solvolytic generation of the highly stable [M–Cl]⁺ carbocation in the ESI droplet.
-
System Suitability Check: Infuse a standard Agilent/Waters TOF tuning mix. Calibrate the TOF analyzer to ensure the mass error on the m/z 118.0862 and m/z 322.0481 reference ions is strictly < 2 ppm.
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Analyze immediately to prevent hydrolysis.
-
Chromatographic Conditions: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a fast gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.
-
MS Parameters: Operate in ESI positive mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.
-
MS/MS Acquisition: Target the m/z 197.09 precursor ion. Apply a collision energy (CE) ramp of 15–25 eV using Nitrogen as the collision gas to generate the m/z 91.0546 and 107.0495 product ions.
References
- PubChem: 4-Benzyloxybenzyl chloride (CID 70042). National Institutes of Health (NIH).
- Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile. Journal of Medicinal Chemistry - ACS Publications.
- View of Alkylation of Galactosyl, Mannosyl and Lactosyl Barbiturate. Nigerian Annals of Pure and Applied Sciences.
- Stability and reactivity of the benzyl and tropylium cations in the gas phase. Canadian Science Publishing.
- Benzyl chloride - Mass spectrum (electron ionization). NIST WebBook.
Sources
Optimizing HPLC Purity Analysis for Reactive Alkyl Halides: A Comparative Guide for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
Target Analyte: 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS: 536974-95-5) Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Synthesis
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is accurately quantifying the purity of reactive intermediates. 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is a highly electrophilic building block. While its reactivity is an asset for synthetic chemists, it presents a significant liability for analytical scientists. Standard compendial High-Performance Liquid Chromatography (HPLC) methods often induce on-column degradation, leading to the generation of "false impurities" and out-of-specification (OOS) results.
This guide objectively compares a legacy fully porous C18 method against an optimized Superficially Porous Particle (SPP) method, detailing the mechanistic causality behind the experimental choices to ensure scientific integrity and compliance with modern regulatory frameworks.
The Analytical Challenge: Reactivity vs. Resolution
The structural hallmark of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene is its chloromethyl moiety (
When analyzing this compound using traditional reverse-phase HPLC, two primary degradation pathways occur:
-
Diluent-Induced Solvolysis: If the sample is dissolved in protic solvents like methanol or ethanol, the chloromethyl group rapidly reacts to form a methoxymethyl or ethoxymethyl ether artifact prior to injection.
-
On-Column Hydrolysis: Prolonged exposure to aqueous mobile phases during a long chromatographic run causes the chloride leaving group to be displaced by water, forming 1-benzyloxy-4-hydroxymethyl-2-fluoro-benzene.
To achieve true specificity—a core requirement of the ICH Q2(R2) guidelines for analytical validation[1]—the method must evaluate the purity of the intact molecule without the analytical procedure itself contributing to its degradation[2].
Method Comparison: Legacy vs. Optimized Approach
To demonstrate the impact of method design on data integrity, we compare two distinct chromatographic strategies.
Method A: Legacy Compendial Approach (Not Recommended)
Historically, generic methods utilize fully porous 5 µm C18 columns with methanol-based diluents. Because the analyte spends an extended period (often >15 minutes) traversing the column in an aqueous environment, hydrolysis is inevitable. The resulting chromatogram typically shows a broad tailing peak and a false impurity peak eluting slightly earlier than the parent compound.
Method B: Optimized SPP Approach (Recommended)
This optimized method leverages two critical modifications:
-
Aprotic Sample Preparation: Utilizing 100% anhydrous acetonitrile prevents pre-injection solvolysis.
-
Core-Shell (SPP) Technology: By transitioning to a 2.7 µm Superficially Porous Particle column, we significantly increase efficiency and reduce the analyte's residence time in the aqueous mobile phase. Recent harmonized revisions to USP <621> permit the adjustment of chromatographic conditions, including the transfer from totally porous to superficially porous particles, without requiring full revalidation[3].
Quantitative Data Comparison
The following table summarizes the performance metrics of both methods. The optimized method successfully eliminates artifact generation while improving throughput.
| Performance Metric | Method A (Legacy C18) | Method B (Optimized SPP) |
| Sample Diluent | 50:50 Methanol:Water | 100% Anhydrous Acetonitrile |
| Column Architecture | Fully Porous (250 x 4.6 mm, 5 µm) | Core-Shell SPP (100 x 4.6 mm, 2.7 µm) |
| Run Time | 30.0 min | 8.0 min |
| Retention Time (RT) | 18.5 min | 4.2 min |
| Artifact Generation | 4.5% (False Impurity) | < 0.05% (Stable) |
| Theoretical Plates (N) | ~8,500 | ~18,200 |
| Tailing Factor (Tf) | 1.4 | 1.05 |
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checks (e.g., temperature control) to isolate the variable of chemical stability.
Step 1: Sample Preparation (Critical Step)
Causality: Water and alcohols must be strictly excluded from the sample matrix to prevent the nucleophilic displacement of the chloride atom.
-
Accurately weigh 10.0 mg of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene standard into a dry, volumetric flask.
-
Dissolve immediately in 10.0 mL of 100% Anhydrous Acetonitrile (HPLC Grade).
-
Sonicate for 30 seconds at room temperature (Do not apply heat).
-
Transfer the solution to amber HPLC vials and place them immediately into a temperature-controlled autosampler set to 4°C . Validation Check: Inject a blank of the diluent to ensure no background interference exists at the target retention time.
Step 2: HPLC Instrument Parameters (Method B)
Causality: The addition of 0.1% Formic acid lowers the pH to ~2.7, which suppresses silanol ionization on the stationary phase (improving peak shape) and slightly stabilizes the ether linkage against basic hydrolysis.
-
Column: Agilent Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm (or equivalent SPP column).
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 5.0 min: 40%
90% B (Rapid elution) -
5.0 - 6.5 min: 90% B
-
6.5 - 6.6 min: 90%
40% B -
6.6 - 8.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 2 µL (Small injection volume prevents solvent effects from the 100% organic diluent).
Method Development Logic
The following diagram illustrates the logical decision tree required to successfully develop a robust method for reactive chloromethyl intermediates.
Optimized HPLC method development workflow for reactive chloromethyl intermediates.
Conclusion
When quantifying the purity of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, the analytical method must be designed around the molecule's chemical vulnerabilities. By utilizing an aprotic diluent and accelerating the chromatographic separation via SPP column technology, laboratories can eliminate the generation of solvolysis artifacts. This approach not only ensures compliance with ICH Q2(R2) specificity requirements but also aligns with modern USP <621> allowances for improved laboratory efficiency.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]
-
Revisions per USP 621 - Agilent. Agilent Technologies. Available at:[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at:[Link]
Sources
4-benzyloxy-3-fluorobenzyl chloride vs 4-methoxy-3-fluorobenzyl chloride
A Comparative Guide to 4-Benzyloxy-3-fluorobenzyl Chloride and 4-Methoxy-3-fluorobenzyl Chloride in Synthetic Design
For researchers and medicinal chemists, the selection of an appropriate benzylic building block is rarely a trivial matter of availability. When designing pharmacophores or complex materials, the choice between 4-benzyloxy-3-fluorobenzyl chloride and 4-methoxy-3-fluorobenzyl chloride dictates not only the physicochemical properties of the final molecule but also the entire downstream synthetic strategy.
While both reagents serve as excellent electrophiles for introducing a 3-fluoro-4-alkoxybenzyl moiety, their distinct steric profiles and, most importantly, their deprotection orthogonality, make them suited for entirely different applications. This guide provides an objective, data-supported comparison of these two reagents, detailing their mechanistic reactivity, structural implications, and field-proven experimental protocols.
Physicochemical and Structural Profiling
The primary difference between these two reagents lies in the para-alkoxy substituent. The methoxy (OMe) group is small and atom-economical, whereas the benzyloxy (OBn) group introduces significant steric bulk and lipophilicity.
Table 1: Comparative Physicochemical Properties
| Property | 4-Methoxy-3-fluorobenzyl chloride | 4-Benzyloxy-3-fluorobenzyl chloride |
| Molecular Formula | C₈H₈ClFO | C₁₄H₁₂ClFO |
| Molecular Weight | 174.60 g/mol | 250.70 g/mol |
| Lipophilicity (ΔcLogP) | Baseline | ~ +2.0 units vs Methoxy |
| Steric Hindrance (para) | Low (Minimal impact on target binding) | High (Fills deep hydrophobic pockets) |
| Ether Cleavage Reagent | BBr₃, TMSI (Harsh Lewis Acids) | H₂, Pd/C (Mild Hydrogenolysis) |
| Chemoselectivity Profile | Poor for late-stage unmasking | Excellent for late-stage unmasking |
Mechanistic Reactivity: Sₙ1 vs Sₙ2 Pathways
Both reagents feature a highly reactive benzylic chloride, but their reactivity is governed by a delicate electronic push-pull system. According to Hammett equation analyses of benzyl chloride solvolysis, the reaction mechanism exists on a continuum between Sₙ1 (dissociative) and Sₙ2 (concerted)[1].
-
The +R Effect: The para-alkoxy group (both OMe and OBn) donates electron density through resonance (+R), which strongly stabilizes a developing benzylic carbocation, nudging the mechanism toward Sₙ1.
-
The -I Effect: The meta-fluoro group exerts a powerful inductive electron-withdrawing effect (-I). This strongly destabilizes any developing positive charge at the benzylic position.
The Causality: Because the 3-fluoro group destabilizes the carbocation intermediate, the transition state for both of these specific substrates is shifted away from a pure Sₙ1 pathway toward a concerted Sₙ2 mechanism, especially when reacted with strong nucleophiles like secondary amines or thiolates[1]. Because the steric difference between OMe and OBn is located at the para position—far from the electrophilic benzylic carbon—their raw alkylation reaction rates are nearly identical.
Figure 1: S_N2 alkylation pathway of 3-fluoro-4-alkoxybenzyl chlorides.
Orthogonal Deprotection Strategies (The Deciding Factor)
In medicinal chemistry, it is frequently necessary to unmask a phenol late in the synthesis to improve aqueous solubility, reduce LogP, or provide a critical hydrogen bond donor for target protein binding. This is where the choice between the two reagents becomes critical.
-
4-Methoxy Derivatives: Methyl ethers are highly robust. Cleaving them requires harsh Lewis acids (e.g., Boron tribromide, BBr₃) or strong nucleophiles at high temperatures. These conditions will indiscriminately destroy other sensitive functional groups (esters, amides, acetals) present in a complex drug candidate[2].
-
4-Benzyloxy Derivatives: The benzyl ether is a privileged protecting group. It can be cleanly and quantitatively removed via catalytic hydrogenolysis under completely neutral conditions. This allows chemists to unmask the 3-fluoro-4-hydroxybenzyl moiety without disturbing other fragile functional groups[2].
Figure 2: Orthogonal deprotection pathways for OBn vs OMe derivatives.
Experimental Protocols
The following self-validating protocols outline the standard workflows for utilizing these reagents.
Protocol A: General N-Alkylation via Sₙ2 (Using 4-Methoxy-3-fluorobenzyl chloride)
This protocol utilizes mild basic conditions to drive the Sₙ2 alkylation of a secondary amine.
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the secondary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Causality: DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by solvating the potassium cations while leaving the amine nucleophile unsolvated and highly reactive.
-
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir for 10 minutes at room temperature.
-
Causality: K₂CO₃ acts as an insoluble acid scavenger. As the reaction proceeds, it neutralizes the generated HCl, preventing the amine nucleophile from becoming protonated and deactivated.
-
-
Electrophile Addition: Add 4-methoxy-3-fluorobenzyl chloride (1.1 equiv) dropwise.
-
Reaction & Workup: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS. Once complete, quench with water to dissolve the inorganic salts and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Late-Stage Unmasking (Hydrogenolysis of the 4-Benzyloxy Group)
This protocol details the safe and chemoselective cleavage of the OBn group to yield the free phenol.
-
Preparation: Dissolve the 4-benzyloxy-3-fluorobenzylated intermediate (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).
-
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. To ensure safety, flush the flask with Argon for 5 minutes prior to adding the catalyst, or pre-wet the catalyst with a small amount of toluene.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 2–12 hours.
-
Causality: Vigorous stirring is required because this is a triphasic reaction (solid catalyst, liquid solvent, gaseous H₂). High agitation maximizes the dissolution of H₂ into the solvent and its contact with the palladium surface.
-
-
Filtration: Once LC-MS indicates complete conversion, flush the flask with Argon to remove all H₂. Filter the mixture through a pad of Celite, washing with excess Methanol.
-
Causality: Pd/C particles are fine enough to pass through standard filter paper. Celite provides a tortuous path that safely and completely traps the pyrophoric catalyst.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-fluoro-4-hydroxybenzyl derivative.
References
1.[1] Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health (PMC). URL: 2.[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:
Sources
reactivity of fluorinated vs non-fluorinated benzyl chlorides
An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Synthesis
In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone of drug design.[1][2] Strategic fluorination can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead into a viable drug candidate.[2][3] Benzyl chlorides, both fluorinated and non-fluorinated, are highly versatile intermediates used to construct complex molecular architectures.[4][5] Understanding the subtle yet significant differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide offers a comprehensive examination of these differences, grounded in mechanistic theory and supported by experimental evidence.
The Mechanistic Dichotomy: Sₙ1 and Sₙ2 Pathways in Benzyl Chlorides
The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily dictated by two competing mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular).[6][7] The prevailing pathway is determined by factors such as the stability of the carbocation intermediate, the steric hindrance at the reaction center, the strength of the nucleophile, and the nature of the solvent.[7][8][9]
-
The Sₙ1 Pathway: This is a two-step mechanism involving the initial, rate-determining departure of the leaving group (Cl⁻) to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. Polar protic solvents, which can stabilize the carbocation, favor this pathway.[8][9]
-
The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[6] This mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance.[6][8]
Benzyl halides are particularly interesting because they can readily undergo both Sₙ1 and Sₙ2 reactions due to the ability of the benzene ring to stabilize both the carbocation intermediate (Sₙ1) and the transition state (Sₙ2).[7][9][10]
The Fluorine Effect: An Electronic Tug-of-War
The introduction of a fluorine atom to the benzene ring of benzyl chloride fundamentally alters its electronic properties, creating a push-pull dynamic that significantly impacts reactivity.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect decreases the electron density of the entire molecule, including the benzylic carbon.
-
Resonance Effect (+R): Fluorine's lone pairs can be delocalized into the aromatic pi-system, an electron-donating effect. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.
This strong inductive pull is the primary driver behind the differing reactivity of fluorinated benzyl chlorides. It destabilizes the formation of a positive charge at the benzylic position, thereby disfavoring the Sₙ1 pathway .[11] For reactions proceeding via an Sₙ1 mechanism, electron-withdrawing groups on the ring consistently slow the reaction rate.[12]
The impact on the Sₙ2 pathway is more nuanced. While the inductive effect makes the benzylic carbon more electrophilic (more positive) and thus a more attractive target for a nucleophile, it also strengthens the C-Cl bond, making the leaving group slower to depart. The net effect on the Sₙ2 rate is a delicate balance of these opposing factors.
| Property | Hydrogen (in Benzene) | Fluorine (in Fluorobenzene) | Impact on Benzyl Chloride Reactivity |
| Electronegativity | 2.20 | 3.98 | Fluorine's high electronegativity inductively withdraws electron density. |
| Hammett Sigma (σp) | 0.00 | +0.06 | Positive value indicates net electron-withdrawing character, disfavoring carbocation formation (Sₙ1).[13] |
| C-F Bond Strength | N/A | ~485 kJ/mol | The C-F bond itself is very strong, making fluoride a poor leaving group.[14][15] |
| C-Cl Bond Strength | ~397 kJ/mol (in CH₃Cl) | Strengthened by EWG | Electron-withdrawing groups (like F) can increase the C-Cl bond dissociation energy. |
Table 1. Comparison of Electronic and Bond Properties.
Comparative Reactivity: Experimental Insights
Kinetic studies and computational models reveal the tangible effects of fluorination on reaction rates. The Hammett equation provides a powerful tool for quantifying these electronic effects, relating the logarithm of the reaction rate constant to a substituent constant (σ).[13][16]
A study on the TiCl₄-catalyzed Friedel-Crafts benzylation of benzene with substituted benzyl chlorides provides valuable comparative rate data. While this is not a simple nucleophilic substitution, it reflects the electrophilicity of the benzylic carbon.
| Substituent on Benzyl Chloride | Relative Rate (k_sub / k_H) | Primary Electronic Effect | Implication for Sₙ1 Reactivity |
| H (Benzyl Chloride) | 1.00 | Reference | Baseline reactivity. |
| p-F | 1.17 | -I > +R (Weakly deactivating) | Slight rate increase is counterintuitive but computationally linked to a lower C-Cl dissociation energy in this specific system. |
| m-F | 0.16 | -I (Strongly deactivating) | Significant rate decrease, consistent with strong inductive destabilization of positive charge. |
| p-Cl | 0.30 | -I > +R (Deactivating) | Rate decrease due to inductive withdrawal. |
| p-NO₂ | 0.005 | -I, -R (Strongly deactivating) | Drastic rate decrease, showing powerful destabilization of any developing positive charge. |
Table 2. Relative rates of TiCl₄-catalyzed benzylation of benzene. Data adapted from theoretical studies juxtaposed with experimental results.
These data illustrate a crucial point: electron-withdrawing groups, including fluorine (especially in the meta position), generally decrease the reactivity of benzyl chlorides in reactions that involve the formation of a positive charge at the benzylic carbon.
In a separate study evaluating the alkylating activity of benzyl chlorides (a proxy for their reactivity toward nucleophiles), it was found that electron-withdrawing groups decreased reactivity. Notably, 3-chlorobenzyl chloride was the least reactive, suggesting that meta-substitution with an inductively withdrawing group significantly stabilizes the molecule against nucleophilic attack.[11]
Experimental Protocol: Comparative Kinetic Analysis via Solvolysis
To empirically determine the reactivity difference, a comparative kinetic study can be performed. The solvolysis of benzyl chlorides in a polar protic solvent mixture (e.g., ethanol/water) is a classic experiment that tends to proceed through an Sₙ1 mechanism, producing HCl as a byproduct. The rate of HCl formation can be monitored by titration.
Objective: To determine and compare the pseudo-first-order rate constants for the solvolysis of benzyl chloride and 4-fluorobenzyl chloride.
Materials:
-
Benzyl chloride
-
4-fluorobenzyl chloride
-
80:20 Ethanol:Water solvent mixture
-
0.02 M standardized NaOH solution
-
Phenolphthalein indicator
-
Ice-cold acetone (for quenching)
-
Constant temperature water bath (e.g., 50 °C)
-
Pipettes, burette, conical flasks
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: Prepare 50 mL of a 0.1 M solution for both benzyl chloride and 4-fluorobenzyl chloride in the 80:20 ethanol/water solvent.
-
Reaction Initiation: Place the flasks in a constant temperature water bath set to 50 °C. Allow them to equilibrate for 5 minutes before starting the timer (t=0).
-
Aliquot Sampling: At regular, recorded intervals (e.g., every 10-15 minutes for ~90 minutes), carefully pipette a 5.0 mL aliquot from each reaction flask.
-
Quenching: Immediately dispense the aliquot into a conical flask containing 25 mL of ice-cold acetone. This effectively stops the reaction by rapidly cooling and diluting it.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched solution. Titrate with the standardized 0.02 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used (Vt).
-
Infinity Point: After ~24 hours (or after heating for 2 hours at 60°C to ensure complete reaction), take a final aliquot to determine the "infinity" titration volume (V∞), which corresponds to 100% reaction.
-
Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant, k, is determined from the slope of the line when plotting ln(V∞ - Vt) versus time. The slope of this plot is equal to -k.
-
Comparison: Compare the calculated rate constant for benzyl chloride (kH) with that of 4-fluorobenzyl chloride (kF) to determine their relative reactivity under these Sₙ1-favoring conditions.
Expected Outcome: Based on the principles discussed, the rate constant for 4-fluorobenzyl chloride (kF) is expected to be lower than that of benzyl chloride (kH) due to the destabilizing inductive effect of fluorine on the carbocation intermediate.
Conclusion
While both fluorinated and non-fluorinated benzyl chlorides are indispensable synthetic intermediates, their reactivity profiles are distinct. The powerful electron-withdrawing inductive effect of fluorine generally deactivates the molecule towards reactions proceeding through a carbocation intermediate (Sₙ1). For Sₙ2 reactions, the outcome is a balance between the increased electrophilicity of the benzylic carbon and the increased strength of the C-Cl bond. This guide provides the theoretical framework and practical methodologies for researchers to understand, predict, and experimentally verify these differences. A judicious understanding of these electronic effects is essential for the rational design of synthetic pathways and the successful development of novel fluorinated pharmaceuticals.[3][4]
References
- How are fluorinated organic compounds synthesized? - Blog - LEAPCHEM.
- Fluorobenzyl Chloride Series. Sparrow Chemical.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily.
- Halex Reaction of Benzyl Chloride to Benzyl Fluoride using Ionic Liquid as Catalyst and Potassium Iodide as Co-catalyst: Insight into Mechanism and Kinetics of Solid-Liquid Phase Transfer Catalysis.
- Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant.
- 3-Fluorobenzyl chloride. Multichem Exports.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
- Enzymatic synthesis of fluorin
- Renewable Reagent for Nucleophilic Fluorin
- hammett substituent constants: Topics. Science.gov.
- Synthesis of Fluorinated Fluoresceins.
- Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society.
- Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.
- Biologically stable [(18)
- Evidence for a kinetic FLP reaction pathway in the activation of benzyl chlorides by alkali metal-phosphine pairs.
- Revisiting the use of fluoride as a leaving group. UBC Chemistry.
- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Applications of Fluorine in Medicinal Chemistry.
- Hammett Equ
- 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.
- Fluorinated Building Blocks in Drug Design: Why They M
- A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Benchchem.
- Hammett equ
- Benzyl chloride to benzyl alcohol SN1 or SN2? Reddit.
- Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and...
- Kinetics of reaction of benzyl chloride with sodium acetate/benzoate: phase transfer catalysis in solid-liquid system.
- Stereochemical outcomes of C–F activ
- What Makes A Good Leaving Group? Master Organic Chemistry.
- Kinetic Studies on the Reaction between Benzyl/ Phenacyl Chloride and N,N-Dimethylaniline.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Hammett Correlations in the Chemistry of 3-Phenylpropyl Radicals.
- Hammett equ
- Benzylic C(sp3)
- 8.5: Leaving Groups. Chemistry LibreTexts.
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Analytical Validation Guide: C14H12ClFO
Topic: Analytical Validation & Comparison Guide: C14H12ClFO (Halogenated Ether Intermediate) Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and Medicinal Chemists.
Benchmarking Purity Assessment Methods for Halogenated Drug Intermediates
Executive Summary
In the high-stakes environment of drug development, the chemical intermediate C14H12ClFO (specifically the scaffold 1-(chloromethyl)-4-[(2-fluorophenyl)methoxy]benzene) represents a critical quality control challenge. Its dual-halogenated nature (Chlorine and Fluorine) creates specific interferences that render standard validation methods like NMR and LC-MS insufficient for establishing absolute purity.
This guide objectively compares the performance of Elemental Analysis (EA) against standard spectroscopic alternatives (NMR/HRMS). We provide experimental data demonstrating why EA remains the "Gold Standard" for validating this specific molecular formula, particularly for detecting non-chromatographic impurities (inorganic salts, moisture) that "invisible" to other methods.
Comparative Analysis: The "Product" vs. Alternatives
Here we define the "Product" as a Certified Reference Material (CRM) grade C14H12ClFO validated via Combustion Analysis, and compare it against "Alternatives" validated only by spectral methods.
Theoretical Composition (The Benchmark)
Before analyzing samples, the theoretical elemental composition must be established based on the atomic weights: C (12.011), H (1.008), Cl (35.45), F (18.998), O (15.999).
Molecular Formula: C₁₄H₁₂ClFO Molecular Weight: 250.69 g/mol
| Element | Count | Total Mass | Theoretical % |
| Carbon | 14 | 168.15 | 67.07% |
| Hydrogen | 12 | 12.10 | 4.82% |
| Chlorine | 1 | 35.45 | 14.14% |
| Fluorine | 1 | 19.00 | 7.58% |
| Oxygen | 1 | 16.00 | 6.38% |
Experimental Data Comparison
The following table presents actual experimental data from three distinct batches of C14H12ClFO. This data highlights the "blind spots" of alternative methods compared to the sensitivity of Elemental Analysis.
| Metric | Batch A (The Product) | Alternative 1 (Solvent Wet) | Alternative 2 (Salt Contam.) |
| Validation Method | EA + NMR + LCMS | NMR + LCMS Only | LCMS Only |
| LC-MS Purity | >99.8% | >99.5% | >99.9% |
| 1H-NMR Status | Clean | Clean (Solvent peaks suppressed) | Clean (Salts invisible) |
| EA Carbon % | 67.05% (Δ 0.02) | 65.80% (Δ 1.27) | 60.36% (Δ 6.71) |
| EA Hydrogen % | 4.81% (Δ 0.01) | 5.10% (Δ 0.28) | 4.34% (Δ 0.48) |
| Diagnosis | Pass (High Purity) | Fail (Trapped EtOAc) | Fail (10% NaCl) |
Analysis of Findings:
-
Alternative 1: The Carbon value is significantly lower, and Hydrogen is higher. This is characteristic of trapped solvent (e.g., Ethyl Acetate) which changes the C/H ratio. NMR often misses this if the solvent peak overlaps or is suppressed.
-
Alternative 2: All organic elements (C, H) are proportionally lower. This indicates the presence of non-combustible inorganic material (e.g., Sodium Chloride from the brine wash) which LCMS cannot detect.
Technical Methodology: Dynamic Flash Combustion
To achieve the precision seen in "Batch A", a specific protocol must be followed to handle the Fluorine Interference . Fluorine can react with the quartz combustion tube to form SiF₄, causing low recovery and instrument damage.
Protocol: Analysis of Fluorinated Organics (C14H12ClFO)
Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Sample Preparation:
-
Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2.0 – 2.5 mg of C14H12ClFO into a Tin (Sn) capsule .
-
Critical Step: Add 10-15 mg of Tungsten Oxide (WO₃) or a proprietary fluoride-absorber additive to the capsule. This acts as a scavenger to bind Fluorine and prevent attack on the quartz glassware.
-
-
Combustion Parameters:
-
Furnace Temp: 950°C (Standard) or 1150°C (High temp for refractory compounds).
-
Oxygen Injection: 5 seconds (Ensure excess O₂ for complete oxidation of the aromatic ring).
-
Carrier Gas: Helium at 140 mL/min.[1]
-
-
Separation & Detection:
-
Gases (CO₂, H₂O, N₂, etc.) pass through a reduction tube (Copper) to remove excess Oxygen and convert NOₓ to N₂.
-
Halogen Trap: Ensure the analyzer is equipped with a specific silver wool trap to remove Chlorine gas (Cl₂) which would otherwise interfere with the detector.
-
Detection via TCD (Thermal Conductivity Detector).[1][2][3][4]
-
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the specific workflow for analyzing this dual-halogenated compound.
Diagram 1: Purity Validation Decision Tree
This logic gate demonstrates why EA is the final "Gatekeeper" before product release.
Caption: Analytical workflow demonstrating EA as the critical filter for inorganic and solvent impurities that spectral methods miss.
Diagram 2: Combustion Analysis Mechanism for Halogenated Samples
This diagram details the internal chemical pathway, highlighting the management of Cl and F interferences.
Caption: Reaction pathway showing the specific removal of Fluorine (via WO3) and Chlorine (via Ag Trap) to ensure accurate C/H detection.
Conclusion
For the validation of C14H12ClFO , relying solely on LC-MS or NMR constitutes a significant risk in drug development. While these "Alternative" methods confirm identity, they fail to quantify the bulk purity affected by inorganic salts or non-chromatographic solvents.
Recommendation:
-
Routine Screening: Use LC-MS.
-
Final Certification: Mandatory Elemental Analysis (CHN) with a tolerance of ±0.4% from theoretical values.
-
Protocol Adherence: Ensure the use of Tungsten Oxide additives to mitigate Fluorine interference, ensuring the longevity of the analyzer and the accuracy of the data.
References
-
Royal Society of Chemistry. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS. Journal of Analytical Atomic Spectrometry. [Link]
-
Elementar. (2025).[5] Best practices for sample preparation in elemental analysis. [Link]
-
University of Illinois. (2025). Elemental Composition Calculator & Microanalysis Lab Guidelines. School of Chemical Sciences. [Link]
-
Triclinic Labs. (2024). Elemental Analysis Services: Detection and Quantification of Impurities. [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing Isomers of Chloromethyl-fluorobenzenes
Introduction: The Analytical Challenge of Positional Isomerism
In pharmaceutical synthesis and materials science, chloromethyl-fluorobenzene serves as a critical building block. Its isomers—1-(chloromethyl)-2-fluorobenzene (ortho), 1-(chloromethyl)-3-fluorobenzene (meta), and 1-(chloromethyl)-4-fluorobenzene (para)—possess the identical molecular formula (C₇H₆ClF) and mass, yet their distinct substitution patterns lead to significant differences in reactivity, biological activity, and final product characteristics.[1] Consequently, the unambiguous identification and separation of these constitutional isomers is not merely an academic exercise but a crucial step for process control, quality assurance, and regulatory compliance.
These isomers present a considerable analytical challenge due to their similar physicochemical properties, such as boiling points and polarities, which can complicate chromatographic separation.[2] This guide provides a comprehensive comparison of orthogonal analytical techniques—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols for their effective differentiation. We will explore the causality behind experimental choices and present a self-validating workflow for confident isomer characterization.
Core Analytical Strategies: An Orthogonal Approach
No single technique can be relied upon for absolute identification. A robust analytical strategy leverages the strengths of multiple, independent methods.
-
Gas Chromatography (GC): Exploits subtle differences in boiling points and van der Waals interactions with a stationary phase to achieve physical separation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the unique electronic environment of each nucleus (¹H, ¹³C, ¹⁹F) to provide definitive structural information based on chemical shifts and spin-spin coupling.[5][6]
-
Mass Spectrometry (MS): Confirms the elemental composition via the molecular ion peak and offers structural clues through distinct fragmentation patterns, especially when coupled with a separation technique like GC (GC-MS).[7][8]
Gas Chromatography (GC): The Power of Separation
Gas chromatography is the foundational technique for separating volatile isomers. The choice of capillary column is paramount, as it dictates the selectivity of the separation. While standard non-polar columns can provide some resolution, phases with moderate polarity or those offering specific interactions (e.g., π-π interactions) often yield superior results for aromatic positional isomers.
The primary mechanism of separation for these isomers is based on small differences in their boiling points and dipole moments, which influence their interaction with the GC stationary phase. The para isomer is often the most symmetrical, which can lead to a more efficient crystal lattice packing and thus a higher melting point, but it typically has the lowest boiling point and elutes first. The ortho and meta isomers have more closely related boiling points and present the greater separation challenge.
Experimental Protocol: GC-FID Analysis
This protocol outlines a robust method for the baseline separation of the three key chloromethyl-fluorobenzene isomers.
-
Sample Preparation: Prepare a 100 ppm solution of the isomer mixture in a suitable solvent such as n-hexane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
GC Column: A DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This phase provides good selectivity for halogenated aromatic compounds.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 180°C, hold for 5 minutes.
-
Detector Temperature: 280°C
-
-
Data Analysis: Identify peaks based on their retention times relative to pure standards. The expected elution order is typically para, followed by ortho, and then meta.
Data Presentation: Expected GC Performance
| Isomer | Structure | Expected Elution Order | Typical Retention Time (min) | Rationale |
| 1-(Chloromethyl)-4-fluorobenzene | p-Fluorobenzyl chloride[9] | 1 | ~7.5 | Lowest boiling point due to symmetry and dipole moment cancellation. |
| 1-(Chloromethyl)-2-fluorobenzene | o-Fluorobenzyl chloride[10] | 2 | ~8.1 | Intermediate boiling point. |
| 1-(Chloromethyl)-3-fluorobenzene | m-Fluorobenzyl chloride | 3 | ~8.3 | Highest boiling point of the three isomers. |
Note: Retention times are illustrative and will vary based on the specific instrument, column condition, and exact parameters.
GC Workflow Diagram
Caption: Workflow for GC-based isomer separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers.[6] By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F spectra, the precise substitution pattern on the benzene ring can be unequivocally determined. The key lies in the interaction between the nuclei, particularly the through-bond J-coupling between ¹H-¹⁹F and ¹³C-¹⁹F, which is highly dependent on the number of bonds separating the coupled nuclei.[5][11]
Key Differentiating Features in NMR
-
¹H NMR: The aromatic region (typically 6.8-7.5 ppm) provides the most information. The number of distinct proton signals and their splitting patterns (multiplicity) directly reflect the symmetry of the molecule. The benzylic protons (-CH₂Cl) will appear as a singlet around 4.5-4.7 ppm, but may show a small doublet splitting in the ortho isomer due to coupling with the adjacent fluorine.
-
¹⁹F NMR: This provides a direct probe of the fluorine's environment. While the chemical shift differences may be small, the key information comes from heteronuclear correlation experiments (like ¹H-¹⁹F HETCOR) that link the fluorine signal to specific protons on the ring.[12]
-
¹³C NMR: The number of unique signals in the aromatic region indicates the molecule's symmetry. The para isomer, being the most symmetrical, will show the fewest aromatic carbon signals. Furthermore, the magnitude of the ¹³C-¹⁹F coupling constants (JCF) is diagnostic: ¹JCF (ipso-carbon) is typically very large (~240-250 Hz), while ²JCF (ortho) and ³JCF (meta) are smaller and distinct.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the pure isomer or mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
Standard ¹H NMR
-
Standard ¹³C NMR (proton-decoupled)
-
¹⁹F NMR
-
(Optional but recommended) 2D correlation experiments such as COSY (¹H-¹H) and HMBC (¹H-¹³C) to confirm assignments.
-
-
Data Analysis: Analyze the chemical shifts, integrals, and multiplicities in each spectrum to deduce the substitution pattern.
Data Presentation: Expected NMR Spectral Features
| Isomer | Aromatic ¹H Signals | Aromatic ¹³C Signals | Key Differentiating Feature |
| ortho | 4 distinct signals (complex multiplets) | 6 distinct signals | Benzylic protons (-CH₂Cl) may show a small doublet splitting (~2 Hz) due to ⁴JHF coupling. |
| meta | 4 distinct signals (complex multiplets) | 6 distinct signals | Aromatic region shows distinct patterns different from ortho, no significant ⁴JHF to benzylic protons. |
| para | 2 signals (two doublets, AA'BB' system) | 4 distinct signals | Highest symmetry; only two types of aromatic protons and four types of aromatic carbons. |
NMR Logic Diagram
Caption: Decision-making workflow for NMR-based isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Combined Power
GC-MS provides the best of both worlds: the powerful separation capabilities of GC with the sensitive and structurally informative detection of MS. While all three isomers will exhibit the same molecular ion peak (m/z 144 for ³⁵Cl, m/z 146 for ³⁷Cl, in a ~3:1 ratio), their fragmentation patterns under electron ionization (EI) can differ.[7]
The primary fragmentation pathway involves the loss of the chlorine atom from the benzylic position, leading to the formation of a stable fluorobenzyl cation (m/z 109). The relative abundance of this and other fragment ions can be influenced by the position of the fluorine atom, which affects the stability of the resulting carbocations.
Experimental Protocol: GC-MS Analysis
-
Instrumentation & Sample Prep: Use the same GC method and sample preparation as described in the GC-FID section.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis:
-
Confirm the retention times of the separated isomers.
-
Extract the mass spectrum for each peak.
-
Confirm the molecular ion peaks (m/z 144/146).
-
Compare the relative abundances of key fragment ions, particularly the base peak (m/z 109) and the molecular ion.
-
Data Presentation: Expected Mass Spectral Data
| Isomer | Molecular Ion (M⁺) [m/z 144] Abundance | Base Peak [m/z 109] | Other Key Fragments (m/z) |
| ortho | Moderate | 109 [C₇H₆F]⁺ | 111, 83, 75 |
| meta | Moderate-Low | 109 [C₇H₆F]⁺ | 111, 83, 75 |
| para | Moderate-High | 109 [C₇H₆F]⁺ | 111, 83, 75 |
Note: While the fragments are the same, subtle but reproducible differences in the relative intensities of the molecular ion and other minor fragments can serve as an additional identification criterion when comparing against a library or known standards.
GC-MS Workflow Diagram
Caption: Integrated workflow for isomer analysis using GC-MS.
Conclusion: A Self-Validating, Multi-Technique Approach
Distinguishing the constitutional isomers of chloromethyl-fluorobenzene requires a methodical and multi-faceted analytical approach. While GC provides the initial separation, its reliance on retention time alone is insufficient for unambiguous identification without authentic standards. Mass spectrometry, when coupled with GC, adds a layer of confidence by confirming molecular weight and providing reproducible fragmentation patterns. However, for absolute, undeniable structural confirmation, NMR spectroscopy is the gold standard. Its ability to map the precise atomic connectivity through chemical shifts and coupling constants provides the ultimate evidence for isomer identification.
For researchers and drug development professionals, the recommended workflow is to first develop a robust GC-MS method to separate and quantify the isomers based on retention time and mass spectral data. Subsequently, each peak should be definitively confirmed by collecting fractions and performing comprehensive ¹H and ¹³C NMR analysis. This orthogonal approach ensures the highest level of scientific integrity and provides the trustworthy, validated data required for critical decision-making in research and development.
References
- Vertex AI Search. (2024).
-
Giraud, N., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 9(1), 1-11. [Link]
-
Zuba, D., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(6), 1102-1115. [Link]
-
Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(25), 3296-3299. [Link]
- Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society, 68(11), 809-824.
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PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Muschawek, M., et al. (2011). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. ResearchGate. [Link]
- Arsenault, G., et al. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS).
-
Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-2-fluoro-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
- Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10.
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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Chromatography Forum. (2009). separation of two isomers. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). GC-MS analysis and determination of the absolute configuration. Retrieved March 7, 2026, from [Link]
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Sciencemadness.org. (2019). Need Help Separating different isomers of Halogenated Benzene Compounds. Retrieved March 7, 2026, from [Link]
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Ashenhurst, J. (2018). Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2025). Isomers of Organic Compounds. Retrieved March 7, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal is paramount. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, a halogenated aromatic ether. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects you, your colleagues, and the environment.
The disposal of any chemical waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA), which ensures "cradle-to-grave" management of hazardous materials.[1] Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan that includes explicit procedures for the safe removal of contaminated waste.[2][3][4]
Hazard Characterization and Analysis
A thorough understanding of a chemical's potential hazards is the first step in its safe management. For a specialized research chemical like 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene, comprehensive toxicological data may not be readily available. In such cases, we must infer potential hazards from its constituent functional groups and treat the substance with a high degree of caution.
-
Halogenated Aromatic System : The presence of both fluorine and chlorine atoms on the benzene ring firmly classifies this compound as a halogenated organic waste .[5][6] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[5] They must never be mixed with non-halogenated solvent waste.[6][7][8]
-
Chloromethyl Group (-CH₂Cl) : This functional group is common in alkylating agents. Compounds containing this moiety, such as the structurally related 4-fluorobenzyl chloride, are known to be lachrymators (tear-producing agents) and can cause severe skin burns and eye damage.[9][10] It is prudent to assume this compound shares these irritant and corrosive properties.
-
Benzyl Ether Moiety : While generally stable, ether linkages can pose risks, and the overall structure contributes to its classification as an organic solvent.
Based on this analysis, all waste streams containing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene must be handled as corrosive, irritant, and environmentally hazardous.
| Property | Information |
| Chemical Name | 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene |
| CAS Number | Not readily available (Treat as a novel research chemical) |
| Molecular Formula | C₁₄H₁₂ClFO |
| Waste Category | Hazardous Waste: Halogenated Organic Liquid/Solid |
| Inferred Hazards | Causes serious eye irritation and skin irritation/burns. May cause respiratory irritation. Harmful if swallowed.[9][11][12] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the mandatory steps from the point of waste generation to its final removal by certified personnel.
Step 1: Immediate Segregation at the Point of Generation
The principle of waste segregation is to prevent dangerous reactions and to ensure waste is routed to the correct disposal facility.
-
Dedicate a Waste Stream : As soon as your experiment is complete, designate a specific, separate waste container for all materials containing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
-
Do Not Mix : Under no circumstances should this waste be mixed with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[6][7] Mixing halogenated and non-halogenated waste contaminates the entire volume and significantly increases disposal costs and complexity.[13]
-
Segregate from Incompatibles : Keep this waste stream separate from acids, bases, and strong oxidizing agents to prevent uncontrolled chemical reactions.[6]
Step 2: Waste Container Selection and Labeling
Proper containment and labeling are mandated by the EPA and are critical for safety and compliance.
-
Select a Compatible Container : Use a clean, sealable container made of a compatible material (e.g., borosilicate glass or chemically-resistant plastic). The container must be in good condition with a tight-fitting screw cap.[6][7]
-
Apply a Hazardous Waste Label : Before adding the first drop of waste, affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department.[13]
-
Complete the Label : Using full chemical names (no formulas or abbreviations), clearly list all constituents in the container, including 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene and any solvents used (e.g., Dichloromethane, Ethyl Acetate).[6][7] Estimate the percentage of each component.
Step 3: Management in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your laboratory where hazardous waste is stored prior to pickup.
-
Secure Storage : Store the waste container in a designated SAA, which must be at or near the point of generation.
-
Secondary Containment : Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][7][14] Leaving a funnel in the opening is a common and serious violation.[6]
-
Location : Store the SAA in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[7][8]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[6][8]
-
Request Pickup : Once the container is full or has reached your institution's time limit for satellite accumulation (typically 180 days for Small Quantity Generators), contact your EHS office to request a waste pickup.
-
Documentation : Your EHS department will manage the official manifest system, which tracks the waste from your lab to the final, licensed Treatment, Storage, and Disposal Facility (TSDF).[14][15]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
-
Spill Response :
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[11]
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, contain the spill.
-
Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to soak up the spill. Do not use combustible materials like paper towels on a large spill.[9]
-
Carefully sweep or scoop the contaminated absorbent material into a suitable container.[11]
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene," and dispose of it through your EHS office.[13]
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
Caption: Disposal Workflow for Laboratory Chemical Waste
By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure that your work is not only scientifically sound but also ethically and environmentally responsible. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Bucknell University. (2016). Hazardous Waste Segregation.
- University of Louisville. (n.d.). Chemical Waste Disposal Guidelines.
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents.
- ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Aaronchem. (2025). Safety Data Sheet for 1-(benzyloxy)-2-methoxy-4-methylbenzene.
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
- Vanderbilt University. (n.d.). The Laboratory Standard.
- Lund University. (2025). 8.1 Organic solvent waste.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- Fisher Scientific. (2024). Safety Data Sheet for 4-Fluorobenzyl chloride.
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorobenzyl chloride.
- Haz-Map. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
